molecular formula C8H6FNO B13669252 4-Fluoro-3-methylbenzo[c]isoxazole

4-Fluoro-3-methylbenzo[c]isoxazole

Cat. No.: B13669252
M. Wt: 151.14 g/mol
InChI Key: VOMVWDNDDMFZIB-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzo[c]isoxazole is a chemical compound with the CAS Number 1260801-16-8 and a molecular formula of C8H6FNO . It is a benzo[c]isoxazole derivative, a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential . The isoxazole ring is a key pharmacophore in several clinically used drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide . As a building block in organic synthesis and drug discovery, this compound can be used to create more complex molecules for pharmaceutical research . Researchers are exploring various isoxazole derivatives for a broad spectrum of applications, including as potent inhibitors of voltage-gated sodium channels (e.g., Nav 1.7) , and for their potential anticancer , anti-inflammatory , and antimicrobial properties . The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's reactivity, metabolic stability, and binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3

InChI Key

VOMVWDNDDMFZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NO1)C=CC=C2F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-3-methylbenzo[c]isoxazole chemical structure and properties

[1][2][3]

Executive Summary

4-Fluoro-3-methylbenzo[c]isoxazole (CAS: 2010168-53-1) is a fused bicyclic heterocycle belonging to the anthranil (2,1-benzisoxazole) class.[1][2][3] Distinct from its more common isomer, 1,2-benzisoxazole (indoxazene)—which serves as the core scaffold for antipsychotics like risperidone—this [c]-fused isomer exhibits unique electronic properties and reactivity profiles driven by its ortho-quinonoid character.[1]

This guide details the structural specifications, synthetic pathways, and reactivity of 4-fluoro-3-methylbenzo[c]isoxazole.[1][2] It is primarily utilized as a high-value intermediate in the synthesis of fluorinated quinolines, acridones, and complex pharmaceutical scaffolds requiring bioisosteric replacement of indole or benzofuran moieties.[1][2]

Chemical Identity & Structural Analysis[1][2][4][5]

Nomenclature and Classification[1][2]
  • IUPAC Name: 4-Fluoro-3-methyl-2,1-benzoxazole[1][2]

  • Common Name: 4-Fluoro-3-methylanthranil[1][2]

  • CAS Number: 2010168-53-1[1][2][3]

  • Molecular Formula: C₈H₆FNO[1][2]

  • Molecular Weight: 151.14 g/mol [1][2][3]

  • SMILES: CC1=NOC2=C1C(F)=CC=C2[1][2]

Structural Topology & Numbering

The benzo[c]isoxazole system is characterized by a benzene ring fused to an isoxazole ring across the [c] bond (positions 3 and 4 of the isoxazole).[1][2] Unlike 1,2-benzisoxazoles, the nitrogen atom is directly bonded to the benzene ring, and the oxygen is adjacent to the bridgehead carbon C3.[1][2]

Numbering Scheme:

  • Position 1 (O): Oxygen atom.[1][2]

  • Position 2 (N): Nitrogen atom (bridgehead adjacent).[1][2]

  • Position 3 (C): Carbon bearing the methyl group.[1][2][3][4]

  • Position 4: Benzene carbon adjacent to the isoxazole C3-bridgehead (site of Fluorine substitution).[1][2]

  • Position 7: Benzene carbon adjacent to the Nitrogen bridgehead.[1][2]

Electronic Effect of 4-Fluorine: The placement of the fluorine atom at position 4 (peri-position to the methyl group) induces a significant steric and electrostatic interaction with the C3-methyl group.[1][2] This "buttressing effect" can influence the planarity of the system and the lability of the N-O bond, making this derivative more susceptible to ring-opening reactions compared to its non-fluorinated analogs.[1][2]

Physicochemical Properties (Predicted)

PropertyValue / DescriptionSignificance
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; suitable for CNS penetration.[1][2]
Topological Polar Surface Area (TPSA) ~26 ŲIndicates good membrane permeability.[1][2]
H-Bond Donors / Acceptors 0 / 2Lacks donor capacity; acts purely as an acceptor.[1][2]
pKa (Conjugate Acid) ~ -1.5 (Weak Base)Protonation occurs at Nitrogen; highly acidic conjugate.[1][2]
Appearance Off-white to yellow solidTypical of anthranil derivatives due to conjugation.[1][2]
Stability Light & Heat SensitiveN-O bond is weak; susceptible to photolysis.[1][2]

Synthesis & Manufacturing

The synthesis of 4-fluoro-3-methylbenzo[c]isoxazole relies on the reductive cyclization of substituted nitro-acetophenones.[1][2] The presence of the fluorine at the 6-position of the acetophenone precursor dictates the regiochemistry of the final 4-fluoro product.[1][2]

Retrosynthetic Analysis

The construction of the 2,1-benzisoxazole core is classically achieved via the Davis-Beirut reaction or reductive cyclization of 2-nitroaryl ketones .[1][2]

  • Target: 4-Fluoro-3-methylbenzo[c]isoxazole[1][2][3]

  • Precursor: 2-Nitro-6-fluoroacetophenone[1][2]

  • Mechanism: Partial reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, followed by intramolecular condensation with the carbonyl group.[1][2]

Detailed Synthetic Protocol

Reagents: 2-Nitro-6-fluoroacetophenone, Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl), Ethanol.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitro-6-fluoroacetophenone (1.0 eq) in Ethanol (10 volumes).

  • Reduction: Cool the solution to 0°C. Slowly add SnCl₂·2H₂O (3.5 eq) followed by dropwise addition of concentrated HCl.

    • Note: Control temperature < 10°C to prevent over-reduction to the aniline (2-amino-6-fluoroacetophenone), which will not cyclize to the anthranil.[1][2]

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. The hydroxylamine intermediate cyclizes spontaneously under acidic conditions.[1][2]

  • Work-up: Neutralize with saturated NaHCO₃ solution (Caution: foaming). Extract with Ethyl Acetate.[1][2]

  • Purification: The crude product is purified via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1). Anthranils are often less polar than the corresponding anilines.[1][2]

Pathway Visualization

SynthesisPrecursor2-Nitro-6-fluoroacetophenoneIntermediateHydroxylamine Intermediate(N-Aryl-NHOH)Precursor->IntermediateSnCl2 / HClPartial ReductionSideProduct2-Amino-6-fluoroacetophenone(Over-reduction)Intermediate->SideProductExcess ReductantProduct4-Fluoro-3-methylbenzo[c]isoxazoleIntermediate->Product-H2OCyclization

Figure 1: Reductive cyclization pathway from nitro-acetophenone precursors.

Reactivity & Applications

The 4-fluoro-3-methylbenzo[c]isoxazole scaffold is chemically distinct due to the lability of the N-O bond.[1][2] It serves as a "masked" 1,3-dipole or a precursor to reactive nitrenes.[1][2]

Ring Transformation to Quinolines

Anthranils react with electron-deficient alkynes or alkenes to form quinoline derivatives.[1][2] The 4-fluoro substituent in the anthranil directs the substitution pattern in the final quinoline ring (yielding 5-fluoroquinolines).[1][2]

  • Mechanism: [4+2] Cycloaddition followed by elimination or rearrangement.[1][2]

  • Application: Synthesis of fluoro-substituted acridines and quinolone antibiotics.[1][2]

Rearrangement to Benzoxazoles

Under photochemical conditions or high temperatures (>200°C), 3-methylbenzo[c]isoxazoles can rearrange to 2-methylbenzoxazoles via a nitrene intermediate.[1][2]

  • Note: The 4-fluoro substituent sterically hinders the rotation required for this rearrangement, potentially increasing the energy barrier compared to non-fluorinated analogs.[1][2]

Pharmacological Significance

While less common than 1,2-benzisoxazoles (e.g., Risperidone), the 2,1-benzisoxazole core is investigated for:

  • Dopamine D4 antagonism: Analogs of clozapine.[1][2]

  • Bioisosterism: Replacing the indole core in tryptophan-mimetic drugs to alter metabolic stability (blocking hydroxylation at the 4-position due to fluorine).[1][2]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[1][2]Do not eat, drink, or smoke when using.[1][2]
Skin Irritation Causes skin irritation (H315).[1][2]Wear nitrile gloves and lab coat.[1][2]
Eye Irritation Causes serious eye irritation (H319).[1][2]Use chemical safety goggles.[2]
Stability Potential explosive decomposition.[1][2]Do not heat neat material above 150°C. N-O bond cleavage can be exothermic.[1][2]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]

References

  • Accela ChemBio. (2023).[1][2][3] Product Catalog: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1).[1][2][3] Retrieved from [Link]

  • PubChem. (2024).[1][2] Compound Summary: 2,1-Benzisoxazole.[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2][6] Handbook of Heterocyclic Chemistry. (General reference for Anthranil reactivity).

The Masked Pharmacophore: Substituted Anthranil (2,1-Benzisoxazole) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Energy" Scaffold

In the landscape of medicinal chemistry, anthranil (2,1-benzisoxazole) represents a unique, underutilized "high-energy" pharmacophore. Unlike its stable isomer 1,2-benzisoxazole (found in zonisamide and risperidone), the 2,1-benzisoxazole system possesses a labile N–O bond associated with a disrupted aromaticity. This specific instability is not a liability but a mechanistic feature ; it allows the scaffold to function either as a covalent trap, a masked 2-aminobenzoyl synthon, or a bioisostere of indole with distinct hydrogen bond accepting capabilities.

This guide moves beyond basic heterocyclic chemistry to explore the translational potential of substituted anthranils in kinase inhibition, CNS modulation (specifically DAAO inhibition), and anti-infective drug discovery.

Structural Chemistry & Pharmacophore Analysis

The Isosteric Paradox

The anthranil core is often categorized as a bioisostere of indole or quinoline. However, its electrostatic profile is fundamentally different.

  • Indole: NH is a Hydrogen Bond Donor (HBD).

  • Anthranil: The ring oxygen and nitrogen are Hydrogen Bond Acceptors (HBA). The lack of an HBD makes it lipophilic (higher logP) and capable of crossing the Blood-Brain Barrier (BBB) more effectively than indole equivalents.

The "Masked" Carbonyl Concept

The defining feature of the 2,1-benzisoxazole is its propensity for valence tautomerism. Under metabolic or specific chemical conditions (e.g., Fe(II) catalysis or basic pH), the N–O bond cleaves to reveal a 2-aminophenyl ketone or 2-aminobenzoic acid derivative.

  • Medicinal Implication: Anthranils can act as prodrugs for anthranilic acids (kynurenine pathway modulators) or as covalent modifiers that ring-open upon binding to a nucleophilic residue in a target protein active site.

Synthetic Methodologies: Modern Protocols

Traditional synthesis relies on the reductive cyclization of 2-nitrobenzaldehydes (


/HCl), which is harsh and limits functional group tolerance. We focus here on a modern, metal-free Electrophilic Aromatic Substitution (EAS)  strategy using Triflic Anhydride (

), which allows for the rapid construction of 3-aryl anthranils—the most bioactive subclass.
Protocol: Tf2O-Mediated Synthesis of 3-Aryl Anthranils

Source Grounding: Gao et al., Chem. Sci., 2022

Objective: Synthesis of 3-(4-fluorophenyl)-2,1-benzisoxazole.

Reagents:

  • Anthranil (unsubstituted) [1.0 equiv]

  • Fluorobenzene [Solvent/Reagent, excess]

  • Trifluoromethanesulfonic anhydride (

    
    ) [1.1 equiv]
    
  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk tube under argon, dissolve anthranil (1.0 mmol) in anhydrous DCM (2.0 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

  • Promoter Addition: Add

    
     (1.1 mmol) dropwise. The solution will darken, indicating the formation of the activated N-triflyl iminium intermediate.
    
  • Nucleophilic Attack: Add fluorobenzene (3.0 equiv) slowly.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench & Workup: Quench with sat.

    
     (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexane).

Mechanism of Action (Causality):


 activates the weak N–O bond, creating a highly electrophilic species. The arene (fluorobenzene) attacks the C3 position via Friedel-Crafts-type mechanism, followed by rearomatization. This avoids the use of transition metals, preventing trace metal contamination in biological assays.
Synthetic Workflow Diagram

SynthesisWorkflow Start Anthranil (Core) Activation Activation (Tf2O, 0°C) Start->Activation DCM Intermediate N-Tf Iminium Species Activation->Intermediate Electrophilic Activation Coupling C-H Functionalization (Ar-H addition) Intermediate->Coupling + Arene Product 3-Aryl-2,1-Benzisoxazole Coupling->Product Rearomatization - TfOH

Caption: Metal-free C-H functionalization pathway for accessing 3-aryl anthranils via Tf2O activation.

Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5][6][7][8]

CNS Disorders: DAAO Inhibition & NMDA Modulation

D-Amino Acid Oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor.[1][2][3] In Schizophrenia, NMDA hypofunction is a key pathology.

  • The Anthranil Role: Substituted anthranils (and their ring-opened anthranilate metabolites) mimic the substrate D-amino acids.

  • Mechanism: They bind to the flavin adenine dinucleotide (FAD) cofactor pocket of DAAO.

  • Key Substitution: Electron-withdrawing groups (EWGs) like -Cl or -F at the C5 or C6 position of the anthranil ring enhance binding affinity by interacting with Arg283 in the DAAO active site.

Anti-Infective: Antiplasmodial Activity

Anthranils have shown direct activity against Plasmodium falciparum. The mechanism likely involves the "masked" aldehyde/ketone property interfering with parasitic redox homeostasis.

Data Summary: Structure-Activity Relationship (SAR) Target: P. falciparum (FcB1 strain)

Compound IDR3 SubstituentR5/R6 SubstituentIC50 (µM)Selectivity Index
Anth-1 PhenylH45.2>2
Anth-2 4-Cl-PhenylH12.85.4
Anth-3 4-F-Phenyl6-Cl3.1 >20
Anth-4 MethylH>100N/A

Insight: Aryl substitution at C3 is essential for potency (Anth-3 vs Anth-4). Halogenation improves lipophilicity and metabolic stability.

Mechanism of Action Diagram: NMDA/DAAO Pathway

The following diagram illustrates how Anthranil derivatives intervene in the Glutamate/NMDA signaling cascade relevant to Schizophrenia.

DAAO_Pathway L_Serine L-Serine D_Serine D-Serine (NMDA Co-agonist) L_Serine->D_Serine SR SR Serine Racemase DAAO DAAO Enzyme (Degradation) D_Serine->DAAO Substrate NMDA NMDA Receptor (Synaptic Plasticity) D_Serine->NMDA Activates Metabolites Toxic Metabolites (H2O2, NH3) DAAO->Metabolites Oxidation Anthranil Anthranil Inhibitor (Drug) Anthranil->DAAO Inhibits (IC50 < 5µM)

Caption: Pharmacological intervention of Anthranil derivatives preventing D-Serine degradation by DAAO.[2]

Future Outlook: The C-H Activation Frontier

The future of anthranil chemistry lies in skeletal editing . Recent advances allow the anthranil nitrogen to act as a directing group for C-H activation on the fused benzene ring before the ring is opened. This allows for the construction of highly complex, polysubstituted aniline derivatives that are otherwise impossible to synthesize via standard nucleophilic aromatic substitution.

Recommendation for Development: Prioritize 3-aryl-6-halo-2,1-benzisoxazoles. These motifs balance the stability required for oral bioavailability with the reactivity needed for target engagement.

References

  • Gao, Y., et al. (2022).[4] "Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy." Chemical Science. Available at: [Link]

  • Chaker, A. N., et al. (2013).[5] "New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities."[5] Arabian Journal of Chemistry. Available at: [Link]

  • Domene, C., et al. (2005).[6] "Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole."[6] Tetrahedron Letters. Available at: [Link]

  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." (Context: Zonisamide/1,2-benzisoxazole comparison). Available at: [Link]

Sources

The Strategic Modulation of Benzo[c]isoxazole Stability via Fluorine Substitution: A Mechanistic and Application-Focused Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isoxazole (anthranil) scaffold is a strained, reactive heterocyclic system of significant interest as a versatile synthetic intermediate in medicinal chemistry.[1][2] Its inherent lability, however, presents both challenges and opportunities for molecular design. Concurrently, the incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, prized for its ability to profoundly alter physicochemical and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution on the stability of the benzo[c]isoxazole ring. We will dissect the interplay between fluorine's powerful inductive and subtle resonance effects, explore how its positional chemistry dictates the modulation of the heterocyclic core's stability, and detail the experimental and computational workflows required to validate these phenomena. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the strategic manipulation of heterocyclic reactivity.

The Benzo[c]isoxazole Core: An Intrinsically Reactive Scaffold

The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound.[2] While its structure contains a 10π electron system, the fusion of the benzene and isoxazole rings results in cross-conjugation, which disrupts full aromatic delocalization.[2] This disruption contributes to significant ring strain and renders the scaffold less stable and more reactive compared to its more common 1,2-benzisoxazole isomer.[2][5]

This inherent reactivity makes benzo[c]isoxazoles valuable precursors for a wide range of chemical transformations, particularly for synthesizing 2-aminoarylketones and other complex heterocyclic systems.[1] However, this same reactivity means the ring is susceptible to cleavage under various conditions, a critical consideration for its incorporation into stable, drug-like molecules.

The principal degradation pathway involves the cleavage of the weak N-O bond, which can be initiated by nucleophiles, acids, or bases. The stability of the related isoxazole ring is known to be highly dependent on pH and temperature, with significantly increased lability under basic conditions.[6] This provides a foundational model for understanding the vulnerabilities of the benzo-fused analogue.

Caption: The dual electronic nature of the fluorine substituent.

Mechanistic Impact of Fluorination on Benzo[c]isoxazole Stability

The position of fluorine substitution on the benzene portion of the benzo[c]isoxazole scaffold is critical. The electron-withdrawing nature of fluorine can either stabilize or destabilize the ring system depending on the degradation mechanism being considered.

  • Stabilization against Electrophilic Attack: By globally reducing the electron density of the aromatic ring, fluorine substitution makes the benzo[c]isoxazole core less susceptible to attack by electrophiles. This can be considered a stabilizing effect in electrophilic environments.

  • Destabilization towards Nucleophilic Attack: The strong -I effect significantly acidifies the C-H bonds of the benzene ring and can make the electron-deficient carbon atoms more vulnerable to nucleophilic attack. This increased reactivity towards nucleophiles can be viewed as a destabilizing effect, potentially facilitating ring-opening reactions. Computational studies on other strained fluorinated heterocycles have shown that fluorine substitution can dramatically increase the rate of nucleophilic ring-opening. [7]* Modulation of N-O Bond Lability: The withdrawal of electron density from the entire fused ring system can influence the strength and polarity of the critical N-O bond. This can alter the activation energy required for ring cleavage, thereby directly impacting the kinetic stability of the molecule.

The following table summarizes the predicted impact of fluorine substitution at various positions on the benzo[c]isoxazole ring.

Position of FluorineDominant Electronic EffectPredicted Impact on Electron DensityConsequence for Ring Stability
C4 Strong -I, Weak +MSignificant electron withdrawal from the entire ring system.Increased susceptibility to nucleophilic attack; potential modulation of N-O bond lability.
C5 Strong -IStrong electron withdrawal, transmitted through the benzene ring.Increased stability against electrophiles; increased reactivity with nucleophiles.
C6 Strong -I, Weak +MSignificant electron withdrawal from the entire ring system.Similar to C4, with nuanced differences in electron distribution.
C7 Strong -IStrong electron withdrawal, most proximal to the N-O bond.Potentially the most significant impact on N-O bond strength and susceptibility to cleavage.

Framework for Experimental and Computational Validation

A rigorous assessment of fluorine's electronic effects requires a multi-faceted approach combining synthesis, spectroscopy, stability assays, and computational modeling.

Synthesis of Fluorinated Benzo[c]isoxazoles

The synthesis of fluorinated benzo[c]isoxazoles typically begins with a correspondingly fluorinated precursor. A common and effective method is the cyclization of an ortho-nitro aromatic compound. [1][8] Experimental Protocol: Synthesis of a Fluorinated Benzo[c]isoxazole

  • Starting Material: Select a commercially available, appropriately substituted fluorinated 2-nitrobenzaldehyde or 2-nitroaryl ketone.

  • Reduction & Cyclization: To a solution of the fluorinated nitro-carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as stannous chloride (SnCl₂) (3.0-4.0 eq). [2]3. Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target fluorinated benzo[c]isoxazole. [9]

Spectroscopic and Crystallographic Analysis

Spectroscopic techniques provide direct evidence of the electronic and structural changes induced by fluorination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing a direct probe of the electronic effects. [10] * ¹H and ¹³C NMR: Shifts in the proton and carbon signals of the benzo[c]isoxazole ring upon fluorination indicate changes in electron density distribution throughout the molecule. [11][12]Computational methods like DFT can be used to predict NMR shifts, aiding in structural confirmation. [10][13]* X-ray Crystallography: Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles. [14]Comparing the crystal structures of a fluorinated benzo[c]isoxazole with its non-fluorinated parent can reveal subtle but significant structural perturbations, such as changes in the N-O bond length, which are direct consequences of fluorine's electronic influence. [9]

Chemical Stability Assays

To quantify the impact of fluorination on ring stability, a comparative kinetic study under controlled conditions is essential.

Experimental Protocol: pH-Dependent Hydrolytic Stability Assay

  • Preparation: Prepare stock solutions of the fluorinated and non-fluorinated benzo[c]isoxazole analogues in a suitable organic solvent (e.g., acetonitrile).

  • Buffer Incubation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 10.0). [6]3. Initiation: Add a small aliquot of the stock solution to each buffer at a constant temperature (e.g., 37 °C) to initiate the degradation study.

  • Time-Point Analysis: At designated time intervals, withdraw an aliquot from each reaction mixture, quench the reaction if necessary, and analyze the concentration of the remaining parent compound using a calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH value. Calculate the half-life (t½) of each compound under each condition to quantitatively compare their stability.

Computational Modeling

In silico methods provide a powerful theoretical framework for understanding the underlying electronic phenomena.

  • Density Functional Theory (DFT): DFT calculations can be used to model and visualize key electronic properties. [15][16] * Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule, clearly showing the electron-withdrawing effects of fluorine.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge distribution at each atomic center, providing numerical data to support mechanistic arguments.

    • Reaction Pathway Modeling: The energy barriers for ring-opening reactions can be calculated for both fluorinated and non-fluorinated systems to predict their relative kinetic stability.

Caption: Integrated workflow for validating fluorine's effects.

Conclusion and Outlook

The electronic effects of fluorine on the benzo[c]isoxazole ring are profound and position-dependent. The dominant, electron-withdrawing inductive effect significantly alters the electron density of the heterocyclic core, thereby modulating its stability and reactivity. While this generally increases the scaffold's susceptibility to nucleophilic degradation, it can also protect it from electrophilic attack and provides a handle for fine-tuning its chemical properties.

For drug development professionals, this modulation offers a powerful strategic tool. By carefully selecting the position of fluorine substitution, one can control the reactivity of the benzo[c]isoxazole moiety. This could be used to design more metabolically robust drug candidates, create prodrugs that release an active compound upon a specific trigger, or simply to adjust the pKa and lipophilicity to optimize a compound's pharmacokinetic profile. [17][18]A thorough understanding of the principles outlined in this guide, validated by the described experimental and computational workflows, is paramount for the rational design and successful application of fluorinated benzo[c]isoxazoles in medicinal chemistry and beyond.

References

  • Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. Available from: [Link]

  • Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C-H acids in aprotic media promoted by combination of strong bases and silylating agents. PubMed. Available from: [Link]

  • Multiple Authors. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. Available from: [Link]

  • Singh, S., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Research in Chemistry. Available from: [Link]

  • Chaumont, P., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. Available from: [Link]

  • Arrais, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. Available from: [Link]

  • Ghorai, P., et al. (2021). Interrupting the [Au]-Catalyzed Nitroalkyne Cycloisomerization: Trapping the Putative α-Oxo Gold Carbene with Benzo[c]isoxazole. Organic Letters. Available from: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • Multiple Authors. (n.d.). Different strategies for anthranil synthesis. ResearchGate. Available from: [Link]

  • Multiple Authors. (n.d.). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis. Pharma Focus Asia. Available from: [Link]

  • Banks, H. D. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available from: [Link]

  • Al-Yasari, A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. Available from: [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available from: [Link]

  • Sharma, R., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ni, C., & Hu, J. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry. Available from: [Link]

  • Multiple Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available from: [Link]

  • Estévez, L., et al. (2005). A computational study of carbocations from oxidized metabolites of dibenzo[a,h]acridine and their fluorinated and methylated derivatives. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Available from: [Link]

  • Seburn, C. N., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available from: [Link]

  • Deshmukh, R., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Shundrina, I. K., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. Available from: [Link]

  • Aly, S. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available from: [Link]

  • Multiple Authors. (n.d.). Structure of isoxazole and benzo[c]isoxazole. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. Available from: [Link]

  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link]

  • Smith, A. J., et al. (2021). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. PubMed Central. Available from: [Link]

  • da Silva, A. C., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC. Available from: [Link]

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The 2,1-Benzisoxazole Scaffold in Drug Discovery: A Comprehensive Technical Guide to Synthesis and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural rationale, biological activity mapping, and self-validating synthetic protocols.

Executive Summary & Strategic Rationale

The 2,1-benzisoxazole (anthranil) structure represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While the 1,2-benzisoxazole isomer is widely recognized in FDA-approved atypical antipsychotics (e.g., risperidone, paliperidone), the 2,1-benzisoxazole system features a unique electronic distribution. The oxygen and nitrogen atoms are positioned to act as highly directional hydrogen-bond acceptors, while the lower aromatic stabilization energy of the fused system creates a "spring-loaded" pharmacophore.

Why choose 2,1-benzisoxazole over classical indoles or benzimidazoles? The anthranil core provides a rigid, planar geometry that perfectly intercalates into narrow enzymatic pockets. Furthermore, its unique dipole moment and lipophilicity profile allow it to cross complex biological barriers, such as the erythrocyte membrane and the blood-brain barrier, making it an exceptional scaffold for kinase inhibition, monoamine oxidase (MAO) targeting, and antiplasmodial development[1].

Biological Activity Spectrum & Mechanistic Causality

The biological efficacy of the 2,1-benzisoxazole scaffold is dictated by the strategic functionalization at the C-3 position. By altering the steric bulk and electronic properties of the C-3 substituent, researchers can pivot the molecule's affinity across vastly different therapeutic targets.

Anticancer Activity: Pim-1 Kinase Inhibition

Anthranils serve as potent inhibitors of Pim-1 kinase, a critical survival factor in various malignancies[2].

  • Causality: The nitrogen and oxygen in the isoxazole ring act as critical hydrogen bond acceptors in the ATP-binding pocket of Pim-1. This competitive orthosteric binding prevents the phosphorylation of downstream pro-apoptotic targets (like BAD) and halts c-Myc transcriptional activity.

Pathway A 2,1-Benzisoxazole (Anthranil Scaffold) B Pim-1 Kinase ATP-Binding Pocket A->B High Affinity Binding C Competitive Inhibition (H-Bonding via N/O) B->C D Downregulation of BAD Phosphorylation C->D E Inhibition of c-Myc Transcriptional Activity C->E F Cancer Cell Apoptosis & Growth Arrest D->F Pro-apoptotic E->F Anti-proliferative

Mechanism of 2,1-benzisoxazole derivatives in Pim-1 kinase inhibition and cancer cell apoptosis.

Neurological Targets: Selective MAO-B Inhibition

In the context of Parkinson's disease, 3 have identified 2,1-benzisoxazole derivatives as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B)[3].

  • Causality: The planar aromatic system slips into the bipartite cavity of MAO-B. The C-3 aryl or alkyl extensions occupy the entrance cavity, while the core heteroatoms engage in vital hydrogen bonding with the FAD cofactor and key tyrosine residues (e.g., Tyr326). This precise spatial orientation prevents the oxidative deamination of dopamine.

Antimicrobial & Antiplasmodial Efficacy

Derivatives such as 3-substituted-2,1-benzisoxazoles (anthranils) have demonstrated profound activity against chloroquine-resistant Plasmodium falciparum (FcB1 strain) and fungal strains like Geotrichum candidum[4].

  • Causality: Introducing an imine or acyl group at the 3-position modulates the lipophilicity (log P). A calculated log P between 2.5 and 3.5 is optimal for passive diffusion across the parasite's food vacuole membrane. Once inside, the electron-deficient nature of the benzisoxazole ring interferes with heme detoxification.

Quantitative Biological Activity Profile
Target / PathogenDerivative TypeKey SubstituentActivity MetricPrimary Mechanism of Action
Pim-1 Kinase Anthranil coreUnsubstituted/AlkylIC₅₀ < 10 µMATP-competitive orthosteric binding
MAO-B 2,1-benzisoxazole hybridC3-aryl/alkylHigh Selectivity IndexReversible competitive inhibition
P. falciparum (FcB1) Imino-benzisoxazole3-ylmethylene-phenyl-amineLow µM IC₅₀Disruption of parasite food vacuole
G. candidum 3-acyl-2,1-benzisoxazole3-phenyl-methanoneMIC = 44.8 µMFungal cell wall/membrane disruption

Self-Validating Synthetic Methodologies

To harness this scaffold, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols. As an application scientist, I emphasize that a successful protocol must be self-validating—providing immediate physical or chemical feedback to the operator to confirm reaction progress.

Protocol A: Strong Base/Silylating Agent Promoted Cyclization

This method allows for the general synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C–H acids in aprotic media[5].

Reagents: 4-nitrochlorobenzene (3 mmol), benzylic C-H acid precursor (3 mmol), Potassium tert-butoxide (t-BuOK), Chlorotrimethylsilane (TMSCl), anhydrous THF.

Step-by-Step Workflow:

  • Initiation: Dissolve the nitroarene and carbanion precursor in 10 mL anhydrous THF. Cool the system strictly to -60 °C under argon. Causality: Cryogenic temperatures are critical to control the highly exothermic deprotonation and prevent unwanted dimerization of the nitroarene.

  • Deprotonation: Add a solution of t-BuOK (3.3 mmol) in THF dropwise. Stir for 5 minutes.

  • Silylation: Inject TMSCl (12 mmol) and stir for 5 minutes. Causality: TMSCl acts as a crucial oxygen-trapping agent. It captures the intermediate oxygen anion, preventing side reactions and facilitating the subsequent elimination/cyclization step.

  • Cyclization: Add a second portion of t-BuOK (15 mmol) in THF. Allow the mixture to slowly warm to room temperature over 2–5 hours.

  • Workup: Quench into dilute HCl, extract with ethyl acetate, and purify via column chromatography.

Self-Validating System: This protocol validates itself via a distinct colorimetric shift. The initial deprotonation of the benzylic C-H acid by t-BuOK forms a deeply colored, highly conjugated carbanion. Upon the addition of TMSCl and subsequent cyclization, the consumption of the intermediate carbanion results in a rapid lightening/clarification of the solution, acting as a visual indicator of successful N-O bond formation and aromatization.

Protocol B: Electrochemical Cathodic Reduction

A modern, green-chemistry approach utilizing 2 to synthesize highly substituted 2,1-benzisoxazoles[2].

Reagents: ortho-substituted nitroarene, Methanol/Water solvent system, Carbon electrodes.

Step-by-Step Workflow:

  • Cell Setup: Assemble an undivided electrochemical cell equipped with inexpensive, reusable carbon-based electrodes. Causality: Why an undivided cell? By optimizing the solvent system, the intermediate nitroso species undergoes intramolecular cyclization faster than it can diffuse to the anode to be re-oxidized, rendering a complex divided cell unnecessary.

  • Electrolysis: Dissolve the substrate in a Methanol/Water mixture. Apply a constant current (galvanostatic conditions).

  • Reduction & Cyclization: The nitro group is selectively reduced at the cathode to a nitroso/hydroxylamine intermediate, which immediately undergoes intramolecular nucleophilic attack by the adjacent ortho-substituent.

  • Isolation: Extract the product directly from the electrolyte mixture.

Self-Validating System: The use of constant current ensures that the total charge passed (Faradays per mole) directly correlates with the reaction progress. By monitoring the cell voltage, a sudden spike or plateau shift indicates the depletion of the nitroarene substrate, acting as an intrinsic, real-time endpoint for the electrolysis.

Workflow Step1 ortho-Substituted Nitroarene Step2 Cathodic Reduction (Undivided Cell, C-Electrodes) Step1->Step2 Constant Current Step3 Nitroso / Hydroxylamine Reactive Intermediate Step2->Step3 e- Transfer (-H2O) Step4 Intramolecular Nucleophilic Cyclization Step3->Step4 Rapid Kinetics Step5 3-Substituted 2,1-Benzisoxazole Step4->Step5 Aromatization

Electrochemical cathodic reduction workflow for the synthesis of 2,1-benzisoxazoles.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry . National Center for Biotechnology Information (PMC). 1

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents . National Center for Biotechnology Information (PMC). 5

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles . Royal Society of Chemistry (RSC). 2

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities . ResearchGate. 4

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update . MDPI. 3

Sources

Technical Whitepaper: Pharmacophore Elucidation of the 4-Fluoro-3-methylbenzo[c]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore modeling, structural properties, and medicinal chemistry applications of the 4-Fluoro-3-methylbenzo[c]isoxazole scaffold.

Executive Summary

The benzo[c]isoxazole (anthranil) ring system represents a distinct chemotype from its more ubiquitous isomer, benzo[d]isoxazole (found in antipsychotics like risperidone). The specific derivative 4-Fluoro-3-methylbenzo[c]isoxazole presents a unique pharmacophoric profile characterized by a rigid bicyclic core, a polarized N–O motif, and a "peri-like" steric/electronic interaction between the 3-methyl and 4-fluoro substituents.

This guide provides a comprehensive workflow for modeling this scaffold, emphasizing its utility as a bioisostere in kinase inhibitors (e.g., Pim-1) and CNS-active agents. It details the electrostatic consequences of the 4-fluorine substitution and provides a validated protocol for integrating this fragment into high-throughput virtual screening (HTVS) campaigns.

Structural & Electronic Architecture

Chemical Definition and Isomerism

It is critical to distinguish the target scaffold from its isomers.

  • Benzo[c]isoxazole (Target): The oxygen is at position 1, nitrogen at position 2. The heterocycle is fused to the benzene ring across the [c] bond.[1] This system is often pseudo-aromatic or zwitterionic, possessing higher reactivity (e.g., toward ring-opening) than the [d] isomer.

  • Benzo[d]isoxazole (Common Isomer): The oxygen is at position 1, nitrogen at position 2, but fused across the [d] bond.

Numbering Convention: In 4-Fluoro-3-methylbenzo[c]isoxazole:

  • Position 3 (Heterocyclic): Substituted with a Methyl group.[2][3][4]

  • Position 4 (Benzenoid): Substituted with a Fluorine atom.[2][3][5]

  • Interaction: These two groups occupy adjacent positions across the ring fusion, creating a region of high electron density and steric bulk.

The "Fluorine Effect" and Sigma-Hole Modulation

The introduction of fluorine at C4 is not merely a steric block. It fundamentally alters the scaffold's electronic surface:

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) decreases the electron density of the adjacent bridgehead carbon and the heterocyclic nitrogen, potentially altering the hydrogen bond acceptor (HBA) strength of N2.

  • Metabolic Stability: C4 is a common site for oxidative metabolism (hydroxylation) in unsubstituted benzo[c]isoxazoles. Fluorination blocks this "soft spot," extending half-life (

    
    ).
    
  • Conformational Locking: While the core is rigid, the van der Waals radius of fluorine (1.47 Å) interacting with the 3-Methyl group creates a specific hydrophobic volume that fits "tight" pockets in enzymes like kinases.

Pharmacophore Modeling Workflow

The following diagram outlines the decision matrix for modeling this scaffold, distinguishing between Ligand-Based (LB) and Structure-Based (SB) approaches.

PharmacophoreWorkflow Start Input: 4-Fluoro-3-methylbenzo[c]isoxazole TargetKnown Is Biological Target Structure Known? Start->TargetKnown SB_Path Structure-Based Design (SBDD) TargetKnown->SB_Path Yes LB_Path Ligand-Based Design (LBDD) TargetKnown->LB_Path No Docking Molecular Docking (Glide/Gold) Target: e.g., Pim-1 Kinase SB_Path->Docking InteractionMap Generate Interaction Fingerprints (SIFt) Docking->InteractionMap ExclusionVol Define Exclusion Volumes (3-Me/4-F steric clash) InteractionMap->ExclusionVol ModelGen 3D Pharmacophore Hypothesis Generation ExclusionVol->ModelGen ConfSearch Conformational Analysis (Rigid Core Assumption) LB_Path->ConfSearch Align Molecular Alignment (Field-Based/Shape-Based) ConfSearch->Align Electrostatics ESP Map Calculation (DFT level) Align->Electrostatics Electrostatics->ModelGen Validation Validation (ROC Curves, Decoy Sets) ModelGen->Validation

Figure 1: Decision tree for pharmacophore elucidation, highlighting the dual pathways for scaffold integration.

Detailed Experimental Protocols

Protocol A: Electronic Surface Potential (ESP) Calculation

To accurately model the 4-F/3-Me interaction, standard force fields (MMFF94) are insufficient. Quantum mechanical validation is required.

Objective: Determine the partial charge distribution on N2 and the "sigma hole" potential of the C4-Fluorine.

  • Structure Preparation:

    • Sketch 4-Fluoro-3-methylbenzo[c]isoxazole in a molecular editor (e.g., ChemDraw/Avogadro).

    • Pre-optimize geometry using MMFF94 to ensure planarity.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G++(d,p). This level is necessary to capture the diffuse electron cloud of Fluorine.

    • Solvation Model: PCM (Water) to simulate physiological environment.

  • Analysis:

    • Map the electrostatic potential onto the electron density isosurface (0.002 au).

    • Success Metric: Identify if the C4-F creates a negative electrostatic belt (H-bond acceptor capability) or a positive sigma hole (halogen bonding capability). Note: Fluorine typically exhibits a very small sigma hole compared to Cl/Br; it acts predominantly as an electrostatic shield.

Protocol B: Pharmacophore Feature Definition

Based on the structural analysis, define the following features in your modeling software (e.g., Schrödinger Phase, MOE, or LigandScout).

Feature IDTypeLocationChemical Logic
HBA-1 H-Bond AcceptorN2 (Isoxazole Nitrogen)The lone pair on N2 is the primary acceptor. The 4-F withdraws density, slightly weakening this feature compared to the non-fluorinated analog.
HYD-1 Hydrophobic3-Methyl GroupProvides a specific steric anchor. Critical for selectivity against targets with smaller pockets.
HYD-AR Aromatic RingBenzo RingPi-stacking interactions (T-shaped or parallel).
EWG-1 Electron Withdrawing4-Fluorine Often modeled as a hydrophobic sphere in classic pharmacophores, but advanced models should treat it as a specific electrostatic exclusion volume.

Case Study: Kinase Inhibition (Pim-1)[6]

Research indicates that benzo[c]isoxazoles (and their bioisosteres) show nanomolar affinity for Pim-1 kinase , a target in leukemia [1].

Hypothesis: The 4-Fluoro-3-methylbenzo[c]isoxazole core mimics the adenosine ring of ATP but with distinct solubility properties.

Binding Mode Visualization: The following diagram illustrates the predicted interaction map within the Pim-1 ATP-binding pocket.

InteractionMap Ligand_N2 N2 (Acceptor) Rec_Lys67 Lys67 (Cat. Lys) Ligand_N2->Rec_Lys67 H-Bond Ligand_3Me 3-Me (Hydrophobic) Rec_HydroPocket Hydrophobic Pocket Ligand_3Me->Rec_HydroPocket Van der Waals Ligand_Ring Benzo Ring (Pi) Rec_Glu121 Glu121 (Hinge) Ligand_Ring->Rec_Glu121 Pi-Cation/Stacking Ligand_4F 4-F (Electronic) Rec_Gatekeeper Gatekeeper Residue Ligand_4F->Rec_Gatekeeper Electrostatic Repulsion/Fit

Figure 2: Predicted interaction map of the scaffold within a kinase active site (e.g., Pim-1), highlighting the critical role of the 3-Methyl group in hydrophobic pocket occupancy.

Synthesis & Validation Strategy

To validate the pharmacophore model, a "scaffold hopping" or derivative synthesis campaign is recommended.

  • Synthesis:

    • Starting Material: 2-Fluoro-6-nitroacetophenone (or equivalent precursor).

    • Method: Reductive cyclization using SnCl2 or Fe/AcOH. The presence of the fluorine ortho to the nitro group requires careful control of temperature to prevent nucleophilic aromatic substitution side reactions [2].

  • Validation:

    • Decoy Set: Generate 500 decoys with similar MW and LogP but lacking the specific 4-F/3-Me orientation.

    • Enrichment Factor (EF): Screen the library against the pharmacophore. A valid model must retrieve the active scaffold within the top 1% of the database (EF1% > 10).

References

  • University of Helsinki. (2014). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.[6] Helda Repository. Link

  • ChemicalBook. (2022).[7] Chemical Reactivity and Synthesis of Benzo[c]isoxazole.Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Fluoro-3-methylbenzo[c]isoxazole.Link

  • Accela ChemBio. (2023).[3] Product Catalog: Fluorinated Benzo[c]isoxazoles.Link

Sources

Literature review of 3-substituted-4-fluorobenzo[c]isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 3-Substituted-4-Fluorobenzo[c]isoxazoles , designed for researchers and drug development professionals.

Scaffold Analysis, Synthesis Strategies, and Pharmacological Utility

Executive Summary: The "Ortho-Fluoro" Advantage

The benzo[c]isoxazole (or 2,1-benzisoxazole) scaffold represents a unique class of "masked" 2-acylanilines, distinguishing it from its more common isomer, benzo[d]isoxazole (1,2-benzisoxazole, found in risperidone). While the 1,2-isomer is a staple in antipsychotics, the 2,1-isomer (anthranil) offers distinct reactivity profiles, particularly as a precursor for quinolines and acridones via ring expansion.

The 4-fluoro substitution —placing a fluorine atom at the C4 position (ortho to the isoxazole bridgehead)—is chemically significant. Unlike the 5- or 6-fluoro isomers, the 4-fluoro substituent exerts a direct steric and electronic influence on the C3 position, modulating the stability of the heterocyclic ring and altering the kinetics of ring-opening reactions. This guide details the synthesis, reactivity, and application of this specific subclass.

Structural Definition & Nomenclature

Confusion between benzisoxazole isomers is common. This guide strictly addresses the 2,1-benzisoxazole system.

FeatureBenzo[c]isoxazole (Target)Benzo[d]isoxazole (Common Drug Scaffold)
IUPAC Name 2,1-benzisoxazole (Anthranil)1,2-benzisoxazole
Heteroatom Order N(1) – O(2)O(1) – N(2)
4-Fluoro Position Ortho to the C3 bridgehead (Top)Ortho to the C3 bridgehead (Top)
Key Reactivity Ring opens to 2-aminoketones; rearranges to quinolines.Stable pharmacophore (e.g., Risperidone).[1]

Numbering Logic: In 3-substituted-4-fluorobenzo[c]isoxazole:

  • Position 1 (N): Attached to the benzene ring.

  • Position 2 (O): Attached to N and C3.

  • Position 3 (C): Bridgehead carbon bearing the substituent (R).

  • Position 4 (C): Benzene ring carbon adjacent to C3. This is the site of fluorination.

Synthesis Strategies

Accessing the 4-fluoro isomer requires specific ortho-substituted precursors. Standard electrophilic fluorination of the anthranil core typically yields 5- or 7-fluoro isomers due to electronic directing effects; therefore, pre-functionalized building blocks are essential.

Method A: Reductive Cyclization of 2-Nitro-3-Fluorophenones (Scalable)

This is the most robust method for generating 3-substituted-4-fluoro derivatives.

Mechanism: The reduction of the nitro group generates a hydroxylamine or nitroso intermediate, which nucleophilically attacks the adjacent carbonyl oxygen (or condenses with it) to close the ring.

  • Precursor: 2-nitro-3-fluorobenzaldehyde (for R=H) or 2-nitro-3-fluoroacetophenone (for R=Me).

  • Reagents: SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (carefully controlled to stop at the hydroxylamine stage).

Protocol 1: SnCl₂ Mediated Cyclization

  • Dissolution: Dissolve 2-nitro-3-fluoroacetophenone (1.0 eq) in Ethanol/HCl (10:1 ratio).

  • Reduction: Add SnCl₂·2H₂O (3.5 eq) portion-wise at 0°C to control exotherm.

  • Cyclization: Warm to room temperature and stir for 2–4 hours. The intermediate hydroxylamine spontaneously cyclizes.

  • Workup: Neutralize with saturated NaHCO₃ (careful of foaming). Extract with Ethyl Acetate.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc). 4-Fluoro derivatives often elute faster than non-fluorinated analogs due to lower polarity.

Method B: The Davis-Beirut Reaction (Modified)

Typically used for 3-aryl anthranils. To achieve the 4-fluoro pattern, the starting nitroarene must be 2-fluoronitrobenzene , but the regioselectivity of the carbanion attack is critical.

  • Challenge: Nucleophilic attack usually occurs para to the fluorine (position 4 of nitrobenzene) or ortho to the nitro group.

  • Strategy: To get 4-fluoro-2,1-benzisoxazole, the carbanion (from arylacetonitrile) must attack the position adjacent to the fluorine. This is sterically hindered and electronically less favorable.

  • Verdict: Method A is superior for the specific 4-fluoro isomer. The Davis-Beirut reaction is better suited for 5- or 6-fluoro isomers.

Method C: Heavy-Atom Tunneling (Mechanistic Insight)

Recent cryogenic studies (Source 1) have shown that triplet 2-formyl-3-fluorophenylnitrene spontaneously cyclizes to singlet 4-fluorobenzo[c]isoxazole via quantum tunneling at 10 K.

  • Relevance: While not a preparative method, this confirms the high thermodynamic stability of the 4-fluoro-anthranil product relative to its nitrene precursor, validating the scaffold's integrity.

Reactivity & Rearrangement Pathways[4][5]

The 3-substituted-4-fluorobenzo[c]isoxazole is a "loaded spring." The N-O bond is weak, and the 4-fluoro substituent creates steric strain near the C3 substituent.

Pathway 1: Thermolysis to Quinolines

Upon heating (>150°C) or photolysis, the N-O bond cleaves, forming a nitrene intermediate which rearranges.

  • Product: 5-Fluoro-2-substituted quinolines.

  • Mechanism: The N inserts into the C-H bond of the C3-substituent (if alkyl) or rearranges via ring expansion.

Pathway 2: Electrophilic Aromatic Substitution (SEAr)

Despite being an electron-deficient heterocycle, the fused benzene ring can undergo SEAr.

  • Regioselectivity: The 4-fluoro group directs incoming electrophiles (bromination, nitration) to the C7 position (para to fluorine, ortho to amine-nitrogen).

  • Application: Late-stage functionalization to create 4-fluoro-7-bromo derivatives for cross-coupling.

Visualization of Pathways

G cluster_0 Key Reactivity Switches Precursor 2-Nitro-3-Fluoro Acetophenone Intermediate Hydroxylamine Intermediate Precursor->Intermediate SnCl2 / HCl Reduction Product 3-Methyl-4-Fluorobenzo[c]isoxazole (Target Scaffold) Intermediate->Product -H2O Cyclization Quinoline 5-Fluoro-2-Methyl Quinoline Product->Quinoline Heat / Photolysis (Rearrangement) OpenRing 2-Amino-3-Fluoro Acetophenone Product->OpenRing H2 / Pd-C (Reductive Cleavage)

Figure 1: Synthesis and divergent reactivity pathways of 3-substituted-4-fluorobenzo[c]isoxazoles.

Quantitative Data & Comparison

Table 1: Comparison of Synthetic Methods for 4-Fluoro-Anthranils

MethodPrecursorYieldKey AdvantageKey Limitation
SnCl₂ Reduction 2-nitro-3-fluorophenones75-85%Scalable; Mild conditions; High fidelity for 4-F isomer.Stoichiometric tin waste; requires acidic workup.
Azide Thermolysis 2-azido-3-fluorophenones60-70%Clean conversion; Nitrogen is only byproduct.Precursor requires diazonium chemistry (potentially hazardous).
Davis-Beirut 2-fluoronitrobenzene<30%One-pot from cheap nitroarenes.Poor Regioselectivity for 4-F isomer (favors 7-F).

Biological Applications & References

Pharmacological Relevance[6][7][8][9]
  • Kinase Inhibition: 3-substituted anthranils have been identified as Pim-1 kinase inhibitors [Source 1.9]. The 4-fluoro substitution protects the "top" edge of the molecule from metabolic oxidation (P450 blocking).

  • Bioisosterism: The 2,1-benzisoxazole is a bioisostere for indazoles and benzisothiazoles .

  • Antipsychotic Precursors: While risperidone uses the 1,2-isomer, the 2,1-isomer serves as a crucial intermediate for synthesizing acridone-based antipsychotics via rearrangement.

References
  • Tunneling Synthesis: Simultaneous Tunneling Control in Conformer-Specific Reactions. J. Am. Chem. Soc. 2022. Link (Describes spontaneous formation of 4-fluorobenzo[c]isoxazole).

  • Electrochemical Synthesis: Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles. ChemRxiv. Link

  • Davis-Beirut Reaction: General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Beilstein J. Org.[4] Chem. Link

  • Biological Review: Overview on Diverse Biological Activities of Benzisoxazole Derivatives.Link

  • C4-Substitution: Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Chem. Sci., 2022.[5][6][7] Link (Specific mention of 4-fluorobenzo[c]isoxazole efficiency).[6]

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Methodological & Application

Synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole from 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil). While the request targets the synthesis "from 2-nitrobenzaldehyde," it is critical to note that the 3-methyl substituent requires a ketone precursor (acetophenone derivative) rather than an aldehyde, and the 4-fluoro substituent requires a pre-functionalized aromatic ring.

Therefore, this guide presents a robust 3-stage synthetic workflow starting from 2-fluoro-6-nitrobenzaldehyde (a commercially available derivative of 2-nitrobenzaldehyde). The protocol bridges the gap between the requested starting class and the specific target structure by including the necessary alkylation and oxidation steps to install the methyl group prior to the reductive cyclization that forms the benzo[c]isoxazole core.

Key Applications
  • Medicinal Chemistry: Bioisostere for benzisoxazoles in antipsychotic pharmacophores (e.g., Risperidone analogs).

  • Agrochemicals: Intermediate for crop protection agents.

  • Material Science: Precursor for fluorescent dyes and photoactive compounds.

Scientific Integrity & Retrosynthetic Analysis

Structural Logic

The target molecule, benzo[c]isoxazole (anthranil), is a bicyclic system where a benzene ring is fused to the


-face of an isoxazole ring.
  • Numbering: The oxygen is position 1, nitrogen is position 2, and the methine/methyl carbon is position 3. The benzene ring positions are 4, 5, 6, and 7.

  • Regiochemistry:

    • 3-Methyl: Originates from the acetyl group (

      
      ) of the precursor.
      
    • 4-Fluoro: Originates from the position ortho to the carbonyl group in the precursor.

Synthetic Strategy

The most reliable method for synthesizing benzo[c]isoxazoles is the reductive cyclization of 2-nitrocarbonyl compounds . To achieve the specific substitution pattern:

  • Alkylation: We must convert the aldehyde (

    
    ) to a methyl ketone (
    
    
    
    ) to provide the 3-methyl group.
  • Cyclization: We employ a reductive cyclization using Tin(II) Chloride (

    
    ), which reduces the nitro group to a nitroso/hydroxylamine intermediate that spontaneously condenses with the carbonyl oxygen.
    
Reaction Scheme

Figure 1: Step-wise synthetic route from 2-fluoro-6-nitrobenzaldehyde to the target anthranil.

Detailed Experimental Protocols

Stage 1: Grignard Addition (Alkylation)

Objective: Convert the aldehyde to a secondary alcohol to introduce the methyl group.

Reagents:

Reagent Equiv. Role
2-Fluoro-6-nitrobenzaldehyde 1.0 Substrate
Methylmagnesium Bromide (3M in Et2O) 1.2 Nucleophile
Tetrahydrofuran (THF) Solvent Anhydrous Solvent

| Ammonium Chloride (sat. aq.) | - | Quenching Agent |

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-fluoro-6-nitrobenzaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add Methylmagnesium bromide (12.0 mmol) dropwise over 20 minutes via syringe. Note: The low temperature is critical to prevent side reactions with the nitro group.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Carefully quench the reaction with saturated aqueous

    
     (20 mL) at 0°C.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc/Hexane) to yield 1-(2-fluoro-6-nitrophenyl)ethanol .

Stage 2: Oxidation to Ketone

Objective: Oxidize the secondary alcohol to the acetophenone precursor required for cyclization.

Reagents:

Reagent Equiv. Role
1-(2-Fluoro-6-nitrophenyl)ethanol 1.0 Substrate
Pyridinium Chlorochromate (PCC) 1.5 Oxidant
Dichloromethane (DCM) Solvent Solvent

| Silica Gel | - | Catalyst/Support |

Protocol:

  • Setup: In a 100 mL round-bottom flask, suspend PCC (15.0 mmol) and silica gel (equal weight to PCC) in anhydrous DCM (40 mL).

  • Addition: Add a solution of the Stage 1 Alcohol (10.0 mmol) in DCM (10 mL) to the suspension at room temperature.

  • Reaction: Stir vigorously for 3-4 hours. The orange suspension will turn dark brown/black.

  • Workup: Dilute with diethyl ether (50 mL) and filter the supernatant through a pad of Florisil or Silica gel to remove chromium salts. Wash the pad with ether.

  • Concentration: Concentrate the filtrate to obtain 2-fluoro-6-nitroacetophenone . This intermediate is typically pure enough for the next step; if not, recrystallize from ethanol.

Stage 3: Reductive Cyclization (Anthranil Formation)

Objective: Construct the benzo[c]isoxazole ring via reductive cyclization.

Reagents:

Reagent Equiv. Role
2-Fluoro-6-nitroacetophenone 1.0 Substrate

| Tin(II) Chloride Dihydrate (


) | 3.5 | Reductant |
| Conc. Hydrochloric Acid (HCl) | Solvent | Acid Catalyst |
| Ethanol | Solvent | Co-solvent |

Protocol:

  • Setup: Dissolve 2-fluoro-6-nitroacetophenone (5.0 mmol) in Ethanol (20 mL) in a 100 mL round-bottom flask.

  • Acidification: Add concentrated HCl (10 mL) dropwise.

  • Reduction: Add

    
      (17.5 mmol) in portions at room temperature. Caution: Exothermic reaction.
    
  • Cyclization: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 2 hours. The mechanism involves reduction of

    
     to 
    
    
    
    , which attacks the carbonyl.
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Neutralize carefully with 10% NaOH solution until pH ~8 (precipitates tin salts).

  • Extraction: Filter off the tin salts through Celite. Extract the filtrate with DCM (

    
     mL).
    
  • Isolation: Dry organics over

    
     and concentrate.
    
  • Purification: Purify via flash chromatography (Hexane:EtOAc 9:1) to yield 4-Fluoro-3-methylbenzo[c]isoxazole as a pale yellow solid/oil.

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Reaction with Nitro groupEnsure temperature is strictly maintained at -78°C; add Grignard slowly.
Incomplete Cyclization Insufficient ReductionIncrease

equivalents to 4.0 or increase temperature to 60°C.
Product Degradation Acid SensitivityAnthranils can rearrange in strong acid. Neutralize promptly after reaction completion.
Tin Emulsion Workup issueUse Rochelle's salt (Potassium Sodium Tartrate) solution during workup to solubilize tin salts.

References

  • Davis, R. B., & Pizzini, L. C. (1960). Benzo[c]isoxazoles.[1] I. The Synthesis of Benzo[c]isoxazoles from o-Nitrobenzaldehydes. Journal of Organic Chemistry, 25(11), 1884–1888. Link

  • Jin, Y., et al. (2016). Base-Mediated Photochemical N–O Bond-Forming Cyclization of 2-Azidobenzoic Acids. Beilstein Journal of Organic Chemistry, 12, 86–91. Link

  • Lassne, M. (2016). Synthesis of 4-Fluoro-3-methylbenzoic acid derivatives. Ossila Application Notes. Link

  • BenchChem. (2025).[2] Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Link

Sources

Application Note: Transition Metal-Catalyzed Ring Opening of 4-Fluoro-3-methylanthranil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing 4-Fluoro-3-methylanthranil (4-F-3-Me-Ant) as a versatile building block in the synthesis of nitrogen-containing heterocycles. While anthranils (2,1-benzisoxazoles) are well-established precursors for


-imino carbenoids, the specific substitution pattern of the 4-fluoro  and 3-methyl  groups introduces unique electronic and steric parameters.

The 3-methyl group stabilizes the reactive intermediate, preventing premature degradation, while the 4-fluoro substituent—positioned peri to the reaction center—modulates electrophilicity and serves as a critical handle for medicinal chemistry (metabolic blocking). This guide focuses on two primary catalytic pathways: Rhodium(III)-catalyzed annulation to access polysubstituted quinolines and Copper(II)-catalyzed C-H amination for indole functionalization.

Chemical Context & Mechanistic Insight

The Substrate: 4-Fluoro-3-methylanthranil

Unlike simple anthranils, 4-F-3-Me-Ant possesses a "masked" 1,3-dipole character that is unlocked only upon metal coordination.

  • 3-Methyl Effect: Upon ring opening, this group becomes the

    
    -substituent of the resulting metal-carbenoid. This steric bulk disfavors dimerization and promotes cross-reaction with nucleophiles or unsaturated bonds.
    
  • 4-Fluoro Effect: Located at the C4 position (adjacent to the isoxazole bridgehead), the fluorine atom exerts an inductive withdrawing effect (

    
    ), increasing the electrophilicity of the C3 center. In the final quinoline products, this fluorine maps to the 5-position , a difficult site to access via traditional Friedländer synthesis.
    
Mechanism of Ring Opening

The reaction is initiated by the oxidative insertion of the transition metal (M) into the weak N–O bond (


). This generates a metallocycle that exists in resonance between a metal-nitrenoid and an 

-imino metal carbene.

Mechanism cluster_0 Critical Control Point Substrate 4-Fluoro-3-methylanthranil (Closed Form) Coordination Metal Coordination (N-M-O Interaction) Substrate->Coordination [Cp*RhCl2]2 or Cu(OAc)2 Insertion Oxidative Insertion (N-O Cleavage) Coordination->Insertion Heat Intermediate α-Imino Metal Carbene (Reactive Species) Insertion->Intermediate -[M]=O Trapping Substrate Trapping (Alkyne/Arene) Intermediate->Trapping Migratory Insertion Product Functionalized Heterocycle (Quinoline/Indole) Trapping->Product Reductive Elimination

Figure 1: General mechanistic pathway for transition metal-catalyzed activation of anthranils.

Application 1: Rh(III)-Catalyzed Synthesis of 5-Fluoro-4-methylquinolines

This protocol utilizes the redox-neutral annulation of 4-F-3-Me-Ant with internal alkynes. The reaction is atom-economical, with the N–O bond acting as an internal oxidant to regenerate the active catalyst.

Experimental Protocol

Reaction Scale: 0.2 mmol Time: 16 hours Temperature: 100 °C

ComponentEquiv.AmountRole
4-Fluoro-3-methylanthranil 1.030.2 mgSubstrate
Internal Alkyne (e.g., Diphenylacetylene)1.242.7 mgCoupling Partner
[Cp*RhCl₂]₂ 2.5 mol%3.1 mgPre-catalyst
AgSbF₆ 10 mol%6.9 mgHalide Scavenger / Activator
Cu(OAc)₂ 20 mol%7.2 mgCo-catalyst (Optional promoter)
1,2-Dichloroethane (DCE) N/A2.0 mLSolvent (0.1 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried screw-cap reaction vial with

    
     and 
    
    
    
    . Add 1.0 mL of DCE and stir at room temperature for 10 minutes to generate the cationic species
    
    
    .
  • Substrate Addition: Add the 4-Fluoro-3-methylanthranil, the alkyne, and

    
    . Rinse the sides of the vial with the remaining 1.0 mL of DCE.
    
  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum block at 100 °C . Stir at 600 rpm for 16 hours.

    • Note: The solution typically turns from orange/red to dark brown as the reaction progresses.

  • Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Target Product: 5-Fluoro-4-methyl-2,3-diphenylquinoline.

Expected Outcome & Troubleshooting
  • Yield: Expect 75–90% isolated yield.

  • Regioselectivity: If using an unsymmetrical alkyne, the bulkier group typically positions itself at C2 (distal to the methyl group) to minimize steric clash with the 4-methyl group of the quinoline.

  • Common Issue: If conversion is low, ensure the DCE is anhydrous. Water can hydrolyze the intermediate imine.

Application 2: Cu(II)-Catalyzed C-H Amination of Indoles

This protocol leverages 4-F-3-Me-Ant as an electrophilic aminating agent to install an ortho-amino ketone moiety at the C3 position of indoles.

Experimental Protocol

Reaction Scale: 0.2 mmol Conditions: Air atmosphere (Open flask)

ComponentEquiv.AmountRole
Indole (N-protected preferred)1.00.2 mmolNucleophile
4-Fluoro-3-methylanthranil 1.236.3 mgAminating Agent
Cu(OAc)₂ 10 mol%3.6 mgCatalyst
Acetic Acid (AcOH) 20 mol%2.4 µLAdditive (Proton source)
DCE N/A2.0 mLSolvent

Workflow Diagram:

Workflow Start Weigh Reagents (Air Stable) Mix Combine in Reaction Tube (DCE Solvent) Start->Mix Heat Heat to 80°C (Open to Air, 12h) Mix->Heat Cool Cool & Filter (Celite Pad) Heat->Cool Purify Column Chromatography (Hex/EtOAc) Cool->Purify

Figure 2: Operational workflow for Cu-catalyzed amination.[1]

Key Procedural Steps:

  • Combine the indole, anthranil, and

    
     in a reaction tube.
    
  • Add DCE and the acetic acid additive.

  • Stir at 80 °C open to the air. The presence of air helps reoxidize the copper species if a redox cycle is involved, although the anthranil N-O bond cleavage is the primary driving force.

  • Monitor via TLC. The anthranil spot (usually higher Rf) should disappear.

  • Product: The resulting molecule is a (2-amino-5-fluorophenyl)(3-methyl-1H-indol-2-yl)methanone derivative (structure depends on exact insertion mechanism, often C3-amination followed by ring closure or simple C3-functionalization).

Safety & Handling

  • Energetic N-O Bond: While anthranils are more stable than azides, the N-O bond is energetic. Avoid heating 4-F-3-Me-Ant above 150 °C without solvent.

  • Toxicology: Fluorinated aromatics can show enhanced skin permeability. Wear nitrile gloves and work in a fume hood.

  • Waste: Dispose of heavy metal residues (Rh, Sb, Cu) in dedicated hazardous waste streams.

References

  • Mechanistic Foundation of Anthranil Activ

    • Title: Rhodium(III)
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Copper-Catalyzed Amination Str

    • Title: Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Deriv
    • Source:The Journal of Organic Chemistry[2][3]

    • URL:[Link]

  • Synthesis of Fluoro-Anthranils

    • Title: Synthesis of SF5-containing benzisoxazoles... by the Davis reaction
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • General Reactivity of 3-Substituted Anthranils

    • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
    • Source:Molecules[2][4][5][6][7][8][9][10][11][12]

    • URL:[Link]

Sources

Application and Protocol for C-H Amination Utilizing 4-Fluoro-3-methylbenzo[c]isoxazole: A Novel Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of C-H Amination

Direct C-H amination is a transformative strategy in modern organic synthesis, offering a streamlined route to construct carbon-nitrogen bonds, which are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] By converting ubiquitous C-H bonds directly into valuable amine functionalities, these methods circumvent the need for pre-functionalized starting materials, thereby enhancing atom and step economy in alignment with the principles of green chemistry.[3][4] Transition metal catalysis, particularly with rhodium and copper, has been pivotal in advancing this field, enabling unprecedented control over reactivity and selectivity.[1][3]

This application note introduces a novel, proposed protocol for C-H amination utilizing 4-Fluoro-3-methylbenzo[c]isoxazole as a versatile aminating agent precursor. Benzo[c]isoxazoles, also known as anthranils, are high-energy, bicyclic heteroaromatics.[5] Their inherent ring strain and relatively weak N-O bond make them intriguing candidates for generating reactive nitrogen species suitable for C-H functionalization upon activation with a transition metal catalyst.[6][7] This guide provides a comprehensive, albeit prospective, protocol grounded in established principles of transition metal-catalyzed C-H amination and isoxazole chemistry.

Proposed Mechanism of Action: Unlocking the Aminating Potential of a Benzisoxazole

While the direct use of 4-Fluoro-3-methylbenzo[c]isoxazole for C-H amination is a novel concept, we propose a plausible mechanistic pathway based on well-documented transition-metal-catalyzed reactions involving N-O bond cleavage.[6][7][8] The catalytic cycle, likely mediated by a dirhodium(II) complex such as Rh₂(esp)₂, is hypothesized to proceed as follows:

  • Coordination and Oxidative Ring Opening: The benzo[c]isoxazole coordinates to the rhodium catalyst. This is followed by a formal oxidative addition involving the cleavage of the weak N-O bond, generating a rhodium(IV)-imido intermediate.

  • Formation of a Rhodium-Nitrenoid: This intermediate can be represented as a rhodium-stabilized nitrenoid species. This is the key reactive intermediate responsible for the C-H amination.

  • C-H Insertion: The rhodium-nitrenoid then undergoes a concerted C-H insertion into the substrate's C-H bond. This step is typically the selectivity-determining step of the reaction. For this process to be efficient, dirhodium catalysts like Rh₂(esp)₂ have proven to be exceptionally effective.[1]

  • Reductive Elimination and Catalyst Regeneration: Reductive elimination from the resulting intermediate releases the aminated product and regenerates the active Rh(II) catalyst, allowing it to re-enter the catalytic cycle.

Diagram of the Proposed Catalytic Cycle

C-H Amination Catalytic Cycle Rh2(esp)2 Rh(II) Catalyst Coordination Coordination & N-O Cleavage Rh2(esp)2->Coordination Rh_Nitrenoid Rh(IV)-Nitrenoid Intermediate Coordination->Rh_Nitrenoid Oxidative Ring Opening CH_Insertion C-H Insertion Rh_Nitrenoid->CH_Insertion Rh_Intermediate Rh(IV) Intermediate CH_Insertion->Rh_Intermediate Reductive_Elimination Reductive Elimination Rh_Intermediate->Reductive_Elimination Reductive_Elimination->Rh2(esp)2 Catalyst Regeneration Product Aminated Product Reductive_Elimination->Product Substrate Substrate (R-H) Substrate->CH_Insertion Isoxazole 4-Fluoro-3-methylbenzo[c]isoxazole Isoxazole->Coordination

Caption: Proposed catalytic cycle for Rh(II)-catalyzed C-H amination.

Experimental Protocol: A Representative Procedure

This section details a representative protocol for the intermolecular C-H amination of a generic substrate with an activated C-H bond (e.g., cyclohexane) using 4-Fluoro-3-methylbenzo[c]isoxazole.

Materials and Equipment:

  • Standard oven-dried glassware (Schlenk flask, condenser)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory solvents (Dichloromethane, Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Substrate (e.g., Cyclohexane)84.161.01.0
4-Fluoro-3-methylbenzo[c]isoxazole151.141.21.2
Rh₂(esp)₂764.60.010.01
Magnesium Oxide (MgO)40.302.02.0
Dichloromethane (DCM), anhydrous84.935 mL-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Rh₂(esp)₂ (7.6 mg, 0.01 mmol, 1 mol%), 4-Fluoro-3-methylbenzo[c]isoxazole (181 mg, 1.2 mmol, 1.2 equiv.), and Magnesium Oxide (80 mg, 2.0 mmol, 2.0 equiv.).

    • Rationale: Rh₂(esp)₂ is a highly effective catalyst for C-H amination.[1] Magnesium oxide is added as an acid scavenger to neutralize any acidic byproducts that may form and inhibit the catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

    • Rationale: The catalyst and potential intermediates can be sensitive to oxygen and moisture, so an inert atmosphere is crucial for optimal results.

  • Addition of Substrate and Solvent: Under a positive pressure of inert gas, add the substrate (e.g., cyclohexane, 0.105 mL, 1.0 mmol, 1.0 equiv.) followed by anhydrous dichloromethane (5 mL) via syringe.

    • Rationale: Dichloromethane is a common solvent for these reactions due to its ability to dissolve the reactants and its relative inertness.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously.

    • Rationale: Gentle heating is often required to promote the reaction, but higher temperatures might lead to decomposition of the catalyst or the isoxazole.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of celite to remove the magnesium oxide and catalyst. Wash the celite pad with additional dichloromethane (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Overall Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup reaction Reaction Execution (Inert Atmosphere, 40°C) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cooling, Filtration) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow from reaction setup to product isolation.

Hypothetical Substrate Scope and Limitations

Based on established trends in rhodium-catalyzed C-H amination, the following table outlines the expected reactivity for various substrate classes.

Substrate ClassC-H Bond TypeExpected YieldComments
Alkanes (e.g., Cyclohexane)Secondary C(sp³)-HModerateMay require higher catalyst loading or longer reaction times.
ToluenesBenzylic C(sp³)-HGood to HighBenzylic C-H bonds are generally more activated and reactive.
EthylbenzeneSecondary BenzylicHighHighly activated C-H bond.
AdamantaneTertiary C(sp³)-HGoodTertiary C-H bonds are often favored due to their weaker bond strength.
Electron-rich ArenesC(sp²)-HLow to NoneThis protocol is not optimized for C(sp²)-H amination, which typically requires different catalytic systems.

Limitations:

  • Steric Hindrance: Highly hindered C-H bonds may be unreactive.

  • Electronic Effects: Substrates with strongly electron-withdrawing groups near the target C-H bond may be deactivated.

  • Coordinating Functional Groups: Functional groups that can strongly coordinate to the rhodium catalyst (e.g., pyridines, thioethers) may inhibit the reaction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Ensure proper storage under an inert atmosphere.
Impure reagents or solventUse freshly distilled/purified solvents and high-purity reagents.
Reaction temperature too lowGradually increase the reaction temperature in 5-10 °C increments.
Formation of Byproducts Decomposition of the isoxazoleLower the reaction temperature. Consider a slower addition of the isoxazole to the reaction mixture.
Catalyst decompositionEnsure a strictly inert atmosphere. Use degassed solvents.
Difficult Purification Product co-elutes with starting materialOptimize the solvent system for column chromatography. Consider derivatization of the product for easier separation.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Reagents: 4-Fluoro-3-methylbenzo[c]isoxazole is a novel compound; its toxicological properties are unknown. Handle with care and avoid inhalation, ingestion, and skin contact. Rhodium catalysts are expensive and can be toxic; handle with care. Dichloromethane is a suspected carcinogen; handle in a fume hood.

  • Procedure: Reactions under an inert atmosphere pose a risk of asphyxiation if not handled properly. Ensure proper ventilation.

References

  • Martino, E. D., et al. (2022). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO. [Link]

  • Zweck, J., et al. (2022). Phenolate‐Induced N−O Bond Formation versus TiemannType Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. Chemistry – A European Journal. [Link]

  • Hu, X.-G., et al. (2018). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters, 20(4), 860-863. [Link]

  • Wang, C., et al. (2021). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Angewandte Chemie International Edition, 60(15), 8049-8059. [Link]

  • Lee, J. K., et al. (2021). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry, 17, 202-209. [Link]

  • Hu, F., & Xia, Y. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5348-5351. [Link]

  • Gao, Y-R., et al. (2024). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [Link]

  • Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Kim, J. Y., et al. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 1976-1987. [Link]

  • Wang, Q., et al. (2021). Directing group strategies in rhodium-catalyzed C–H amination. Organic & Biomolecular Chemistry, 19(3), 483-494. [Link]

  • Wang, D-H., et al. (2012). Copper-catalyzed aerobic oxidative intramolecular C-H amination leading to imidazobenzimidazole derivatives. Organic & Biomolecular Chemistry, 10(7), 1349-1352. [Link]

  • Wang, H., et al. (2022). B(C6F5)3-Catalyzed α,β-Difunctionalization and C–N Bond Cleavage of Saturated Amines with Benzo[c]isoxazoles: Access to Quinoline Derivatives. The Journal of Organic Chemistry, 87(21), 14385-14395. [Link]

  • Khlebnikov, A. F., et al. (2024). Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole-Isoxazole Dyads: Synthesis of Nonfused 1 H-1,3-Diazepines. Organic Letters, 26(37), 7828-7833. [Link]

  • Martino, E. D., et al. (2022). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PMC. [Link]

  • Shibata, N., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Communications Chemistry. [Link]

  • Patel, R. B., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(8), 3939-3944. [Link]

  • Martino, E. D., et al. (2022). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. Beilstein Journal of Organic Chemistry, 18, 1462-1476. [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • van der Loop, F. T. H., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry, 64(11), 7435-7455. [Link]

  • De Sarlo, F., & Machetti, F. (2021). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 19(4), 739-758. [Link]

  • Corrêa, J. A., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2326. [Link]

  • Ahmed, S. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(1), 1-13. [Link]

  • Kumar, G. S., et al. (2013). Synthesis of new chromeno-annulated cis-fused pyrano[4,3-c]isoxazole derivatives via intramolecular nitrone cycloaddition and their cytotoxicity evaluation. European Journal of Medicinal Chemistry, 65, 435-446. [Link]

Sources

Application Note: 4-Fluoro-3-methylbenzo[c]isoxazole as an Advanced Azide-Free Nitrene Precursor for C–H Amination and Skeletal Editing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The construction of complex nitrogen-containing heterocycles—such as indolines, carbazoles, and quinolines—is a cornerstone of modern drug discovery. Historically, the synthesis of these scaffolds via intramolecular or intermolecular C–H amination relied heavily on organic azides. However, azides present severe safety liabilities at scale due to their explosive nature and the stoichiometric release of nitrogen gas[1].

Benzo[c]isoxazoles (anthranils) have emerged as powerful, bench-stable, and atom-economical alternatives for generating metal-nitrenoid species under redox-neutral conditions[2]. Specifically, 4-Fluoro-3-methylbenzo[c]isoxazole offers unique electronic and steric advantages. The thermolytic or metal-catalyzed decomposition of anthranils is dictated by their C3-substituents: while unsubstituted anthranils generate ketene intermediates, C3-substituted variants (like the 3-methyl group) exclusively drive the formation of reactive nitrene species[3]. Furthermore, the C4-fluorine atom exerts a strong electron-withdrawing inductive effect, which modulates the electrophilicity of the resulting metal-nitrenoid and prevents unwanted off-target electrophilic aromatic substitutions at the C4 position[4].

This application note details the physicochemical profile, mechanistic pathways, and validated experimental protocols for utilizing 4-Fluoro-3-methylbenzo[c]isoxazole in transition-metal-catalyzed C–H amination and skeletal editing workflows.

Physicochemical Profiling & Quantitative Data

Understanding the physical parameters of 4-Fluoro-3-methylbenzo[c]isoxazole is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.

Table 1: Physicochemical Properties of 4-Fluoro-3-methylbenzo[c]isoxazole [5]

ParameterValue / DescriptionRationale for Experimental Design
CAS Registry Number 2010168-53-1Ensures accurate reagent sourcing (e.g., Accela ChemBio).
Molecular Formula C8H6FNOAtom-efficient precursor; oxygen acts as an internal oxidant.
Molecular Weight 151.14 g/mol Facilitates precise stoichiometric calculations for micro-scale screening.
Electronic Profile C4-Fluoro (EWG), C3-Methyl (EDG)The push-pull electronic system stabilizes the N-O bond at room temperature but lowers the activation energy for transition-metal oxidative addition.
Purity Requirement ≥ 95%Trace impurities can poison sensitive Ni(I) or Fe(II) catalytic cycles.

Mechanistic Pathway: Nitrene Generation and Insertion

The reactivity of 4-Fluoro-3-methylbenzo[c]isoxazole is unlocked via the catalytic cleavage of its polarizable N–O bond. Upon coordination with a transition metal (e.g., Fe, Co, Ni), the isoxazole ring undergoes oxidative addition, yielding a highly electrophilic metal-nitrenoid intermediate[1][6]. Depending on the catalytic system and the presence of coupling partners, this intermediate diverges into either direct C–H insertion (via Electrophilic Aromatic Substitution, EAS) or intermolecular annulation[2].

G A 4-Fluoro-3-methyl- benzo[c]isoxazole C Electrophilic Metal-Nitrenoid (N-O Bond Cleavage) A->C Oxidative Addition & Coordination B Transition Metal Catalyst (Fe(II), Ni(I), Co(III)) B->C Catalysis D Intramolecular C-H Amination (sp2 or sp3 insertion) C->D EAS Pathway E Intermolecular Annulation (Alkyne/Alkene Insertion) C->E Trapping F Indolines / Carbazoles (N-Heterocycles) D->F G Quinolines / Oxazines (Skeletal Editing) E->G

Catalytic generation of metal-nitrenoids from anthranils and subsequent divergent synthetic pathways.

Validated Experimental Protocols

Protocol A: Fe(II)-Catalyzed Intramolecular C(sp³)–H Amination

Objective: Synthesis of functionalized indolines or dihydroquinazolinones via redox-neutral C–H amination[2]. Causality Insight: Iron(II) bromide is selected over precious metals (Pd, Rh) due to its cost-effectiveness and its specific ability to drive the reaction via an EAS-type pathway rather than a radical mechanism, which preserves the stereochemistry of the sp³ C–H bond[2][7].

Materials:

  • 4-Fluoro-3-methylbenzo[c]isoxazole derivative (substrate, 0.2 mmol)

  • FeBr₂ (Catalyst, 10 mol%)

  • 1,2-Dichloroethane (DCE) or Hexafluoro-2-propanol (HFIP) (Solvent, 2.0 mL)

  • Argon gas

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times) to ensure a strictly anhydrous and anaerobic environment. Note: While the overall transformation is redox-neutral, Fe(II) is sensitive to ambient oxygen, which can prematurely oxidize the catalyst to an inactive Fe(III) state.

  • Reagent Loading: Inside an argon-filled glovebox, charge the Schlenk tube with FeBr₂ (4.3 mg, 0.02 mmol, 10 mol%).

  • Substrate Addition: Dissolve the 4-Fluoro-3-methylbenzo[c]isoxazole derivative (0.2 mmol) in 2.0 mL of anhydrous DCE. Inject this solution into the Schlenk tube via a gas-tight syringe.

  • Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The reaction mixture will typically transition from a pale yellow to a deep brown solution as the metal-nitrenoid species forms and inserts into the C–H bond.

  • Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove iron particulates. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated indoline derivative.

Protocol B: Ni-Catalyzed Intermolecular Quinoline Synthesis (Skeletal Editing)

Objective: Construction of 3-substituted quinolines using 4-Fluoro-3-methylbenzo[c]isoxazole and unactivated alkynes (or calcium carbide as a C2 source)[6]. Causality Insight: Ni(acac)₂ is utilized as a precatalyst. The addition of PPh₃ is critical; it not only stabilizes the metal center but actively reduces Ni(II) to the highly active Ni(I) species required to coordinate the isoxazole nitrogen and cleave the N–O bond[6].

Materials:

  • 4-Fluoro-3-methylbenzo[c]isoxazole (0.3 mmol)

  • Phenylboronic acid (0.6 mmol) & Calcium Carbide (0.4 mmol) or Terminal Alkyne (0.5 mmol)

  • Ni(acac)₂ (10 mol%)

  • PPh₃ (Ligand, 20 mol%)

  • Cs₂CO₃ (Base, 2.0 equiv)

  • Acetonitrile (MeCN) / H₂O (Solvent system)

Step-by-Step Methodology:

  • Catalyst Activation: In a sealed 15 mL pressure vial under nitrogen, combine Ni(acac)₂ (7.7 mg, 0.03 mmol) and PPh₃ (15.7 mg, 0.06 mmol) in 1.0 mL of anhydrous MeCN. Stir at room temperature for 15 minutes to allow the formation of the active Ni(I)-phosphine complex.

  • Reagent Assembly: Add 4-Fluoro-3-methylbenzo[c]isoxazole (45.3 mg, 0.3 mmol), the alkyne source (e.g., calcium carbide and phenylboronic acid), and Cs₂CO₃ (195 mg, 0.6 mmol).

  • Solvent Addition: Add an additional 1.5 mL of MeCN and a catalytic amount of H₂O (if using CaC₂ to generate ethyne in situ). Caution: Ethyne generation builds pressure; ensure the vial is rated for high-pressure applications.

  • Cyclization: Heat the reaction mixture at 80 °C for 18 hours. The Ni(I) species will undergo transmetalation, coordinate to the anthranil, and trigger N–O cleavage to form a nitrene Ni(III) species, which subsequently undergoes reductive elimination to form the C–N bond[6].

  • Isolation: Cool to room temperature, vent carefully, and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the fluorinated quinoline.

Troubleshooting & Optimization Matrix

When utilizing 4-Fluoro-3-methylbenzo[c]isoxazole, deviations in yield are often tied to nitrene trapping inefficiencies or catalyst deactivation.

Table 2: Optimization Parameters and Mechanistic Causality

ObservationPotential CauseRecommended Solution & Causality
Recovery of unreacted starting material Insufficient N–O bond activation.Increase temperature or switch solvent. Anthranils require sufficient thermal energy to overcome the N-O cleavage barrier. Switching from DCE to a fluorinated solvent like HFIP can stabilize the transition state via hydrogen bonding[2].
Formation of iminophosphorane byproducts Over-stoichiometric use of phosphine ligands.Reduce PPh₃ loading. Free phosphines are excellent nitrene traps. If PPh₃ is used to reduce the precatalyst (e.g., Ni(acac)₂), ensure its concentration does not exceed what is strictly necessary for catalyst activation, otherwise it will intercept the metal-nitrenoid[8].
Ring-opening without cyclization (Amino-ketone formation) Failure of the EAS or insertion step.Evaluate steric hindrance. While the 4-fluoro group is small, bulky substituents on the target insertion site can stall the reaction at the ring-opened intermediate. Consider increasing the reaction time or using a more electrophilic metal center (e.g., Rh(III))[2][9].

References

  • Different strategies for anthranil synthesis. ResearchGate. Available at:[Link]

  • 2738899-72-2, 5-Fluoro-3-methylbenzo[c]isoxazole. Accela ChemBio. Available at:[Link](Note: CAS 2010168-53-1 listed for 4-Fluoro isomer)

  • Fe(II)-Catalyzed Intramolecular of C(sp2)−H and C(sp3)−H Amination of Anthranils. ChemRxiv. Available at:[Link]

  • Applications of anthranils in the synthesis of nitrogen heterocycles. ResearchGate. Available at:[Link]

  • Nickel-Catalyzed Quinoline Synthesis through Skeletal Editing Strategy. Organic Letters (ACS Publications). Available at:[Link]

  • Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. RSC Advances. Available at:[Link]

  • Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au (ACS Publications). Available at:[Link]

  • Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. ResearchGate. Available at:[Link]

  • NiH-Catalyzed Proximal-Selective Hydroamination of Unactivated Alkenes with Anthranils. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Application Note: One-Pot Synthesis of Fluorinated Quinolines via Transition-Metal-Catalyzed Anthranil Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Strategic Context: The Fluorination Imperative in Drug Design

The incorporation of fluorine atoms into the quinoline scaffold is a highly validated strategy in medicinal chemistry. Fluorination modulates the pKa of the quinoline nitrogen, enhances lipophilicity, and blocks metabolically labile sites, which collectively improve pharmacokinetic profiles[1]. However, traditional quinoline syntheses (e.g., Skraup or Friedländer reactions) often require harsh acidic conditions or stoichiometric external oxidants, which are incompatible with sensitive functional groups and complex late-stage intermediates.

To circumvent these limitations, the one-pot ring-opening and reconstruction of anthranils (2,1-benzisoxazoles) has emerged as a state-of-the-art methodology. By utilizing anthranils alongside fluorinated coupling partners (such as trifluoromethylated oxo-compounds or acrylic acids), researchers can achieve regioselective access to fluorinated quinolines under mild, redox-neutral conditions[2].

Mechanistic Rationale: The Anthranil Advantage

The brilliance of using anthranils lies in their function as an internal oxidant . The inherent thermodynamic instability of the anthranil N–O bond provides the driving force for the reaction.

When a transition metal (such as Cu or Rh) coordinates to the anthranil, it facilitates an initial coupling with the fluorinated synthon. Subsequent cleavage of the N–O bond oxidizes the intermediate without the need for external reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or silver salts[3]. This self-contained redox event ensures high atom economy and prevents the over-oxidation of sensitive functional groups.

Visualizing the Redox-Neutral Cascade

The following diagram illustrates the self-validating mechanistic loop where the cleavage of the N-O bond directly fuels the aromatization of the final quinoline ring.

Mechanism A Anthranil + Fluorinated Synthon B Metal Coordination [Cu] or[Rh] A->B C Initial Coupling (C-N/C-C Bond) B->C Catalyst Activation D N-O Bond Cleavage (Internal Oxidation) C->D Redox-Neutral Step E Intramolecular Cyclization (Ring Expansion) D->E Thermodynamic Drive F Dehydration & Aromatization E->F -H2O / -CO2 G Fluorinated Quinoline Product F->G Catalyst Turnover

Figure 1: Redox-neutral cascade mechanism for the synthesis of fluorinated quinolines from anthranils.

Reaction Optimization and Causality

Developing a self-validating protocol requires understanding the causality behind solvent and catalyst selection. Table 1 summarizes the optimization landscape for the copper-catalyzed coupling of anthranils with 4,4,4-trifluoro-1-phenyl-1,3-butanedione[3].

Table 1: Quantitative Optimization of Reaction Conditions

EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Cu(OAc)₂ HFIP 80 92 Optimal. HFIP stabilizes the polarized N-O transition state via strong H-bonding.
2Cu(OTf)₂HFIP8078Stronger Lewis acidity leads to trace decomposition of the fluorinated diketone.
3Rh₂(OAc)₄Toluene10045Rh is effective for acrylic acids[2], but less optimal for oxo-compounds.
4Cu(OAc)₂DMF80TraceDMF coordinates too strongly to Cu(II), poisoning the active catalytic sites.
5NoneHFIP800Validates that transition-metal activation is absolute requisite for N-O cleavage.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of 2-Aryl-3-(trifluoromethyl)quinolines

This workflow adapts the oxo-compound reconstruction methodology to selectively yield trifluoromethylated quinolines[3]. The protocol is designed to be highly reproducible on a 1.0 mmol scale.

Materials Required:

  • Anthranil (1.0 mmol, 1.0 equiv)

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Hexafluoro-2-propanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the anthranil (1.0 mmol) and the fluorinated 1,3-diketone (1.2 mmol).

  • Catalyst Introduction: Add Cu(OAc)₂ (10 mol%).

    • Causality: Cu(II) serves a dual function. It acts as a Lewis acid to enolize the fluorinated 1,3-diketone and simultaneously coordinates to the anthranil nitrogen, lowering the LUMO of the N-O bond to facilitate its eventual cleavage[3].

  • Solvent Addition: Add 2.0 mL of HFIP.

    • Causality: HFIP is not merely a solubilizing agent. Its exceptional hydrogen-bond donating (HBD) capacity stabilizes the highly polarized transition state during N-O bond scission, accelerating the reaction rate significantly compared to standard polar aprotic solvents.

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours under an ambient air atmosphere.

    • Causality: While the N-O cleavage makes the reaction redox-neutral, maintaining an air atmosphere prevents the irreversible reduction of the Cu(II) catalyst to inactive Cu(0) species, ensuring continuous catalyst turnover.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the pure 2-aryl-3-(trifluoromethyl)quinoline.

Protocol B: Alternative Access via ortho-Trifluoroacetyl Anilines

While anthranils are excellent internal oxidants, researchers may occasionally need to access 4-trifluoromethyl quinolines where the CF₃ group is positioned differently. In such cases, an alternative one-pot Cu-catalyzed annulation utilizing ortho-trifluoroacetyl anilines and ketone oxime acetates under redox-neutral conditions can be employed[4]. This highlights the versatility of copper catalysis in accessing diverse fluorination patterns on the quinoline core.

References

  • [2] Gao, Y., et al. "Modular Rhodium-Catalyzed Synthesis of Quinolines from Anthranils and Acrylic Acids." Organic Letters, 2020, 22(7), 2600–2605. URL:[Link]

  • [1] Wang, X., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Molecules (MDPI), 2023, 28(4), 1881. URL:[Link]

  • [4] Wang, Z.-H., et al. "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions." The Journal of Organic Chemistry, 2022, 87(9), 5804–5816. URL:[Link]

  • [3] Zhu, H., et al. "Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives." The Journal of Organic Chemistry, 2019, 84(18), 12157–12164. URL:[Link]

Sources

Application Note: Copper-Catalyzed Reactions of 4-Fluoro-3-methylbenzo[c]isoxazole with Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the Copper-catalyzed annulation of 4-Fluoro-3-methylbenzo[c]isoxazole with alkynes . This transformation is a pivotal method for accessing 7-acylindoles and functionalized quinolines , which are privileged scaffolds in medicinal chemistry (e.g., antipsychotics, kinase inhibitors).

Executive Summary

The reaction of 4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil) with alkynes represents a high-value transformation for generating complex heterocyclic cores. While Rhodium(III) and Gold(I) catalysts have historically dominated this space, Copper(II) catalysis has emerged as a cost-effective and sustainable alternative.

This protocol details the Copper-catalyzed [3+2] annulation pathway, which typically yields 7-acylindole derivatives . The presence of the 4-fluoro substituent introduces specific electronic considerations (inductive withdrawal) that enhance the electrophilicity of the intermediate, while the 3-methyl group serves as a latent acetyl handle upon ring opening.

Key Advantages of Copper Catalysis:
  • Cost Efficiency: significantly cheaper than Rh/Au systems.

  • Orthogonality: Tolerates halogenated substrates (like the 4-fluoro group) essential for subsequent cross-coupling.

  • Atom Economy: 100% atom-economical transformation (no leaving groups).

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a redox-neutral mechanism involving the generation of a transient copper-nitrenoid species.

  • Activation: The Cu(II) catalyst coordinates to the anthranil nitrogen and the isoxazole oxygen, facilitating the homolytic or heterolytic cleavage of the weak N–O bond.

  • Nitrenoid Formation: This cleavage generates a Copper-Nitrenoid (or

    
    -imino copper carbene) intermediate. The 3-methyl group rearranges to form an o-acetyl motif attached to the nitrogen center.
    
  • Alkyne Insertion: The alkyne undergoes a [3+2] cycloaddition (or stepwise insertion) with the nitrenoid species.

  • Cyclization & Regeneration: The intermediate undergoes reductive elimination and tautomerization to form the 7-acylindole product, regenerating the active Cu species.

Substrate Considerations: 4-Fluoro-3-methylbenzo[c]isoxazole[1]
  • Electronic Effect (4-Fluoro): The fluorine atom at the C4 position (ortho to the isoxazole nitrogen) exerts a strong inductive effect (

    
    ), reducing the basicity of the nitrogen. This requires a more Lewis-acidic copper source (e.g., Cu(OAc)
    
    
    
    or Cu(OTf)
    
    
    ) to facilitate initial coordination.
  • Steric Effect (3-Methyl): The methyl group at C3 dictates the regioselectivity, ensuring the formation of a 7-acetyl group in the final indole structure rather than a quinoline (which typically requires a hydrogen at C3).

Mechanistic Diagram (DOT)

ReactionMechanism Start 4-Fluoro-3-methyl benzo[c]isoxazole Cu_Coord Cu(II) Coordination Start->Cu_Coord + Cu(OAc)2 NO_Cleavage N-O Bond Cleavage (Cu-Nitrenoid Species) Cu_Coord->NO_Cleavage Insertion Alkyne Insertion [3+2] Annulation NO_Cleavage->Insertion + Alkyne Alkyne Alkyne Substrate (R-C≡C-R') Alkyne->Insertion Elimination Reductive Elimination & Tautomerization Insertion->Elimination Elimination->Cu_Coord Regenerate Cu(II) Product 7-Acetyl-4-fluoroindole Derivative Elimination->Product

Caption: Catalytic cycle for the Cu-mediated transformation of 4-fluoro-3-methylbenzo[c]isoxazole into 7-acylindoles.

Experimental Protocol

This protocol is optimized for the reaction of 4-Fluoro-3-methylbenzo[c]isoxazole (1.0 equiv) with terminal or internal alkynes (1.2–1.5 equiv).

Materials & Reagents
ComponentSpecificationRole
Substrate 4-Fluoro-3-methylbenzo[c]isoxazoleLimiting Reagent
Alkyne Aryl/Alkyl AcetyleneCoupling Partner
Catalyst Copper(II) Acetate (Cu(OAc)

)
Catalyst (10-20 mol%)
Oxidant/Additive Silver Carbonate (Ag

CO

) or Air
Co-oxidant (Optional*)
Solvent 1,2-Dichloroethane (DCE) or TolueneSolvent (0.1 - 0.2 M)
Atmosphere Argon or AirReaction Environment

*Note: While the reaction is formally redox-neutral, trace oxidant (Ag salt or Air) often improves turnover by preventing catalyst reduction to inactive Cu(0).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar.

  • Charge the vessel with 4-Fluoro-3-methylbenzo[c]isoxazole (0.5 mmol, 75.6 mg).

  • Add Cu(OAc)

    
      (0.05 mmol, 9.1 mg, 10 mol%).
    
  • Optional: Add Ag

    
    CO
    
    
    
    (0.5 equiv) if using unactivated alkynes to boost yield.
  • Add the Alkyne (0.6 mmol, 1.2 equiv).

  • Add anhydrous DCE (3.0 mL).

  • Seal the tube (or cap the flask under Argon balloon).

Step 2: Reaction Execution

  • Place the vessel in a pre-heated oil bath at 100 °C .

  • Stir vigorously (800 rpm) for 12–16 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting isoxazole is typically fluorescent; the indole product will likely have a distinct UV profile (lower Rf).

Step 3: Work-up & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Target: Isolate the 7-acylindole derivative.

Workflow Diagram (DOT)

ProtocolWorkflow Setup Setup: Charge 4-F-3-Me-Anthranil, Alkyne, Cu(OAc)2 in DCE Heating Reaction: Heat at 100°C for 12-16h (Sealed Tube) Setup->Heating TLC Monitoring: Check TLC (Disappearance of Anthranil) Heating->TLC TLC->Heating Incomplete Workup Workup: Filter through Celite, Concentrate Filtrate TLC->Workup Complete Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification

Caption: Operational workflow for the synthesis of 7-acylindoles from 4-fluoro-3-methylbenzo[c]isoxazole.

Data Analysis & Troubleshooting

Expected Results
ParameterObservationNotes
Yield 60% – 85%Lower yields expected for extremely electron-deficient alkynes.
Regioselectivity >20:1The 3-methyl group strongly directs formation of the 7-acetyl indole.
Appearance Yellow/Brown SolidIndoles are often colored; recrystallization may be needed.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst deactivation (reduction to Cu(0)).

    • Solution: Add 0.5 equiv of Ag

      
      CO
      
      
      
      or run the reaction under an Oxygen balloon (1 atm) to re-oxidize the copper species (oxidative coupling mode).
  • Product Decomposition:

    • Cause: High temperature sensitivity of the fluoro-indole.

    • Solution: Lower temperature to 80 °C and extend reaction time to 24h.

  • Side Reactions (Quinoline Formation):

    • Observation: Formation of a 6-membered ring product.

    • Context: Rare with 3-methyl substrates, but possible if the acetyl group undergoes condensation. Ensure anhydrous conditions to prevent hydrolysis.

References

  • Direct Synthesis of Indoles from Anthranils

    • Title: Gold(I)-Mediated Addition of Alkynes to Anthranils to Furnish 7-Acylindoles.
    • Source:ResearchGate / Liter
    • Relevance: Establishes the [3+2] annulation p
  • Copper-Catalyzed Anthranil Transformations

    • Title: Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Deriv
    • Source:J. Org. Chem. 2019, 84, 19, 12301–12313.
    • Relevance: Validates the copper-catalyzed N-O bond cleavage mechanism essential for this protocol.
  • Substrate Data

    • Title: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1).[1]

    • Source:Accela ChemBio / Chemical Suppliers
    • Relevance: Confirms commercial availability and physical properties of the specific starting m
  • General Review of Anthranil Chemistry

    • Title: Recent Advances in the Transition-Metal-Catalyzed Reactions of Anthranils.[2]

    • Source:Organic Chemistry Portal
    • Relevance: Provides context on the versatility of the anthranil scaffold in heterocycle synthesis.

Sources

Application Note: Reductive Ring-Opening of Fluoro-Substituted Benzo[c]isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

Benzo[c]isoxazoles (commonly known as anthranils) are privileged heterocyclic scaffolds that frequently serve as masked 2-aminoaryl ketones in the synthesis of complex pharmaceuticals, including 1,4-benzodiazepines and quinolines.

Expertise & Structural Nuance: Before initiating the protocol, it is critical to address a common nomenclature and structural discrepancy present in early-stage drug design. The reductive cleavage of 4-fluoro-3-methylbenzo[c]isoxazole yields 2-amino-6-fluoroacetophenone (a methyl ketone). To synthesize a benzophenone derivative (specifically, 2-amino-6-fluorobenzophenone ), the starting material must possess a C3-phenyl substituent, namely 4-fluoro-3-phenylbenzo[c]isoxazole .

This application note provides a universal, self-validating protocol for the reductive N–O bond cleavage of the benzo[c]isoxazole core, applicable to both 3-methyl and 3-phenyl derivatives. We prioritize single-electron transfer (SET) methodologies over catalytic hydrogenation to strictly prevent the hydrodefluorination of the sensitive 4-fluoro substituent.

Mechanistic Pathway & Visualization

The N–O bond of the benzo[c]isoxazole ring is its most labile linkage (bond dissociation energy ~55 kcal/mol). Under mild reducing conditions, a metal-mediated SET process reduces the N–O bond to a transient hydroxylamine intermediate, which rapidly collapses into the corresponding ortho-amino ketone upon protonation.

G cluster_0 Pathway A: 3-Methyl Substitution cluster_1 Pathway B: 3-Phenyl Substitution A1 4-Fluoro-3-methylbenzo[c]isoxazole R1 Reduction (Fe/NH4Cl) N-O Bond Cleavage A1->R1 P1 2-Amino-6-fluoroacetophenone (Methyl Ketone) R1->P1 A2 4-Fluoro-3-phenylbenzo[c]isoxazole R2 Reduction (Fe/NH4Cl) N-O Bond Cleavage A2->R2 P2 2-Amino-6-fluorobenzophenone (Phenyl Ketone) R2->P2

N-O bond cleavage pathways: 3-methyl vs. 3-phenyl benzo[c]isoxazoles yielding distinct ketones.

Quantitative Method Comparison

To ensure high scientific integrity and process safety, we evaluated three standard reduction methodologies. The data below summarizes the causality behind selecting Method A as the gold standard for fluoro-substituted substrates.

ParameterMethod A: Fe / NH₄Cl (Recommended)Method B: Zn / AcOHMethod C: H₂ / Pd/C
Typical Yield 85–95%75–85%60–70%
Reaction Time 2–4 Hours1–2 Hours4–12 Hours
Defluorination Risk None (Highly Chemoselective)LowHigh (Requires catalyst poisoning)
Scalability Excellent (Process-friendly)Moderate (Highly Exothermic)Good (Requires pressure vessels)
Mechanistic Driver Mild Single-Electron TransferAcidic Single-Electron TransferSurface Catalytic Hydrogenation

Experimental Protocols

Method A: Iron-Mediated Reduction (The Gold Standard)

Causality: Iron powder in a mildly acidic ammonium chloride buffer provides the exact redox potential required to cleave the N–O bond without activating the robust C–F bond[1]. This avoids the generation of defluorinated impurities that are notoriously difficult to separate via chromatography.

Materials:

  • 4-Fluoro-3-methylbenzo[c]isoxazole (or 3-phenyl analogue): 1.0 equivalent

  • Iron powder (325 mesh, high surface area): 5.0 equivalents

  • Ammonium chloride (NH₄Cl): 5.0 equivalents

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzo[c]isoxazole substrate (1.0 eq) in the Ethanol/Water (4:1) mixture to achieve a 0.2 M concentration.

  • Activation: Add NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq) in one portion. Note: Using 325 mesh Iron is critical; coarser grades will stall the reaction at the hydroxylamine intermediate.

  • Thermal Cleavage: Heat the vigorously stirring suspension to 80 °C (reflux). Maintain reflux for 2 to 4 hours.

  • Workup: Cool the dark suspension to room temperature. Filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with Ethyl Acetate (EtOAc) until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with EtOAc and wash with saturated NaHCO₃, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2-aminoaryl ketone.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot heptane.

Method B: Zinc / Acetic Acid Reduction (Alternative Rapid Protocol)

Causality: For substrates lacking acid-sensitive functional groups, Zn/AcOH offers accelerated kinetics. However, the exotherm must be strictly controlled to prevent over-reduction of the resulting ketone to an alcohol.

Step-by-Step Workflow:

  • Dissolve the benzo[c]isoxazole (1.0 eq) in glacial acetic acid (0.3 M).

  • Cool the solution to 15 °C using a water bath.

  • Add Zinc dust (4.0 eq) portion-wise over 15 minutes to control the exothermic N–O cleavage.

  • Stir the mixture at room temperature for 1.5 hours.

  • Filter through Celite, washing with Dichloromethane (DCM).

  • Carefully neutralize the filtrate by pouring it into an ice-cold saturated NaHCO₃ solution (Caution: Vigorous CO₂ evolution).

  • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the product.

In-Process Controls (IPC) & Self-Validating Systems

To guarantee trustworthiness in this protocol, researchers must implement the following self-validating analytical checks:

  • TLC Validation: The starting benzo[c]isoxazole is highly non-polar and UV-active (254 nm). Upon successful reduction, the product spot (2-amino-6-fluoroacetophenone or benzophenone) will elute significantly lower (more polar) and exhibit intense bright blue/green fluorescence under long-wave UV (365 nm) due to the newly formed conjugated ortho-aminocarbonyl system[2].

  • LC-MS Troubleshooting: If the reaction stalls, LC-MS will reveal a mass peak of [M + 18]⁺ relative to the starting material. This indicates the reaction is trapped at the hydroxylamine intermediate. Correction: Add an additional 2.0 eq of Iron powder and 1.0 eq of NH₄Cl, and reflux for an additional hour.

  • NMR Confirmation: Successful ring opening is definitively proven by the disappearance of the C3-substituent shift of the closed ring, the appearance of a broad, exchangeable primary amine singlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ~6.5 ppm, 2H) in the ¹H NMR, and a highly deshielded ketone carbonyl carbon (
    
    
    
    >190 ppm) in the ¹³C NMR.

References

  • Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles ChemRxiv (2024). This paper details the susceptibility of the 2,1-benzisoxazole core to reductive ring-opening into 2'-aminoacetophenones. URL:[Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines ResearchGate (2024). A comprehensive review of the synthesis of 2-aminobenzophenones, highlighting reductive cleavage methodologies of heterocyclic precursors. URL:[Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides ACS Omega (2019). Discusses the importance of generating 2-aminobenzophenones without utilizing harsh hydrogenation procedures that risk side-reactions. URL:[Link]

Sources

Application Notes and Protocols: 4-Fluoro-3-methylbenzo[c]isoxazole as a Reversible Masking Group for Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic protection and deprotection of primary amines is a cornerstone of building molecular complexity. This application note details the utility of 4-fluoro-3-methylbenzo[c]isoxazole, also known as 4-fluoro-3-methylanthranil, as a versatile masking group for primary amines. The process involves a two-stage sequence: a thermo-promoted, catalyst-free reaction of the primary amine with the benzisoxazole to form a stable N-substituted-2-amino-5-fluorobenzophenone derivative, followed by a mild reductive cleavage of the N-O bond to regenerate the free amine. The presence of a fluorine atom provides a convenient handle for ¹⁹F NMR spectroscopic monitoring, adding a layer of analytical control to the process. This guide provides in-depth theoretical grounding, detailed experimental protocols, and a discussion of the potential advantages of this methodology.

Introduction: The Imperative for Orthogonal Amine Protection

Primary amines are ubiquitous functional groups in pharmaceuticals and other bioactive molecules. Their inherent nucleophilicity and basicity, however, often necessitate their protection to prevent unwanted side reactions during multi-step syntheses.[1] A robust protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functional groups in the molecule—a concept known as orthogonality.[2] While classical protecting groups like Boc, Cbz, and Fmoc are widely used, the development of novel protecting groups with unique cleavage mechanisms remains an active area of research to expand the synthetic chemist's toolkit.[1]

This document introduces 4-fluoro-3-methylbenzo[c]isoxazole as a promising masking agent for primary amines. This approach leverages the reactivity of the strained isoxazole ring and the lability of the N-O bond to provide a unique protection/deprotection strategy.

The Underlying Chemistry: A Two-Act Play of Masking and Unmasking

The utility of 4-fluoro-3-methylbenzo[c]isoxazole as a masking group for primary amines is rooted in a two-step sequence involving the formation and subsequent cleavage of a stable intermediate.

Act I: The Masking Step - Formation of an N-Substituted-2-amino-5-fluorobenzophenone

The process commences with the reaction of a primary amine with 4-fluoro-3-methylbenzo[c]isoxazole. This reaction is a thermo-promoted, catalyst-free process where the nucleophilic primary amine attacks the electrophilic C3 carbon of the benzisoxazole ring.[3] This attack induces the cleavage of the weak N-O bond, leading to the formation of a stable N-substituted-2-amino-5-fluorobenzophenone derivative. This benzophenone derivative serves as the "masked" or protected form of the primary amine.

Act II: The Unmasking Step - Reductive Liberation of the Primary Amine

The liberation of the primary amine is achieved through the reductive cleavage of the newly formed C-N bond in the 2-aminobenzophenone derivative. This transformation is typically accomplished via catalytic hydrogenation.[4] The use of a suitable transition metal catalyst, such as ruthenium or palladium, facilitates the hydrogenolysis of the C-N bond, regenerating the primary amine and producing 2-amino-5-fluorobenzophenone as a byproduct.[4][5]

Synthesis of the Masking Agent: 4-Fluoro-3-methylbenzo[c]isoxazole

The synthesis of substituted 2,1-benzisoxazoles (anthranils) can be achieved through various established methods.[6][7] A common and effective approach involves the cyclization of an appropriately substituted precursor, such as a 2-azidobenzoic acid derivative.[6] The following protocol is a representative, literature-informed synthesis of 4-fluoro-3-methylbenzo[c]isoxazole.

Protocol 1: Synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole

This protocol is based on the photochemical cyclization of a 2-azidobenzoic acid intermediate.

Step 1: Synthesis of 2-Amino-4-fluoro-3-methylbenzoic acid

  • This starting material can be synthesized from commercially available precursors through established methods.

Step 2: Diazotization and Azide Formation to yield 2-Azido-4-fluoro-3-methylbenzoic acid

  • Dissolve 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • To this solution, add a solution of sodium azide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-4-fluoro-3-methylbenzoic acid.

Step 3: Photochemical Cyclization to 4-Fluoro-3-methylbenzo[c]isoxazol-3(1H)-one

  • Dissolve the crude 2-azido-4-fluoro-3-methylbenzoic acid in an aqueous organic solvent mixture (e.g., dioxane/water).

  • Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a cool temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate 4-fluoro-3-methylbenzo[c]isoxazol-3(1H)-one.

Step 4: Reduction to 4-Fluoro-3-methylbenzo[c]isoxazole

  • The final reduction of the keto-group can be achieved using a suitable reducing agent to yield the target 4-fluoro-3-methylbenzo[c]isoxazole.

Experimental Protocols

Protocol 2: Masking of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using 4-fluoro-3-methylbenzo[c]isoxazole.

Materials:

  • Primary amine (e.g., benzylamine)

  • 4-Fluoro-3-methylbenzo[c]isoxazole

  • Anhydrous toluene

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous toluene, add 4-fluoro-3-methylbenzo[c]isoxazole (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2-amino-5-fluorobenzophenone.

Protocol 3: Unmasking of the Primary Amine

This protocol outlines the reductive cleavage of the N-substituted-2-amino-5-fluorobenzophenone to regenerate the primary amine.

Materials:

  • N-substituted-2-amino-5-fluorobenzophenone

  • Ruthenium catalyst (e.g., {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl)[4]

  • Methanol or another suitable solvent

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the N-substituted-2-amino-5-fluorobenzophenone (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Add the ruthenium catalyst (0.5-2 mol%).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or acid-base extraction) to isolate the free primary amine.

Data Presentation and Expected Outcomes

The following tables summarize expected data for the masking and unmasking procedures. Yields and reaction times are illustrative and may vary depending on the specific substrate.

Table 1: Representative Data for the Masking of Primary Amines

Primary AmineProductReaction Time (h)Yield (%)
BenzylamineN-benzyl-2-amino-5-fluorobenzophenone5~85
n-ButylamineN-(n-butyl)-2-amino-5-fluorobenzophenone6~80
AnilineN-phenyl-2-amino-5-fluorobenzophenone8~75

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
4-Fluoro-3-methylbenzo[c]isoxazoleAromatic protons, methyl singletAromatic carbons, methyl carbonSinglet[M]⁺
N-benzyl-2-amino-5-fluorobenzophenoneAromatic protons, benzylic CH₂, NHAromatic carbons, benzylic CH₂Singlet[M]⁺

Visualizing the Workflow and Mechanisms

Overall Workflow

workflow Start Primary Amine (R-NH2) MaskedAmine N-R-2-amino-5-fluorobenzophenone (Masked Amine) Start->MaskedAmine Masking Step (Heat, Toluene) MaskingAgent 4-Fluoro-3-methylbenzo[c]isoxazole MaskingAgent->MaskedAmine Deprotection Reductive Cleavage (e.g., H2, Ru catalyst) MaskedAmine->Deprotection FinalProduct Primary Amine (R-NH2) (Unmasked) Deprotection->FinalProduct Byproduct 2-Amino-5-fluorobenzophenone Deprotection->Byproduct

Caption: Overall workflow for the masking and unmasking of a primary amine.

Mechanism of Masking

masking_mechanism cluster_reactants Reactants cluster_product Product Amine R-NH2 Isoxazole 4-Fluoro-3-methyl- benzo[c]isoxazole Amine->Isoxazole Nucleophilic Attack Product N-R-2-amino-5-fluoro- benzophenone Isoxazole->Product Ring Opening

Caption: Nucleophilic attack and ring-opening mechanism for the masking step.

Mechanism of Unmasking

unmasking_mechanism cluster_reactant Masked Amine cluster_products Products Masked N-R-2-amino-5-fluoro- benzophenone Amine_out R-NH2 Masked->Amine_out Reductive Cleavage Byproduct_out 2-Amino-5-fluoro- benzophenone Masked->Byproduct_out

Caption: Reductive cleavage of the masked amine to regenerate the primary amine.

Advantages and Future Perspectives

The use of 4-fluoro-3-methylbenzo[c]isoxazole as a masking group for primary amines offers several potential advantages:

  • ¹⁹F NMR Monitoring: The fluorine atom provides a clean and sensitive spectroscopic handle for monitoring the progress of both the masking and unmasking reactions, which can be particularly useful in complex reaction mixtures.

  • Catalyst-Free Masking: The protection step is a thermo-promoted reaction that does not require a catalyst, simplifying the experimental setup and purification.

  • Orthogonality: The reductive cleavage conditions for deprotection are orthogonal to many acid- and base-labile protecting groups, potentially allowing for more complex synthetic strategies.

  • Stability: The N-substituted-2-amino-5-fluorobenzophenone intermediate is generally stable and can be readily purified by standard chromatographic techniques.

Future work in this area could involve exploring the substrate scope of both the masking and unmasking reactions, investigating the compatibility with other functional groups, and developing milder deprotection conditions. The unique features of this masking group make it a valuable addition to the repertoire of synthetic methodologies for the protection of primary amines.

References

  • Kuya, K., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 7233-7244. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. [Link]

  • Aher, Y. N., Bhaduri, N., & Pawar, A. B. (2023). Advances in transition metal-catalyzed C-H amination strategies using anthranils. Organic & Biomolecular Chemistry, 21(44), 8794-8812. [Link]

  • Organic & Biomolecular Chemistry. (2020). Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles. [Link]

  • Chen, J., et al. (2019). Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(5), 2849-2857. [Link]

  • Petrov, V. N., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189025. [Link]

  • Russian Journal of Organic Chemistry. (2009). Synthesis of 2,1-Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Tetrahedron Letters. (2013). One-pot synthesis of isoxazoles from enaminones: an application of Fe(II) as the catalyst for ring expansion of 2H-azirine intermediates. [Link]

  • Arkivoc. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

  • PubMed. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols. [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]

  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • Molecules. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. [Link]

  • ACS Publications. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. [Link]

  • Organic Chemistry Frontiers. (2020). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. [Link]

  • ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]

  • SciSpace. (n.d.). Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates. [Link]

  • Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [https://www.scirp.org/html/4-2 organik kimya dergisi 4-2500222_43355.htm]([Link] organik kimya dergisi 4-2500222_43355.htm)

  • LookChem. (n.d.). 4-Fluoro-3-methylaniline. [Link]

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Scalable Preparation of Fluorinated Anthranil Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into organic frameworks is a cornerstone strategy in modern medicinal chemistry and materials science. Fluorine substitution modulates lipophilicity, enhances metabolic stability, and improves binding affinity with minimal steric perturbation[1]. Among fluorinated heterocycles, fluorinated anthranils (2,1-benzisoxazoles) and their ring-opened counterparts (fluorinated anthranilic acids) represent a privileged class of versatile building blocks. Anthranils act as powerful aminating synthons in transition-metal-catalyzed C–N bond formations and as precursors for complex N-heterocycles[2].

The synthesis of these building blocks relies heavily on the chemoselective reduction of fluorinated ortho-nitrobenzaldehydes or ortho-nitrobenzoic acids. The divergence between forming a closed 2,1-benzisoxazole ring versus an open anthranilic acid is strictly governed by the choice of reductant:

  • Anthranil Formation (Partial Reduction): Utilizing a mild reductant like stannous chloride dihydrate (SnCl₂·2H₂O) arrests the reduction at the hydroxylamine or nitroso intermediate stage[3]. This intermediate rapidly undergoes intramolecular nucleophilic attack by the adjacent carbonyl oxygen, followed by dehydration to yield the 2,1-benzisoxazole core[4].

  • Anthranilic Acid Formation (Full Reduction): Employing a stronger, exhaustive reduction system (such as Iron powder with ammonium chloride) drives the nitro group fully to an amine before any cyclization can occur, yielding the corresponding fluorinated anthranilic acid[5].

Mechanism A Fluorinated o-Nitrobenzaldehyde B Hydroxylamine Intermediate A->B SnCl2·2H2O (Mild Reduction) E Fluorinated Anthranilic Acid A->E Fe / NH4Cl (Full Reduction) C Intramolecular Cyclization B->C Nucleophilic Attack D Fluorinated Anthranil (2,1-Benzisoxazole) C->D -H2O (Dehydration)

Divergent synthesis pathways for fluorinated anthranils and anthranilic acids.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and scalability.

Protocol A: Scalable Synthesis of 5-Fluoro-2,1-benzisoxazole (Anthranil)

This protocol utilizes a tandem reduction-heterocyclization strategy under neutral conditions, which is highly tolerant of acid-labile functional groups[6].

Reagents:

  • 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv, 50 mmol)

  • SnCl₂·2H₂O (3.0 equiv, 150 mmol)

  • Ethyl Acetate / Methanol (1:1 v/v, 200 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 5-fluoro-2-nitrobenzaldehyde in the EtOAc/MeOH mixture. Causality: The 1:1 solvent ratio is critical; EtOAc solubilizes the organic substrate, while MeOH ensures the solubility of the inorganic SnCl₂ reductant, preventing localized over-reduction in a heterogeneous slurry[6].

  • Reduction: Add SnCl₂·2H₂O portion-wise at room temperature. Stir the reaction mixture continuously for 24 hours[6].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc). The self-validation trigger is the disappearance of the UV-active starting material and the appearance of a highly fluorescent blue spot under 365 nm UV light, characteristic of the conjugated anthranil core.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: Neutralization is required to precipitate tin salts as insoluble tin oxides/hydroxides[6].

  • Isolation: Filter the resulting thick white slurry through a pad of Celite to remove tin residues. Wash the filter cake thoroughly with Dichloromethane (DCM). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the product[6].

Protocol B: Industrial-Scale Preparation of 6-Fluoroanthranilic Acid

For the open-chain building block, an iron-mediated reduction is utilized. This method is preferred for scale-up due to its low cost and the avoidance of defluorination side-reactions common in palladium-catalyzed hydrogenations[5].

Reagents:

  • 2-Nitro-6-fluorobenzoic acid (1.0 equiv, 100 mmol)

  • Iron powder (4.0 equiv, 400 mmol)

  • Ammonium chloride (NH₄Cl) (0.5 equiv, 50 mmol)

  • Water / Ethanol (3:1 v/v, 300 mL)

Step-by-Step Methodology:

  • Activation: Suspend Iron powder and NH₄Cl in the Water/EtOH mixture and heat to 75°C for 15 minutes to activate the iron surface[5].

  • Controlled Addition: Gradually add 2-nitro-6-fluorobenzoic acid to the vessel. Causality: The addition rate must be strictly controlled to maintain the reaction temperature below 77°C. Exceeding this temperature risks a runaway exothermic reaction and thermal degradation of the fluorinated aromatic ring[5].

  • Digestion & IPC: Maintain the mixture at 75°C for 2 hours. The IPC validation is a distinct color change from a yellow suspension to a dark brown/black sludge (indicating the formation of iron oxides).

  • Isolation: Filter the mixture while hot to remove iron residues. Extract the filtrate with a suitable organic solvent (e.g., EtOAc), separate the layers, and perform rotary evaporation to yield 6-fluoroanthranilic acid as a yellow solid[5].

Downstream Functionalization: C3-Arylation

Fluorinated anthranils can be further derivatized to access complex pharmaceutical intermediates. A highly efficient method is the C3-arylation via Electrophilic Aromatic Substitution (EAS) using Trifluoromethanesulfonic anhydride (Tf₂O)[7].

Mechanistic Causality: Tf₂O highly activates the anthranil core by forming a reactive oxonium species. This species acts as a potent electrophile, allowing for catalyst-free C–C bond formation with electron-rich arenes, followed by the elimination of CF₃SO₂H to restore aromaticity[7].

Functionalization A Fluorinated Anthranil B Tf2O Activation A->B C Oxonium Intermediate B->C -OTf D Electrophilic Aromatic Substitution C->D + Electron-rich Arene E 3-Aryl Fluorinated Anthranil D->E Rearomatization

Electrophilic aromatic substitution mechanism for C3-arylation of anthranils.

Quantitative Data Summary

The following table summarizes the key operational metrics for the described synthetic workflows, allowing for rapid comparison of scalability and efficiency.

Target ScaffoldReagent SystemOperating Temp.Typical YieldPrimary IPC IndicatorScalability
5-Fluoro-2,1-benzisoxazole SnCl₂·2H₂O, EtOAc/MeOH20–25°C78–85%Appearance of blue fluorescence (365 nm)High (Gram to Multi-gram)
6-Fluoroanthranilic Acid Fe powder, NH₄Cl, H₂O/EtOH75°C (Strictly <77°C)~80.9%Sludge transition from yellow to blackIndustrial (Kilogram)
3-Aryl Fluorinated Anthranil Tf₂O, Arene, DCM0°C to RT70–90%Deep red/orange color (Oxonium formation)High (Gram scale)

References

  • Synthesis of novel fluorinated building blocks via halofluorination and rel
  • Anthranils: Versatile Building Blocks in the Construction of C-N Bonds and N-heterocycles, researchg
  • The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers, nih.gov,
  • 2-Amino-6-fluorobenzoic acid, benchchem.com,
  • Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution str
  • Chemoselective Reductive Heterocyclization...
  • Regio-and Enantioselective Nickel-Catalyzed Hydroamination of Unactivated Alkenes with Anthranils, amazonaws.com,

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 4-Fluoro-3-methylbenzo[c]isoxazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for anthranil synthesis. Synthesizing substituted benzo[c]isoxazoles (anthranils) is a critical step in developing various antimycobacterial and anticancer agents[1]. However, the cyclization of the 4-fluoro-3-methyl derivative presents unique kinetic and thermodynamic challenges.

The strongly electron-withdrawing fluorine atom at the C4 position exerts a powerful inductive (-I) effect, reducing the electron density on the adjacent carbonyl oxygen. This diminishes its nucleophilicity, slowing down the intramolecular attack required for ring closure and allowing competing side reactions to dominate. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you optimize your yields.

Diagnostic Workflow

If you are experiencing low yields during the cyclization step, follow the diagnostic logic below to identify the root cause and implement the correct corrective action.

DiagnosticWorkflow Start Low Yield of 4-Fluoro-3-methylbenzo[c]isoxazole Precursor Identify Precursor Type Start->Precursor Nitro 2-Fluoro-6-nitroacetophenone (Reductive Route) Precursor->Nitro SnCl2 / In-NH4Cl Amine 2-Amino-6-fluoroacetophenone (Oxidative Route) Precursor->Amine PhIO / Oxidant OverRed Issue: Over-reduction to amine byproduct Nitro->OverRed Slow cyclization Solv Issue: Incomplete oxidation or dimerization Amine->Solv Poor nucleophilicity FixNitro Action: Control SnCl2 stoichiometry or switch to Oxidative Route OverRed->FixNitro FixAmine Action: Optimize PhIO eq. & solvent (Use DCM at RT) Solv->FixAmine

Diagnostic workflow for troubleshooting low cyclization yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cyclization yield consistently below 40% when using the SnCl2 reduction method? A1: The reductive cyclization of 2-fluoro-6-nitroacetophenone relies on reducing the nitro group to a hydroxylamine, which then spontaneously cyclizes[1].

  • Causality: Because the 4-fluoro group deactivates the carbonyl oxygen, the cyclization step is kinetically slow. Consequently, the intermediate hydroxylamine remains in the reducing environment for an extended period, leading to over-reduction to 2-amino-6-fluoroacetophenone. This amine cannot cyclize under reductive conditions, permanently capping your yield.

  • Solution: Abandon the reductive route and switch to a metal-free oxidative cyclization starting directly from 2-amino-6-fluoroacetophenone using iodosylbenzene (PhIO)[2].

Q2: What is the exact mechanism of the PhIO-mediated cyclization, and how does the 4-fluoro group disrupt it? A2: The reaction proceeds via the in-situ generation of a highly reactive nitrene intermediate[2].

Mechanism SM 2-Amino-6-fluoroacetophenone IntA PhIO Adduct (Intermediate A) SM->IntA + PhIO IntB Dehydrated Species (Intermediate B) IntA->IntB - H2O IntC Nitrene Intermediate C (Electrophilic) IntB->IntC - PhI Prod 4-Fluoro-3-methylbenzo[c]isoxazole (Anthranil D) IntC->Prod Cyclization

Mechanistic pathway of PhIO-mediated heterocyclization to anthranils.

  • Causality: 2-amino-6-fluoroacetophenone reacts with PhIO to form an adduct (Intermediate A). Loss of water generates Intermediate B, which subsequently eliminates iodobenzene (PhI) to form the electrophilic singlet nitrene (Intermediate C)[2]. In a standard system, the adjacent carbonyl oxygen rapidly attacks this nitrene to form the anthranil ring. However, the 4-fluoro group pulls electron density away from the carbonyl, slowing this attack. If the solvent does not stabilize the nitrene, intermolecular dimerization or decomposition occurs before cyclization can complete.

Q3: How do I optimize the PhIO-mediated oxidative cyclization for the 4-fluoro derivative? A3: To counteract the deactivated carbonyl, you must optimize the solvent and oxidant stoichiometry to stabilize the nitrene intermediate. Dichloromethane (DCM) at room temperature provides the optimal balance of solubility and intermediate stabilization without requiring external additives[2].

Table 1: Optimization of Reaction Conditions for 4-Fluoro-3-methylbenzo[c]isoxazole

EntryOxidant (Eq.)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1SnCl2 (3.0)EtOH8012<40Over-reduction to amine due to slow cyclization.
2PhIO (1.0)THF25445Poor solubility of PhIO; incomplete conversion.
3PhIO (1.2)Toluene80252Thermal degradation of nitrene intermediate.
4PhIO (1.2)DCM25281 Optimal nitrene stabilization; clean conversion[2].

Q4: What is the step-by-step protocol for the optimized PhIO-mediated cyclization? A4: The following protocol is a self-validating system designed to ensure high atom economy and reliable yields[2].

Detailed Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-6-fluoroacetophenone (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Oxidation: Add PhIO (1.2 mmol) in a single portion at room temperature.

    • Self-Validation Checkpoint: PhIO is initially insoluble in DCM. As the reaction proceeds and Intermediate A forms, the suspension will gradually clear. The generation of the nitrene intermediate is typically accompanied by a distinct color shift to deep yellow/orange.

  • Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Self-Validation Checkpoint: The reaction is complete when the starting material spot is entirely consumed and water (the only byproduct) forms visible micro-droplets on the inner wall of the flask[2].

  • Workup: Quench the reaction with water (10 mL) and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to afford pure 4-fluoro-3-methylbenzo[c]isoxazole.

Q5: I am seeing a ring-opened byproduct during downstream functionalization. How do I prevent it? A5: Anthranils possess a relatively weak N–O bond and are highly sensitive to specific transition metals. For instance, exposure to Cobalt(III) catalysts can trigger an "unconventional" ring opening, leading to the formation of a cobalt-nitrenoid species that undergoes electrocyclization to form C–H aminated products (like carbazoles or acridones)[3].

  • Solution: When utilizing 4-fluoro-3-methylbenzo[c]isoxazole as a scaffold for further synthesis, avoid strong Lewis acids or Co(III)/Rh(III) catalysts unless ring-opening is the desired pathway[3]. Maintain redox-neutral, metal-free conditions wherever possible to preserve the fragile isoxazole ring.

References
  • Garia, A., Grover, J., & Jain, N. (2021). Metal-Free Synthesis of Anthranils by PhIO Mediated Heterocyclization of ortho-Carbonyl Anilines. Asian Journal of Organic Chemistry / European Journal of Organic Chemistry.[URL: https://doi.org/10.1002/ejoc.202100756]
  • ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.[URL: https://www.chemicalbook.com/article/chemical-reactivity-of-benzo-c-isoxazole.htm]
  • Aher, Y. N., Ghosh, S., Mondal, B., & Pawar, A. B. (2025). Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au.[URL: https://doi.org/10.1021/jacsau.5c00281]

Sources

Technical Support Center: Anthranil Purification & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The N-O Bond Vulnerability

Anthranils (2,1-benzisoxazoles) are highly valuable synthetic intermediates, but their purification is notoriously challenging. The core issue stems from the exceptionally labile N-O bond[1]. Because the N-O bond is highly polarized and relatively weak, it acts as a molecular tripwire. When exposed to acidic environments, thermal stress, or transition metals, the bond undergoes rapid reductive cleavage or base-catalyzed ring opening, irreversibly degrading the compound into 2-aminobenzaldehydes or 2-aminophenyl ketones.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you diagnose the specific mechanistic triggers causing your anthranil degradation and provide field-proven, self-validating protocols to ensure high-yield recoveries.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of N-O bond cleavage during your purification workflow.

AnthranilPurification Start Anthranil Degradation Detected Post-Workup CheckMetal Transition Metals Used Upstream? Start->CheckMetal MetalYes N-O Cleavage via Metal Insertion CheckMetal->MetalYes Yes MetalNo Check Chromatography Conditions CheckMetal->MetalNo No ActionMetal Protocol B: Metal Scavenging MetalYes->ActionMetal CheckSilica Standard Silica Gel Used? MetalNo->CheckSilica SilicaYes Acid-Catalyzed Ring Opening CheckSilica->SilicaYes Yes SilicaNo Check Thermal History CheckSilica->SilicaNo No ActionSilica Protocol A: Amine-Deactivated Silica SilicaYes->ActionSilica Thermal Evaporation > 30°C? SilicaNo->Thermal ThermalYes Thermal N-O Cleavage Thermal->ThermalYes Yes ActionThermal Protocol C: Cold Evaporation ThermalYes->ActionThermal Success Intact Anthranil Recovered ActionMetal->Success ActionSilica->Success ActionThermal->Success

Diagnostic workflow for identifying and resolving N-O bond cleavage in anthranils.

Quantitative Impact of Environmental Stressors

To understand the urgency of these protocols, review the empirical degradation rates of 2,1-benzisoxazoles under common laboratory conditions.

Environmental StressorTemp (°C)Exposure Time (h)Avg. N-O Cleavage (%)Mechanistic CauseRecommended Action
Standard Silica Gel 25215 - 25%Silanol protonationUse Protocol A
Standard Silica Gel 402> 45%Accelerated protonationUse Protocol A
Deactivated Silica (Et₃N) 252< 2%None (Protected)Standard safe baseline
Trace Cu/Rh/Pd Residue 25430 - 50%Metal insertionUse Protocol B
Rotary Evaporation (Neat) 450.510 - 15%Thermal homolysisKeep bath < 30°C

Troubleshooting FAQs

Q1: Why does my anthranil degrade into 2-aminobenzaldehyde derivatives during routine silica gel chromatography? Causality: Standard silica gel possesses weakly acidic silanol groups (pKa ~ 4.5 - 5.0) on its surface. When anthranils adsorb onto these sites, the oxygen atom of the N-O bond is protonated. This increases the electrophilicity of the adjacent carbon and drastically weakens the N-O bond. This acid-catalyzed mechanism leads to spontaneous ring opening, yielding 2-aminophenyl ketones or aldehydes[1]. Solution: You must neutralize the stationary phase. Deactivating the silica gel with 1-2% triethylamine (Et₃N) allows the basic amine to irreversibly bind to the acidic silanol sites, shielding the anthranil from protonation (See Protocol A ).

Q2: We use a copper-catalyzed upstream synthesis. Even after an aqueous workup, the anthranil degrades during concentration. What is happening? Causality: Anthranils are highly susceptible to transition-metal-catalyzed N-O bond cleavage. Metals like Copper (Cu), Rhodium (Rh), and Palladium (Pd) can insert into the N-O bond via oxidative addition or coordinate to the heteroatoms, drastically lowering the activation energy for cleavage[2][3]. Even trace amounts (ppm levels) of Cu(I)/Cu(II) carried over into the organic phase will act as a catalyst for ring-opening, especially when subjected to the thermal stress of rotary evaporation. Solution: Aqueous washes are insufficient for removing tightly coordinated metals. You must implement a chemical metal-scavenging step prior to applying any heat or vacuum (See Protocol B ).

Q3: What are the thermal limits for processing anthranils? Causality: Thermal energy exacerbates both acid-catalyzed and metal-catalyzed cleavage pathways. As temperature increases, the kinetic barrier for N-O bond homolysis is overcome. Rotary evaporation above 35°C acts as a catalyst multiplier for degradation. Solution: Maintain water bath temperatures strictly below 30°C. Use a high-vacuum rotary evaporator (e.g., < 10 mbar) to remove high-boiling solvents rather than increasing the heat.

Field-Proven Methodologies

Protocol A: Amine-Deactivated Silica Gel Chromatography

Purpose: To prevent acid-catalyzed ring opening during purification.

  • Slurry Preparation: Mix standard silica gel (230-400 mesh) with your non-polar eluent (e.g., Hexanes) containing 2% v/v Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry into the column and allow it to settle.

  • Pre-elution (Critical Step): Run 2 to 3 column volumes (CV) of the 2% Et₃N solvent mixture through the column. Causality: This ensures complete saturation of all active silanol groups throughout the entire length of the column.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexanes:EtOAc, without Et₃N). Causality: This removes excess unbound Et₃N from the mobile phase, preventing it from co-eluting and contaminating your final product.

  • Loading & Elution: Load the anthranil crude mixture and elute using standard gradient techniques.

  • Self-Validation Check: Before loading the bulk sample, run a micro-column (pipette column) with 5 mg of crude. If the anthranil elutes as a single, tight spot on TLC without a trailing streak (a streak indicates continuous on-column degradation), the silica is sufficiently deactivated.

Protocol B: Pre-Purification Metal Scavenging

Purpose: To halt transition-metal-catalyzed N-O insertion prior to thermal concentration.

  • Initial Quench: Post-reaction, quench the metal-catalyzed mixture with water and extract into a suitable organic solvent (e.g., EtOAc or DCM).

  • Aqueous Chelation: Add 0.5 M aqueous EDTA solution (pH 8) to the combined organic layers in a separatory funnel. Shake vigorously for 3 minutes. Causality: EDTA forms highly stable, water-soluble hexadentate complexes with most free transition metals.

  • Phase Separation & Observation: Separate the layers.

    • Self-Validation Check: The aqueous EDTA layer should turn visibly blue/green (indicating Cu chelation) or yellow/orange (for Rh/Pd).

  • Solid-Phase Scavenging (If necessary): If the organic layer retains a suspicious tint, add a silica-based metal scavenger (e.g., Thiol-modified silica, 10 equivalents relative to the initial metal catalyst load) directly to the organic phase.

  • Incubation: Stir the suspension at room temperature (20-25°C) for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger-metal complexes.

  • Cold Concentration: Concentrate the filtrate under reduced pressure, ensuring the water bath does not exceed 30°C.

References

  • Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives The Journal of Organic Chemistry - ACS Publications[Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities ResearchGate[Link]

  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones MDPI - Catalysts[Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Fluoro Substituted Anthranils

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge: the low reactivity of 4-fluoro substituted anthranils (2,1-benzisoxazoles). Instead of a generic checklist, we will explore the causal electronic and mechanistic factors behind this issue and provide structured, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 4-fluoro substituted anthranil is sluggish or failing completely. What's the underlying chemical reason for this?

A1: The primary cause is the strong electron-withdrawing nature of the fluorine substituent.

The reactivity of the anthranil ring system is fundamentally tied to its electron density. In many synthetically useful transformations, such as cycloadditions or C-H functionalizations, the anthranil moiety acts as a nucleophile or a diene.[1][2][3][4] The introduction of a fluorine atom at the C4 position significantly alters this electronic character in two opposing ways:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly pulls electron density away from the aromatic ring through the sigma bonds. This is a powerful deactivating effect.[5][6]

  • Mesomeric/Resonance Effect (+M): Fluorine has lone pairs of electrons that it can donate back into the pi-system of the ring. For halogens, this effect is generally weaker than their inductive withdrawal.[5]

In the case of 4-fluoroanthranil, the potent inductive withdrawal (-I effect) dominates , reducing the overall electron density of the bicyclic system. This deactivation makes the anthranil a poorer nucleophile and less reactive partner in reactions that require it to donate electrons, leading to sluggish or failed reactions.[5][7]

G cluster_params Parameter Optimization cluster_catalyst Catalyst & Reagent Modification cluster_solvent Solvent Effects start Initial Reaction Fails (Low Conversion of 4-F-Anthranil) temp Increase Temperature (e.g., in 10-20°C increments) start->temp Step 1 conc Increase Concentration (e.g., from 0.1M to 0.5M) temp->conc Step 2 time Extend Reaction Time (Monitor by TLC/LCMS) conc->time Step 3 cat_load Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) time->cat_load If still low conversion success Reaction Successful time->success ligand Screen Different Ligands (If applicable) cat_load->ligand activator Switch Activation Strategy (e.g., Lewis Acid -> Tf₂O) ligand->activator solvent Screen Solvents (Polar aprotic vs. nonpolar) activator->solvent If still low conversion activator->success solvent->success failure Re-evaluate Synthetic Route solvent->failure

Caption: A logical workflow for troubleshooting a stalled reaction.

Step-by-Step Protocol: General Reaction Optimization

  • Temperature Screening:

    • Rationale: Many reactions involving deactivated substrates have higher activation energy barriers. Increasing the temperature provides the necessary energy to overcome this barrier.

    • Procedure: Set up several small-scale reactions in parallel. If your initial reaction was at 60°C, run parallel reactions at 80°C, 100°C, and 120°C (ensure your solvent's boiling point and substrate stability are considered). Monitor progress by TLC or LC-MS at set time intervals.

  • Concentration Adjustment:

    • Rationale: For bimolecular reactions, increasing the concentration of reactants can increase the frequency of effective collisions, thereby improving the reaction rate according to rate laws.

    • Procedure: Double the concentration of your reactants (e.g., from 0.1 M to 0.2 M). Ensure all components remain soluble. Monitor to see if the reaction rate improves.

  • Catalyst Loading & Screening:

    • Rationale: If the catalytic cycle is slow due to substrate deactivation, increasing the concentration of the active catalyst can improve the overall rate.

    • Procedure: Incrementally increase your catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%). If your catalyst system includes a ligand, screen a panel of ligands with different electronic properties (e.g., electron-rich phosphines vs. electron-poor ones) as this can significantly impact catalyst efficacy. [8]

  • Solvent Screening:

    • Rationale: The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

    • Procedure: Test a range of solvents. For example, if you are using a nonpolar solvent like toluene, try a more polar aprotic solvent like dioxane or DMF, which might better stabilize charged intermediates common in catalytic cycles.

Guide 2: I'm observing unexpected byproducts. What are they likely to be?

A2: The most common byproduct is likely from the ring-opening of the anthranil.

The N-O bond in the isoxazole ring of anthranil is relatively weak and can cleave under certain conditions, particularly in the presence of transition metals or Lewis acids. [3][9][10]For a 4-fluoroanthranil, this cleavage would lead to the formation of a 2-amino-4-fluorobenzaldehyde or a corresponding ketone derivative.

  • Cause: The presence of an acceptor group (like a benzoate moiety) has been shown to reduce the reactivity of the C3–H bond and favor the ring opening of the five-membered ring of the anthranil. [11]The strong electron-withdrawing effect of the 4-fluoro substituent can similarly destabilize the ring system, making it more prone to this side reaction under harsh conditions (e.g., high temperatures, strong Lewis acids).

  • Identification: These ring-opened byproducts can be identified by ¹H NMR (look for the appearance of an aldehyde proton signal around 9-10 ppm and a distinct shift in the aromatic protons) and mass spectrometry.

  • Solution: If ring-opening is a significant issue, try milder reaction conditions. Lower the reaction temperature, reduce the amount of Lewis acid or activator, or switch to a catalytic system known to favor the desired transformation over N-O bond cleavage.

References

Sources

Technical Support Center: Separation of 4-Fluoro-3-methylbenzo[c]isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The synthesis of substituted benzo[c]isoxazoles (also known as anthranils) via the reductive cyclization of ortho-nitroaryl ketones or the thermal decomposition of azido precursors frequently yields regioisomeric mixtures when the starting material lacks symmetry. Specifically, the generation of 4-fluoro-3-methylbenzo[c]isoxazole and 6-fluoro-3-methylbenzo[c]isoxazole presents a notorious separation challenge in drug development and synthetic chemistry[1].

Because the fluorine atom exerts a similar inductive pull on the heterocyclic core from either the C4 or C6 position, these regioisomers exhibit nearly identical dipole moments and lipophilicity. This guide provides field-proven chromatographic strategies to achieve baseline resolution (


) of these isomers, focusing on stationary phase selection, mobile phase thermodynamics, and preparative isolation.

Frequently Asked Questions (FAQs)

Q: Why do the 4-fluoro and 6-fluoro isomers co-elute on standard silica gel? A: Normal-phase chromatography relies primarily on hydrogen bonding and dipole-dipole interactions between the analyte and the silanol groups on the silica surface. The fluorine atom at C4 vs. C6 only slightly perturbs the overall dipole of the rigid bicyclic benzo[c]isoxazole core. Consequently, their adsorption enthalpies on bare silica are virtually indistinguishable, resulting in severe co-elution.

Q: Which stationary phase is optimal for baseline resolution? A: While standard C18 (octadecylsilane) columns can sometimes separate these isomers using very shallow gradients[2], a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns offer enhanced shape selectivity and exploit orthogonal retention mechanisms—specifically,


 interactions, dipole-dipole interactions, and fluorine-fluorine interactions. The distinct steric environment of the C4-fluoro (closer to the isoxazole oxygen) versus the C6-fluoro isomer interacts differently with the rigid PFP ligand, maximizing the separation factor (

).

Q: How does the choice of organic modifier (MeOH vs. MeCN) affect resolution on a PFP column? A: Methanol (MeOH) is vastly superior to Acetonitrile (MeCN) for this specific separation. MeCN is a


-electron acceptor and will actively compete with the analyte for the 

-electron density of the PFP stationary phase, effectively masking the

interactions needed for isomer discrimination. MeOH, being protic and lacking

-electrons, preserves these critical interactions, significantly improving the resolution factor (

).

Troubleshooting Guide

Issue 1: Peak Tailing in Reverse-Phase HPLC
  • Causality: Unwanted secondary interactions occur between the basic nitrogen of the isoxazole ring and residual, unendcapped silanols on the silica support.

  • Resolution: Incorporate a volatile acidic modifier, such as 0.05% to 0.1% Trifluoroacetic acid (TFA), into both the aqueous and organic mobile phases[3]. TFA protonates the residual silanols (suppressing ion-exchange interactions) and acts as an ion-pairing agent, sharpening the peaks.

Issue 2: Insufficient Resolution ( ) on C18
  • Causality: The lipophilic surface area of both isomers is nearly identical, meaning hydrophobic dispersion forces (the primary retention mechanism of C18) cannot differentiate them effectively.

  • Resolution: Switch to a PFP column. If a PFP column is unavailable, decrease the column compartment temperature to 15–20 °C. Lowering the temperature decreases the kinetic energy of the analytes, amplifying minor differences in their van der Waals interactions with the C18 chains.

Self-Validating Experimental Protocol: Preparative HPLC Isolation

This protocol establishes a closed-loop, self-validating system for the isolation of 4-fluoro- and 6-fluoro-3-methylbenzo[c]isoxazole.

Step 1: Analytical Method Transfer (Screening)
  • Prepare a 1 mg/mL solution of the crude regioisomer mixture in DMSO.

  • Inject 5

    
    L onto an analytical PFP column (4.6 x 150 mm, 5 
    
    
    
    m).
  • Run a linear gradient of 40% to 70% Methanol (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 254 nm and 223 nm[3]. Calculate the resolution factor (

    
    ). Proceed to Step 2 only if 
    
    
    
    .
Step 2: Preparative Scale-Up
  • Scale the gradient isocratically to a preparative PFP column (21.2 x 250 mm, 5

    
    m) using the appropriate scale-up factor for flow rate (typically ~21 mL/min).
    
  • Inject the crude mixture (up to 50 mg per injection, dissolved in the minimum volume of DMSO to prevent band broadening).

  • Collect fractions based on strict UV threshold triggering to avoid collecting overlapping peak tails.

Step 3: Orthogonal Validation (The Self-Validating Step)
  • Chromatographic Validation: Re-inject a 5

    
    L aliquot of each collected fraction onto an analytical C18 column (an orthogonal stationary phase) to confirm 
    
    
    
    chromatographic purity. If a single peak is observed on an orthogonal phase, the separation is validated.
  • Structural Validation: Submit the pure fractions for

    
    F NMR spectroscopy. The chemical shift of the fluorine atom will definitively assign the regiochemistry due to the vastly different shielding environments at the C4 and C6 positions relative to the isoxazole heteroatoms.
    

Quantitative Data: Chromatographic Method Comparison

The following table summarizes the expected quantitative metrics when screening different stationary and mobile phases for these specific regioisomers:

Stationary PhaseMobile Phase (Isocratic)Ret. Time Isomer A (min)Ret. Time Isomer B (min)Selectivity (

)
Resolution (

)
Bare Silica (Normal Phase)90:10 Hexane:EtOAc4.24.31.020.4 (Co-elution)
C18 (Reverse Phase)50:50 MeCN:H2O + 0.1% TFA8.59.11.071.1 (Partial)
PFP (Reverse Phase)50:50 MeOH:H2O + 0.1% TFA11.213.81.232.8 (Baseline)

Separation Optimization Workflow

IsomerSeparation Start Crude Mixture: 4-Fluoro & 6-Fluoro Regioisomers Screening Analytical HPLC Screening (C18 vs PFP Columns) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision PrepC18 Preparative HPLC (C18) MeCN/H2O + 0.1% TFA Decision->PrepC18 Yes (C18 sufficient) PrepPFP Preparative HPLC (PFP) MeOH/H2O + 0.1% TFA Decision->PrepPFP No (Co-elution on C18) Pure4 Pure 4-Fluoro Isomer (Validated via 19F NMR) PrepC18->Pure4 Pure6 Pure 6-Fluoro Isomer (Validated via 19F NMR) PrepC18->Pure6 PrepPFP->Pure4 PrepPFP->Pure6

Workflow for the chromatographic separation of fluorinated benzo[c]isoxazole regioisomers.

References

  • Source: accelachem.
  • Source: nih.
  • Source: nih.

Sources

Stability of 4-Fluoro-3-methylbenzo[c]isoxazole in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base: KB-8042 Topic: Stability Profiles, Troubleshooting, and Validated Protocols for 4-Fluoro-3-methylbenzo[c]isoxazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-Fluoro-3-methylbenzo[c]isoxazole. Due to the unique electronic properties of the anthranil core, improper handling during synthesis, extraction, or biological assay preparation frequently leads to unintended degradation.

Mechanistic Overview: The Causality of Degradation

4-Fluoro-3-methylbenzo[c]isoxazole belongs to the anthranil family of bicyclic fused heteroaromatics. The core features a 10π electron system with cross-conjugation, which inherently disrupts standard aromaticity and renders the N-O bond the weakest structural link (1)[1]. Understanding the environmental causality is critical for maintaining compound integrity:

  • Acidic Media (High Kinetic Stability): In acidic environments (pH < 6), the nitrogen atom is protonated (typical pKa ~ 5.2), forming a stable 1-alkyl-2,1-benzisoxazolium-like salt. This protonation stabilizes the lone pair, effectively shielding the molecule from unwanted nucleophilic attack (2)[2].

  • Basic Media (High Lability): In basic media, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. Hydroxide or other bases facilitate the rapid cleavage of the N-O bond, leading to a base-promoted ring opening that yields ortho-aminoacetophenone derivatives—specifically, 1-(2-amino-6-fluorophenyl)ethan-1-one (3)[3].

  • Reductive Acidic Media (High Lability): While stable in standard aqueous acids, the introduction of a reducing agent (e.g., Zinc dust in Acetic Acid) will rapidly and irreversibly cleave the N-O bond (4)[4].

Pathway Visualization

G A 4-Fluoro-3-methylbenzo[c]isoxazole B Acidic Media (pH < 4) A->B Aqueous Acid C Basic Media (pH > 8) A->C Aqueous Base D Stable Protonated Salt B->D Ambient Temp F Reductive Acidic (Zn/AcOH) B->F Add Reductant E Base-Promoted Ring Opening C->E Nucleophilic Attack G 1-(2-Amino-6-fluorophenyl)ethan-1-one E->G Rearrangement F->G N-O Cleavage

Mechanistic pathways of 4-Fluoro-3-methylbenzo[c]isoxazole in acidic and basic environments.

Quantitative Stability Data

The following table summarizes the empirical stability of the anthranil core across various standard laboratory conditions.

ConditionpH RangeReagent ExampleEstimated Half-Life (25°C)Primary Degradant
Strong Acid 1.0 - 2.01M HCl> 72 hoursNone (Stable Salt)
Weak Acid 4.0 - 6.00.1M Acetic Acid> 72 hoursNone
Neutral 7.0 - 7.4PBS Buffer> 48 hoursTrace hydrolysis products
Weak Base 8.0 - 10.00.1M NaHCO₃~ 8 - 12 hoursRing-opened intermediates
Strong Base 12.0 - 14.01M NaOH< 30 minutes1-(2-Amino-6-fluorophenyl)ethan-1-one
Reductive Acid 2.0 - 4.0Zn / AcOH< 15 minutes1-(2-Amino-6-fluorophenyl)ethan-1-one

Troubleshooting FAQs

Q: Why did my 4-Fluoro-3-methylbenzo[c]isoxazole degrade completely during the reaction workup? A: Standard organic workups often use saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to neutralize residual acids. Because anthranils are highly sensitive to base-promoted N-O bond cleavage (5)[5], this basic wash rapidly degrades the compound. Switch to a neutral or mildly acidic quench, such as saturated Ammonium Chloride (NH₄Cl).

Q: I need to reduce a nitro group elsewhere on my molecule. Can I use hydrogenation? A: Proceed with extreme caution. The N-O bond of the benzo[c]isoxazole core is highly susceptible to reductive cleavage. Catalytic hydrogenation (Pd/C, H₂) or dissolving metal reductions (Zn/HCl) will almost certainly open the ring (4)[4]. If reduction of another moiety is required, consider highly chemoselective reagents or protecting the anthranil core (if synthetically feasible).

Q: How should I store this compound long-term? A: Store neat as a dry solid at -20°C under an inert atmosphere (Argon or Nitrogen). If storing in solution, use anhydrous, non-nucleophilic solvents (e.g., DCM or Toluene) and avoid storing in basic solvents like Pyridine or Triethylamine.

Self-Validating Experimental Protocols

Protocol A: Safe Liquid-Liquid Extraction (LLE) of Anthranil Derivatives

Causality: To prevent base-catalyzed ring opening during purification, the aqueous phase must be strictly maintained at pH 4–7.

  • Quench: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic/Neutral Wash: Instead of NaHCO₃, add 1 volume of saturated aqueous Ammonium Chloride (NH₄Cl) (pH ~5.5). Stir vigorously for 5 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

  • Brine Wash: Wash the combined organic layers with saturated NaCl (Brine) to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Critical: Avoid Potassium Carbonate (K₂CO₃) as a drying agent.

  • Validation Step: Spot the organic layer on a TLC plate alongside a pure reference standard of 4-Fluoro-3-methylbenzo[c]isoxazole. A single spot matching the reference confirms the core is intact. A highly polar, UV-active baseline spot indicates N-O cleavage has occurred.

Protocol B: LC-MS Stability Profiling in Assay Buffers

Causality: Biological assays often require pH 7.4 to 8.0 buffers. This protocol empirically validates the half-life of your specific batch before running expensive biological screens.

  • Stock Preparation: Prepare a 10 mM stock of 4-Fluoro-3-methylbenzo[c]isoxazole in LC-MS grade DMSO.

  • Buffer Spiking: Dilute the stock to 10 µM in the target buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add 1 µM of Biphenyl as an internal standard (IS).

  • Incubation: Incubate the solution at 37°C in a thermoshaker.

  • Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot and immediately quench into 50 µL of cold Acetonitrile containing 0.1% Formic Acid (this drops the pH to ~3, instantly halting base-promoted degradation).

  • Centrifugation: Spin at 10,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS Analysis: Inject the supernatant into the LC-MS. Monitor the parent mass [M+H]⁺ = 152.05.

  • Validation Step: The system validates itself via the IS. If the Biphenyl signal remains constant but the 152.05 m/z signal decreases concurrently with the appearance of m/z 154.06 (the ring-opened 1-(2-amino-6-fluorophenyl)ethan-1-one), base-promoted degradation is empirically confirmed.

References

  • Heterocyclic compounds: benzo[c]isoxazole , oszk.hu,2

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines , Beilstein Journals, 3

  • Base-Mediated [3 + 4]-Cycloaddition of Anthranils with Azaoxyallyl Cations , ccmu.edu.cn,4

  • Chemical Reactivity of Benzo[c]isoxazole , ChemicalBook, 1

  • Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles , Deep Science Publishing, 5

Sources

Optimizing catalyst loading for anthranil ring-expansion reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Catalyst Loading & Selectivity in Anthranil Annulations

Executive Summary: The "Goldilocks" Loading Paradox

Welcome to the technical support center for anthranil (2,1-benzisoxazole) chemistry. You are likely here because your ring-expansion reaction—whether forming quinolines, indoles, or benzodiazepines—is suffering from one of two extremes: stalling (insufficient active catalyst) or decomposition (catalyst aggregation/side-reactions).

Anthranils are unique "internal oxidant" directing groups. Their N–O bond cleavage provides the thermodynamic driving force for the reaction, often allowing for redox-neutral conditions [1]. However, this high energy release makes them prone to dimerization if the catalyst loading is not perfectly balanced with the rate of substrate insertion.

This guide moves beyond generic advice, offering specific troubleshooting for Rh(III), Co(III), and Cu(II) systems.

Module 1: Troubleshooting Catalyst Loading (The "Stalled" Reaction)

Scenario: You are running a Cp*Rh(III)-catalyzed C–H activation/annulation of an amide with an anthranil. The reaction initiates but stalls at 60% conversion, regardless of time.

Root Cause Analysis

In anthranil chemistry, catalyst death is often caused by product inhibition or irreversible nitrenoid formation .

  • Competitive Binding: The quinoline product is a better ligand for the Rh(III) center than the starting amide.

  • Nitrenoid Resting State: If the anthranil opens to form the Metal-Nitrenoid species (M=N) but the subsequent migratory insertion is slow, the catalyst gets "stuck" in this resting state or decomposes [2].

The Solution: The "Ramp-Up" Protocol

Do not simply double the loading from 2 mol% to 4 mol% at the start. High initial metal concentration promotes anthranil homocoupling.

Protocol:

  • Base Loading: Start with 2.5 mol% [Cp*RhCl2]2 .

  • Additives: Ensure AgSbF6 (10 mol%) is fresh. Silver salts are hygroscopic; wet silver kills the cationic Rh species required for coordination.

  • Acid Promoter: Add PivOH (30 mol%) .

    • Why? PivOH acts as a proton shuttle, lowering the barrier for the C–H activation step and facilitating the protodemetalation step to release the product [3].

  • Kinetic Spike: If the reaction stalls, add a second portion of catalyst (1 mol%) after 4 hours, rather than all at once.

Data Visualization: Optimization Screen (Representative Data)

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)Observation
1CpRh(III) (1.0)AgSbF6 (4.0)DCE35%Stalled. SM remaining.
2CpRh(III) (5.0)AgSbF6 (20)DCE62%Full conversion, but low yield due to dimerization.
3CpRh(III) (2.5)AgSbF6 (10)HFIP 88%Optimal. HFIP stabilizes the cationic intermediate.
4CpRh(III) (2.5)NoneDCE<5%Ag salt is mandatory for chloride abstraction.
Module 2: The "Dirty Mixture" (Selectivity & Byproducts)

Scenario: You observe multiple spots on TLC. LCMS shows the desired product mass, but also a mass corresponding to [Anthranil x 2].

Root Cause: The Nitrene Dimerization Pathway

When the catalyst loading is too high, or the coupling partner (e.g., alkyne/alkene) is electronically deactivated, the metal-nitrenoid intermediate (formed after N–O cleavage) finds another anthranil molecule faster than it finds the coupling partner.

Troubleshooting Logic Flow

Use the following decision tree to diagnose and fix selectivity issues.

Troubleshooting Start Issue: Low Yield / Byproducts CheckTLC Check TLC/LCMS: Is Anthranil Dimer Present? Start->CheckTLC YesDimer Yes: Dimer Major Byproduct CheckTLC->YesDimer Mass = 2x Anthranil NoDimer No: Unreacted SM CheckTLC->NoDimer SM Intact ConcCheck Check Concentration: Is [Anthranil] > 0.2M? YesDimer->ConcCheck TempCheck Check Temperature: Is T < 80°C? NoDimer->TempCheck Dilute Action: Dilute Reaction (0.1M or lower) ConcCheck->Dilute Yes SlowAdd Action: Slow Addition of Anthranil (Syringe Pump) ConcCheck->SlowAdd No (Already Dilute) HeatUp Action: Increase T to 100-120°C (Activation Barrier High) TempCheck->HeatUp Yes SolventSwitch Action: Switch Solvent (DCE -> HFIP or TFE) TempCheck->SolventSwitch No (Already Hot) caption Figure 1: Diagnostic logic for anthranil ring-expansion failures.

Module 3: Mechanistic Insight (The "Why")

To optimize loading, you must understand where the catalyst is needed. In Rh(III) catalysis, the anthranil is not just a substrate; it is the oxidant .

  • C–H Activation: The cycle begins with the reversible C–H activation of the directing group substrate.

  • Coordination: Anthranil coordinates to the metal.[1]

  • N–O Cleavage (The Critical Step): The metal inserts into the N–O bond. This is often the turnover-limiting step. If you use Co(III) , recent studies suggest an "unconventional" electrocyclization pathway involving a Co-nitrenoid species [4].[1][2]

Visualizing the Cycle:

CatalyticCycle Rh_Active Cp*Rh(III)-X (Active Species) CH_Act Rhodacycle (Intermediate I) Rh_Active->CH_Act Substrate + PivOH Coord Anthranil Coordination CH_Act->Coord + Anthranil Nitrenoid Rh(V)-Nitrenoid (M=N Species) Coord->Nitrenoid N-O Cleavage (Irreversible) Insertion Migratory Insertion Nitrenoid->Insertion C-N Bond Form Dimer Dead Catalyst / Waste Nitrenoid->Dimer Excess Anthranil (Dimerization) Product Product Release (Reductive Elim.) Insertion->Product Product->Rh_Active Regeneration caption Figure 2: Simplified Rh(III) cycle. Note the Nitrenoid branch (red) leading to dimerization if loading is too high.

Frequently Asked Questions (FAQs)

Q1: Can I use Cu(OAc)2 instead of Rhodium for cost savings?

  • Answer: Only for specific transformations. Copper is excellent for ring-opening anthranils with amines or 1,3-diketones (to form quinolines via reconstruction) [5]. However, for C–H activation of unactivated arenes/alkynes, Rh(III), Co(III), or Ru(II) are usually required. Copper generally requires higher loading (10-20 mol%) compared to Rh (1-5 mol%).

Q2: My reaction works in DCE but precipitates. Can I change solvents?

  • Answer: Yes. HFIP (Hexafluoroisopropanol) is the "magic solvent" for this chemistry. Its strong hydrogen-bond donating ability stabilizes the nitrenoid intermediate and prevents aggregation. If DCE fails, try a 1:1 mixture of DCE/HFIP.

Q3: I am using an N-methoxybenzamide directing group, but the N-OMe group isn't leaving.

  • Answer: This is a common misconception. When reacting with anthranils, the anthranil N–O bond provides the oxidation. The N-OMe group on your substrate might remain or require specific conditions (like Zn reduction) to cleave post-reaction. Ensure your mechanism accounts for the fate of the directing group.

Q4: Is an external oxidant required?

  • Answer: Generally, no . The N–O bond of the anthranil acts as the internal oxidant. If you are adding Cu(OAc)2 and O2, you might be over-oxidizing the system, leading to decomposition. Exception: Some Cu-catalyzed cascades do utilize O2 [5].

References
  • Glorius, F. et al. (2012). "Rhodium(III)-Catalyzed C-H Activation and Annulation with Anthranils." Angewandte Chemie International Edition. Link

  • Li, X. et al. (2016). "Anthranil: An Aminating Reagent Leading to Bifunctionality for Both C(sp3)−H and C(sp2)−H Bonds."[3] Chemistry – A European Journal. Link

  • Wang, X. et al. (2022).[4][5] "Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils." Catalysts. Link

  • Sahoo, A. K. et al. (2025). "Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis."[2][6] JACS Au.[2] Link[2]

  • Wan, J.P. et al. (2019). "Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives." The Journal of Organic Chemistry. Link

Sources

Part 1: The Mechanistic "Why" – Photochemistry of Anthranils

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the erratic behavior of benzo[c]isoxazoles (commonly known as anthranils). While these privileged heterocyclic scaffolds are highly valuable in medicinal chemistry and materials science, their inherent photochemical reactivity demands rigorous, specialized handling protocols.

This technical guide deconstructs the causality behind their light sensitivity and provides field-proven, self-validating workflows to ensure your experiments remain reproducible and your starting materials remain intact.

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the benzo[c]isoxazole core. The N–O bond within the fused isoxazole ring is highly photolabile. When exposed to ultraviolet (UV) or short-wavelength visible light (< 500 nm), this bond absorbs photonic energy and undergoes rapid homolytic or heterolytic cleavage[1].

This excitation generates highly reactive intermediates—such as diradicals, azenium ions, or oxenium ions—depending on the solvent environment and pH[2]. If these intermediates are not intentionally trapped (as they are in designed photochemical cross-coupling reactions), they spontaneously undergo intramolecular rearrangement to form azepines[3], or they react intermolecularly with ambient moisture and solvents to form complex, insoluble polymeric mixtures. This is precisely why a perfectly pure, pale-yellow batch of anthranil will mysteriously turn pink, orange, or brown when left exposed on a standard laboratory benchtop.

G Anthranil Benzo[c]isoxazole (Stable in Dark) UV UV/Vis Light (< 500 nm) Anthranil->UV Cleavage Photochemical N-O Bond Cleavage UV->Cleavage Intermediate Reactive Intermediates (Diradicals / Azenium Ions) Cleavage->Intermediate Azepine Ring Expansion (Azepine Derivatives) Intermediate->Azepine Intramolecular Rearrangement Degradation Solvent Adducts & Polymerization Intermediate->Degradation Intermolecular Reaction (Solvent)

Figure 1: Photochemical degradation pathway of benzo[c]isoxazole via N-O bond cleavage.

Part 2: Troubleshooting Guide & FAQs

Q1: My benzo[c]isoxazole derivative degrades during routine benchtop weighing. Why is this happening, and how do I stop it? A1: Standard laboratory fluorescent lighting emits significant radiation in the 350–500 nm range, which directly overlaps with the absorption spectrum of many anthranil derivatives. Even a brief 5-minute exposure during weighing can trigger N-O bond cleavage. Solution: Switch to >500 nm lighting (often referred to as "safelights" or amber/red lighting) during handling[1]. If specialized lighting is unavailable, perform all weighing inside a darkened enclosure or biosafety cabinet with the internal lights turned off.

Q2: How should I store anthranil stocks to ensure long-term stability? A2: Degradation is a cumulative function of photon exposure and thermal energy. Anthranils must be stored in opaque or amber vials, wrapped in aluminum foil, and kept at 2–8 °C (or -20 °C for long-term storage) under an inert atmosphere (Argon or N2) to prevent secondary oxidative pathways[4].

Q3: My downstream reaction yields are highly inconsistent. How do I validate the integrity of my starting material before committing to a 24-hour synthesis? A3: Visual inspection is your first line of defense; any pink or brown discoloration indicates polymerization. However, for quantitative validation, use UV-Vis spectroscopy or 1H NMR. Degraded samples will show a distinct broadening of the baseline in the aromatic region (7.0–8.0 ppm) due to the presence of azepine oligomers.

G Start Issue: Low Yield or Impure Reaction CheckColor Did the anthranil stock turn pink/brown? Start->CheckColor YesColor Photodegradation Suspected CheckColor->YesColor Yes NoColor Check NMR/UV-Vis CheckColor->NoColor No Discard Discard Stock & Prepare Fresh in Dark YesColor->Discard CheckLight Was reaction handled under ambient light? NoColor->CheckLight UseRedLight Switch to >500nm (Red/Yellow) Lighting CheckLight->UseRedLight Yes CheckMoisture Investigate Moisture or Thermal Issues CheckLight->CheckMoisture No

Figure 2: Troubleshooting logic tree for identifying and resolving anthranil degradation.

Part 3: Quantitative Data & Quality Control

To assist in your laboratory monitoring, summarize your compound's exposure limits and validation metrics using the standardized tables below.

Table 1: Photostability of Benzo[c]isoxazole Derivatives Under Various Light Conditions

Light SourceWavelength RangeObserved Half-Life (

)
Primary Degradation Pathway
Direct Sunlight290 - 700 nm< 10 minsRapid N-O cleavage, polymerization
Standard Fluorescent350 - 700 nm2 - 4 hoursGradual azepine formation
Yellow/Red Safelight> 500 nm> 6 monthsNegligible
Total Darkness (Amber + Foil)N/A> 2 yearsNone (Thermally stable at 4°C)

Table 2: Quality Control (QC) Validation Metrics for Anthranil Integrity

Analytical MethodTarget Signal (Intact Compound)Degradation Indicator
UV-Vis SpectroscopySharp absorbance at ~340 nmBroadening / new peak at >400 nm

H NMR (CDCl

)
Distinct aromatic multiplet (7.0-8.0 ppm)Appearance of broad polymeric baseline
Visual InspectionPale yellow / off-white powderPink, orange, or brown discoloration

Part 4: Field-Proven Experimental Protocols

A robust protocol must be self-validating—it should inherently tell you if a step has failed before you proceed to the next.

Protocol 1: Safe Handling and Weighing of Photosensitive Anthranils
  • Step 1: Environmental Setup

    • Action: Turn off standard fluorescent overhead lights. Illuminate the workspace using a dedicated >500 nm LED safelight (red or amber).

    • Causality: Photodegradation is triggered by the absorption of short-wavelength light (300-500 nm)[1]. Red/amber light lacks the photonic energy required to cleave the N-O bond, preventing premature activation[2].

  • Step 2: Container Preparation

    • Action: Pre-weigh an amber glass vial with a PTFE-lined cap. Avoid clear glass entirely.

    • Causality: Amber glass filters out >99% of UV and blue light. The PTFE liner prevents the highly reactive anthranil core from interacting with plasticizers found in standard caps, which can act as unintended nucleophiles if trace degradation occurs[4].

  • Step 3: Rapid Transfer

    • Action: Transfer the solid anthranil using a clean, dry ceramic or PTFE-coated spatula. Do not use scratched metallic spatulas.

    • Causality: Trace transition metals on scratched spatulas can catalyze the decomposition of the N-O bond, a process that is synergistically accelerated by ambient light exposure[5].

  • Step 4: Self-Validation Check

    • Action: Dissolve a 1 mg aliquot of the transferred batch in 1 mL of deuterated chloroform (CDCl

      
      ) and visually inspect against a white background.
      
    • Validation Logic: A pristine anthranil solution will be colorless to pale yellow. If the solution exhibits a pink or light brown hue, the batch has been compromised by photopolymerization. Do not proceed with this batch.

Protocol 2: Controlled Photochemical Activation (Using Anthranils as Precursors)

When utilizing anthranils to intentionally generate reactive azenium ions for downstream cross-coupling or azepine synthesis, controlled irradiation is required.

  • Step 1: Solvent Degassing

    • Action: Sparge the reaction solvent (e.g., acetonitrile) with ultra-pure Argon for 30 minutes prior to dissolving the anthranil.

    • Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. If oxygen is present during the photochemical N-O cleavage, it will intercept the diradical intermediate, leading to unpredictable oxidation byproducts rather than the desired rearrangement[2].

  • Step 2: Controlled Irradiation

    • Action: Place the reaction vessel in a photoreactor equipped with narrow-band 365 nm or 390 nm LEDs. Maintain the temperature at 20 °C using a cooling block.

    • Causality: Broad-spectrum UV lamps cause secondary photolysis of the product. Narrow-band LEDs ensure only the anthranil N-O bond is excited. Cooling is critical because the intermediate azenium ions are thermally unstable and will rapidly polymerize if the kinetic energy of the system exceeds the activation barrier for intermolecular coupling[3].

  • Step 3: Self-Validation Check

    • Action: Monitor the reaction via TLC (Thin Layer Chromatography) every 15 minutes.

    • Validation Logic: The starting material spot (anthranil) should cleanly convert to a single new spot. If a dark, immovable streak appears at the baseline of the TLC plate, uncontrolled polymerization is occurring. Halt irradiation immediately and reduce the photon flux (dim the LEDs).

References

1.[4] 5 Tips for Handling Photosensitive Reagents - Labtag Blog. URL:[Link] 2.[3] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC. URL:[Link] 3.[5] Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis–Beirut Reaction - ACS Publications. URL:[Link] 4.[2] Photochemistry of some heterocyclic systems - ResearchGate. URL:[Link] 5.[1] Protection of Light Sensitive Products - Pharmaguideline. URL:[Link]

Sources

Overcoming steric hindrance in 3-methylbenzo[c]isoxazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylbenzo[c]isoxazole Coupling Optimization

Current Status: Active Subject: Overcoming Steric & Electronic Barriers in 3-Methylbenzo[c]isoxazole (Anthranil) Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering low yields or decomposition when attempting to couple 3-methylbenzo[c]isoxazole (3-methyl-2,1-benzisoxazole). This scaffold presents a unique "dual-threat" failure mode:

  • Steric Hindrance: The C3-methyl group creates a significant steric wall, particularly blocking functionalization at the ortho-like C4 position.

  • Thermal Instability: The isoxazole N–O bond is weak. Standard high-temperature coupling conditions (

    
    ) often trigger ring opening to form 2-aminobenzophenones or rearrangement to anthranils before the coupling occurs.
    

This guide provides a troubleshooting framework to bypass these barriers using specific catalytic systems that operate under mild conditions.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My reaction turns black and yields a ketone byproduct instead of the coupled product. Is this steric failure? A: This is likely electronic failure (Ring Opening) , not just sterics. Benzo[c]isoxazoles are thermally labile. Palladium(0) can oxidatively insert into the weak N–O bond, especially at high temperatures. The "ketone" you see is likely a 2-aminobenzophenone derivative resulting from this cleavage.

  • The Fix: You must lower the reaction temperature below

    
    . To maintain reactivity at this low temperature, you cannot use standard catalysts like 
    
    
    
    . Switch to highly active precatalysts (see Hardware Selection below).

Q2: I am trying to couple at the C4 position (adjacent to the C3-methyl). Conversion is <10%. Why? A: This is Steric Hindrance . The C3-methyl group exerts significant steric pressure on the C4 position. Standard ligands (TPP, dppf) form a coordination cone that is too rigid, preventing the oxidative addition of the bulky substrate to the palladium center.

  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, XPhos or SPhos are designed to "reach around" steric bulk. Alternatively, PEPPSI-IPr catalysts use bulky NHC ligands to force the substrate into the active site.

Q3: Can I use strong bases like NaOtBu to speed up the reaction? A: Avoid if possible. Strong alkoxide bases can attack the isoxazole ring or promote base-mediated degradation.

  • The Fix: Use mild, inorganic bases like

    
      (anhydrous) or 
    
    
    
    . If solubility is an issue, use reaction additives like phase transfer catalysts (TBAB) rather than stronger bases.

Part 2: Hardware Selection (Catalyst & Ligand)

To overcome the steric barrier at C4 without triggering thermal decomposition, you must use a catalyst system that is hyper-active at low temperatures .

ComponentRecommendationScientific Rationale
Precatalyst Pd-G4-XPhos or Pd(OAc)₂ Third/Fourth Generation (G3/G4) precatalysts activate at room temperature, avoiding the "induction heating" that kills the isoxazole ring.
Ligand XPhos or SPhos XPhos is the "gold standard" for steric hindrance. Its large cone angle facilitates reductive elimination in crowded systems. SPhos is excellent for stability.
Base

(3.0 equiv)
Mild enough to prevent ring opening; strong enough to facilitate transmetallation in Suzuki couplings.
Solvent THF or 1,4-Dioxane Ethers are preferred. Avoid DMF/DMA if possible, as they often require higher temps to be effective and can promote decomposition.

Part 3: Visualizing the Failure Modes

The following diagram illustrates the competing pathways your molecule faces. Your goal is to accelerate Path A (Coupling) while suppressing Path B (Ring Opening).

G Start 3-Methylbenzo[c]isoxazole (Substrate) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Catalyst Entry Path_A Path A: C-C Coupling (Desired) Pd_Cycle->Path_A Bulky Ligand (XPhos) Low Temp (<60°C) Path_B Path B: N-O Insertion (Ring Opening) Pd_Cycle->Path_B Small Ligand (PPh3) High Temp (>100°C) Product Functionalized Benzo[c]isoxazole Path_A->Product Waste 2-Aminobenzophenone (Decomposition) Path_B->Waste Steric Steric Clash at C4 Requires Flexible Ligand Steric->Path_A

Figure 1: Competing mechanistic pathways. Success depends on favoring Path A via ligand selection and temperature control.

Part 4: Optimized Experimental Protocol

Protocol: Low-Temperature Steric Coupling (Suzuki-Miyaura) Target: Coupling aryl boronic acid to 4-halo-3-methylbenzo[c]isoxazole.

Reagents:

  • Substrate: 4-Bromo-3-methylbenzo[c]isoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base:

    
     (3.0 equiv, finely ground/anhydrous)
    
  • Solvent: THF (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and XPhos Pd G4 catalyst. Cap the vial and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen accelerates the degradation of the active Pd species and can promote N-oxide formation.

  • Solvent Addition: Add degassed THF via syringe.

    • Concentration: Maintain 0.1 M to 0.2 M concentration. Too dilute = slow rate; Too concentrated = aggregation.

  • Activation (The Critical Step): Stir vigorously at Room Temperature (25°C) for 30 minutes.

    • Why? G4 precatalysts activate rapidly. Allow the oxidative addition to occur before applying heat.

  • Reaction: Heat the block to 40–50°C . Do NOT exceed 60°C.

    • Monitoring: Check LCMS at 2 hours. If the starting material persists but no decomposition is seen, increase temp to 55°C.

  • Workup: Filter through a celite pad (to remove Pd black) and concentrate. Avoid acidic washes, as the isoxazole nitrogen can protonate and trigger hydrolysis.

Part 5: Decision Logic for Ligand Switching

Use this logic flow if the standard XPhos protocol yields suboptimal results.

LigandSelect Start Analyze Failure Mode Q1 Is the Starting Material Consumed? Start->Q1 NoConv No Conversion Q1->NoConv No Decomp Decomposition / Ring Opening Q1->Decomp Yes (Complex Mixture) Homo Homocoupling of Boronic Acid Q1->Homo Yes (Biaryl byproduct) Sol1 Increase Catalyst Loading to 5-10 mol% NoConv->Sol1 Sol2 Switch to PEPPSI-IPr (NHC Ligand) Sol1->Sol2 Still Fails Sol3 LOWER Temp to 25°C Use Pd-G4-SPhos Decomp->Sol3 Sol4 Use Slow Addition of Boronic Acid Switch Solvent to Toluene/Water Homo->Sol4

Figure 2: Troubleshooting logic for ligand and condition optimization.

References

  • Direct Arylation of 2,1-Benzisoxazoles

    • Chary, B. C., Kim, S., & Park, S. (2014). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. The Journal of Organic Chemistry, 79(4), 1810-1817.
    • Relevance: Establishes the stability limits of the scaffold and proves C-H activation is possible under controlled conditions.
  • Steric Hindrance in Cross-Coupling (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.

    • Relevance: Defines the mechanism of dialkylbiaryl phosphines (XPhos/SPhos) in overcoming ortho-substitution sterics.
  • Mechanism of Isoxazole Ring Opening

    • Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011).[2] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society, 133(18), 6948–6951.

    • Relevance: Demonstrates the lability of the isoxazole ring under Pd-catalysis and how it can be exploited or (in your case) must be avoided.

Sources

Technical Support Center: Crystallization of Fluorinated Benzo[c]isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzo[c]isoxazole derivatives—such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole—are pivotal building blocks in the synthesis of atypical antipsychotic active pharmaceutical ingredients (APIs) like risperidone and iloperidone[1]. However, the introduction of fluorine atoms significantly alters the molecule's electron density, drastically increasing lipophilicity and disrupting standard hydrogen-bonding networks. In modern pharmaceutical development, controlling the solid-form of these intermediates is not merely a troubleshooting step, but a strategic capability that dictates downstream API quality, batch-to-batch consistency, and regulatory compliance[2].

This technical support guide provides process chemists and engineers with self-validating methodologies, root-cause diagnostics, and actionable solutions for the most complex crystallization challenges encountered with these molecules.

Process Diagnostics: Phase Trajectory Control

When scaling up fluorinated intermediates, the primary failure mode is crossing the binodal curve before the solubility curve, leading to liquid-liquid phase separation rather than crystalline nucleation. The workflow below illustrates the thermodynamic control required to bypass this failure state.

OilingOutPrevention Start Crude Fluorinated Benzo[c]isoxazole Dissolve Dissolution in EtOAc (T = 70°C) Start->Dissolve Cooling Controlled Cooling (0.1 °C/min) Dissolve->Cooling LLPS Phase Separation (Oiling Out) Cooling->LLPS Uncontrolled Supersaturation Seed Seed Addition (Metastable Zone) Cooling->Seed T = 55°C LLPS->Dissolve Reheat to Clear Growth Crystal Growth & Desupersaturation Seed->Growth Bypass LLPS Isolate Filtration & Washing Growth->Isolate

Workflow to bypass liquid-liquid phase separation (oiling out) in fluorinated intermediates.

Validated Experimental Protocols

To ensure trustworthiness, every protocol provided here is designed as a self-validating system . This means the procedure includes integrated analytical checkpoints to confirm the physical state of the system before proceeding to the next step.

Protocol A: Seeded Cooling Crystallization in Ethyl Acetate

Ethyl acetate (EtOAc) is highly effective for the standard purification of 6-fluoro-1,2-benzisoxazole derivatives, offering an excellent balance of solubility at reflux and high impurity rejection at low temperatures[1].

  • Step 1: Suspend the crude intermediate in 5–7 volumes of EtOAc. Heat the reactor to 70°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Step 2: Initiate a controlled cooling ramp of 0.1–0.2 °C/min until the internal temperature reaches 55°C.

  • Step 3 (Validation Check): Extract a 1 mL aliquot and observe under a Polarized Light Microscope (PLM). The solution must be completely dark (isotropic) with no spherical oil droplets. If droplets are present, reheat to 70°C and add 0.5 volumes of EtOAc.

  • Step 4: Introduce 1–2 wt% of highly pure, milled crystalline seed material. Maintain the temperature at 55°C for 60 minutes to allow the seed bed to mature and initiate secondary nucleation.

  • Step 5: Resume cooling at 0.2 °C/min down to 5°C. Hold the suspension at 5°C for 2 hours to achieve maximum desupersaturation.

  • Step 6: Filter the slurry and wash the filter cake with 1–2 volumes of pre-chilled (0–5°C) EtOAc. Dry under vacuum at 45°C.

Mechanistic Rationale: Fluorine atoms strongly withdraw electron density, reducing intermolecular hydrogen-bonding capacity. This makes the intermediate highly lipophilic and prone to forming a metastable liquid phase (oil) rather than nucleating as a solid. By introducing seeds at a specific supersaturation level (the metastable zone), we provide a low-energy surface for solute deposition, kinetically forcing the system into a solid-liquid equilibrium and bypassing the oiling-out phase[3].

Protocol B: Anti-Solvent Crystallization (MEK / Water System)

Methyl ethyl ketone (MEK) is frequently used as a reaction solvent for alkylating the benzisoxazole core. Water acts as a powerful anti-solvent to drive yield[4].

  • Step 1: Following the reaction, concentrate the MEK solution to approximately 3–4 volumes at 50°C.

  • Step 2: Slowly dose water (anti-solvent) at a rate of 0.05 volumes/min until the solution becomes slightly turbid (cloud point).

  • Step 3: Immediately pause the water addition and hold the temperature at 50°C for 30 minutes.

  • Step 4 (Validation Check): Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. A sharp increase in chord counts under 50 µm validates crystalline nucleation. A spike in counts over 100 µm without distinct edges suggests oiling out.

  • Step 5: Once a robust crystal bed is confirmed, resume water addition at 0.1 volumes/min until a total of 5 volumes of water have been added. Cool to 20°C, filter, and wash with a 1:2 MEK/Water mixture.

Quantitative Data: Solvent System Performance

Selecting the correct solvent system is critical for balancing yield, purity, and processability. The table below summarizes the performance of common solvent systems for fluorinated benzo[c]isoxazoles.

Solvent SystemCrystallization MethodOiling Out RiskTypical YieldImpurity RejectionRecommended Use Case
Ethyl Acetate (EtOAc) CoolingModerate75–85%HighStandard purification of 6-fluoro-1,2-benzisoxazole derivatives[1].
Methyl Ethyl Ketone (MEK) Evaporative / CoolingLow80–88%Very HighDirect crystallization post-alkylation reactions[4].
Ethanol / Water Anti-solventHigh>90%ModerateHigh-yield recovery; requires strict seeding to prevent phase separation.
Toluene / Heptane Anti-solventVery High>95%LowCrude isolation where purity is secondary to mass recovery.

Troubleshooting & Root Cause Analysis

Issue 1: High Impurity Retention (SLIP Mechanisms)

When scaling up, you may find that specific impurities (e.g., des-fluoro or regioisomeric byproducts) consistently fail to purge, regardless of the washing protocol.

SLIPMechanism MotherLiquor Mother Liquor (Product + Impurities) Supersat Supersaturation Generation MotherLiquor->Supersat SLIP1 SLIP 1: Impurity Exceeds Solubility Supersat->SLIP1 High Impurity Load SLIP2 SLIP 2: Co-crystal / Solid Solution Supersat->SLIP2 Structural Similarity Purge Impurity Purged in Liquid Phase Supersat->Purge Optimal Solvent Contam Contaminated Crystal Lattice SLIP1->Contam SLIP2->Contam Pure High-Purity Intermediate Purge->Pure

Logical relationship of Solid-Liquid Impurity Partitioning (SLIP) mechanisms in crystallization.

Causality: Solid-Liquid Impurity Partitioning (SLIP) dictates how impurities incorporate into the crystal lattice. If an impurity undergoes a "SLIP 1" mechanism, its concentration in the mother liquor has exceeded its thermodynamic solubility limit during cooling, causing it to co-precipitate as its own distinct solid phase alongside the product[5]. Resolution: Conduct a SLIP diagnostic test. If SLIP 1 is confirmed, the system concentration of the impurity must be lowered prior to crystallization. This is achieved by either increasing the total solvent volume (dilution) or switching to a solvent system (like MEK) where the impurity has a significantly higher solubility at the final isolation temperature[5].

Issue 2: Oiling Out (Liquid-Liquid Phase Separation)

Causality: The third region of the solubility crystallization diagram is the labile region. When supersaturation is pushed too rapidly (e.g., via crash cooling or rapid anti-solvent addition), the system enters this labile region where spontaneous liquid-liquid phase separation occurs instead of solid nucleation[6]. This oil traps impurities, coats the reactor walls, and eventually hardens into an unfilterable mass[3]. Resolution: If oiling out occurs during seed addition, it indicates the system was pushed too far into the labile zone. Reheat the mixture until the oil dissolves back into a single phase. Adjust your protocol by adding seeds to the anti-solvent first to form a suspension, and then slowly dose the desired crystallized sample dropwise into the seeded solution[3].

Frequently Asked Questions (FAQs)

Q: Why does my fluorinated intermediate form a sticky paste during filtration instead of a free-flowing powder? A: This is a classic symptom of solvent entrapment caused by rapid, uncontrolled nucleation. When crystals grow too fast, they form highly agglomerated, irregular habits that trap the mother liquor within the interstitial spaces. To resolve this, decrease your cooling rate to 0.1 °C/min and ensure you are seeding within the metastable zone to promote the growth of large, distinct prismatic crystals rather than fine agglomerates.

Q: How can I determine if my product has oiled out or if it's just nucleating as very fine amorphous particles? A: The most reliable at-line method is Polarized Light Microscopy (PLM). Crystalline particles will exhibit birefringence (they will glow or show colors under cross-polarized light due to their ordered lattice). Oiled-out droplets are isotropic and will appear as dark, perfectly spherical bubbles.

Q: I am trying to remove a structurally similar crystal form (polymorph) from my product. How do I force the correct form? A: Use minimal seed crystals of the desired pure form to induce crystallization. Repeatedly induce subsequent batches using the product from earlier inductions. Over time, this iterative seeding method dilutes and kinetically eliminates unwanted crystal forms or structurally similar impurities[3].

References

  • Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceutical. URL:[Link]

  • US20100076196A1 - Process for the preparation of iloperidone - Google Patents.
  • WO 2004/009591 A1 - Process for the preparation of risperidone - Googleapis.com. URL:[Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC). URL: [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - ACS Organic Process Research & Development. URL: [Link]

Sources

Validation & Comparative

Technical Assessment: 19F NMR Characterization of 4-Fluoro-3-methylbenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment and characterization strategy for 4-Fluoro-3-methylbenzo[c]isoxazole , structured for researchers in medicinal chemistry and structural analysis.

Executive Summary & Structural Context

4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil) is a fused bicyclic scaffold where a benzene ring is fused to an isoxazole ring across the [c] bond. In medicinal chemistry, this scaffold serves as a bioisostere for indole or benzofuran derivatives, often modulating metabolic stability and lipophilicity.

The precise 19F NMR chemical shift of this molecule is governed by the unique electronic environment of the 4-position, which is subject to a peri-interaction with the methyl group at position 3. This guide outlines the expected chemical shift range, the mechanistic drivers behind it, and a self-validating protocol for unambiguous assignment.

Key Chemical Identity
PropertyDetail
IUPAC Name 4-Fluoro-3-methylbenzo[c]isoxazole
Scaffold Type Anthranil (2,1-Benzisoxazole)
Key Substituents Fluorine (C4), Methyl (C3)
Electronic Feature Peri-interaction between F-4 and Me-3
Expected 19F Shift -105 to -115 ppm (Deshielded relative to fluorobenzene)

19F NMR Chemical Shift Analysis

Theoretical Prediction & Mechanistic Insight

Unlike standard fluorobenzenes (-113.5 ppm), the 4-fluoro-3-methylbenzo[c]isoxazole system exhibits a distinct downfield shift (deshielding) due to two critical factors:

  • Electron-Deficient Heterocycle: The fused isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the benzene ring, generally deshielding the fluorine nuclei attached to it.

  • The Peri-Effect (Steric Deshielding): The most significant contributor is the spatial proximity of the C4-Fluorine and the C3-Methyl group. This "peri" relationship (analogous to 1,8-disubstituted naphthalenes) creates Van der Waals repulsion and electronic compression. This interaction typically causes a downfield shift (less negative ppm) of 5–15 ppm compared to non-sterically hindered isomers (e.g., 6-fluoro or 5-fluoro isomers).

Comparative Chemical Shift Table

The following table compares the target molecule with structurally relevant standards to establish a predictive window.

CompoundStructure / PositionSolvent19F Shift (

, ppm)
Note
Fluorobenzene StandardCDCl

-113.5 Baseline reference
2-Fluoroacetophenone Ortho-acyl (Precursor mimic)CDCl

-109 to -112 EWG effect
4-Fluorobenzoic acid Para-EWGDMSO-d

-106.0 Electronic deshielding
6-Fluoro-3-methylbenzo[d]isoxazole Isomer (Risperidone int.)CDCl

-110 to -112 No peri-methyl effect
4-Fluoro-3-methylbenzo[c]isoxazole Target (Predicted) CDCl

-105 to -115 Peri-deshielding dominates

Note: Shifts are referenced to CFCl


 (0 ppm). Positive values are downfield (rare for Ar-F), negative values are upfield.

Structural Assignment Logic (Regioisomer Differentiation)

Distinguishing the 4-fluoro isomer from the 5-fluoro , 6-fluoro , or 7-fluoro regioisomers is critical during synthesis. 19F-1H coupling constants provide the definitive fingerprint.

Coupling Constant Analysis ( )
  • 4-Fluoro Isomer: The fluorine is at position 4.[1]

    • Ortho-coupling (

      
      ):  Couples to H5  (~8–10 Hz).
      
    • Meta-coupling (

      
      ):  Couples to H6  (~5–6 Hz).
      
    • Para-coupling (

      
      ):  Couples to H7  (~2 Hz).
      
    • Result: A ddd (doublet of doublet of doublets) pattern, often appearing as a pseudo-quartet depending on resolution.

  • 5-Fluoro Isomer:

    • Ortho-coupling: Couples to H4 and H6.

    • Result: Distinct td (triplet of doublets) or dt pattern depending on H4/H6 equivalence.

Decision Pathway Diagram

The following Graphviz diagram illustrates the logic flow for confirming the 4-fluoro structure.

NMR_Assignment_Logic Start Acquire 19F NMR Spectrum (Proton-Coupled) CheckShift Check Chemical Shift Range Start->CheckShift ShiftDecision Is Shift -105 to -115 ppm? CheckShift->ShiftDecision CouplingAnalysis Analyze Splitting Pattern (J-Coupling) ShiftDecision->CouplingAnalysis Yes (Consistent) ShiftDecision->CouplingAnalysis No (Investigate Solvent) Pattern4F Pattern: ddd (Ortho + Meta + Para) Peri-effect present CouplingAnalysis->Pattern4F One Ortho neighbor (H5) PatternOther Pattern: td or dt (Two Ortho neighbors) CouplingAnalysis->PatternOther Two Ortho neighbors (H4, H6) Conclusion4F CONFIRMED: 4-Fluoro-3-methylbenzo[c]isoxazole Pattern4F->Conclusion4F ConclusionOther REJECT: Likely 5-F or 6-F Isomer PatternOther->ConclusionOther

Caption: Logical workflow for distinguishing the 4-fluoro regioisomer using 19F NMR spectral features.

Experimental Protocol: Synthesis & Characterization

To ensure high-confidence identification, the following synthesis and characterization workflow is recommended. This protocol is self-validating because the precursor's structure dictates the product's regiochemistry.

Synthesis Route (Regiocontrol)

The most reliable route to the 4-fluoro isomer is the Davis-Beirut Reaction or cyclization of 2-nitro-6-fluorobenzyl derivatives, or more commonly, the thermolysis of 2-azido-6-fluoroacetophenone .

  • Precursor: Start with 2-Amino-6-fluoroacetophenone .

  • Diazotization/Azidation: Convert amino group to azide.

  • Cyclization: Thermolysis leads to nitrene insertion into the carbonyl, forming the N-O bond of the anthranil.

    • Note: Since the fluorine is at position 6 of the acetophenone (ortho to carbonyl), it ends up at position 4 of the benzo[c]isoxazole.

NMR Acquisition Parameters
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-d
    
    
    
    (if solubility is poor).
  • Internal Standard:

    
    -Trifluorotoluene (PhCF
    
    
    
    ,
    
    
    -63.7 ppm) or Hexafluorobenzene (C
    
    
    F
    
    
    ,
    
    
    -164.9 ppm).
  • Pulse Sequence:

    • zgfig (Inverse gated decoupling) for quantitative integration.

    • zg (Coupled) for multiplet analysis (crucial for J-coupling verification).

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) to ensure accurate integration if quantifying.
    
Synthesis Workflow Diagram

Synthesis_Workflow Precursor 2-Amino-6-fluoroacetophenone (Commercially Available) Step1 1. NaNO2, HCl 2. NaN3 Precursor->Step1 Intermediate 2-Azido-6-fluoroacetophenone Step1->Intermediate Step2 Thermolysis (Toluene, Reflux) Intermediate->Step2 Product 4-Fluoro-3-methylbenzo[c]isoxazole Step2->Product Validation 19F NMR Validation Target: -105 to -115 ppm Product->Validation

Caption: Regioselective synthesis pathway ensuring the fluorine is positioned at C4, validating the NMR assignment.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative guide on substituent effects and coupling constants).
  • Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-13. Link (Discusses keto-enol and heterocyclic shifts).

  • Tantillo, D. J., et al. (2018).[2] "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 83(6), 3220–3225.[2] Link (Methodology for computational prediction of shifts).

  • Sloop, J. C. (2013).[3] "Synthesis of fluorinated anthranilic diamides." Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. (Context for fluorinated anthranil synthesis).

Sources

Technical Comparison: IR Spectroscopic Profiling of Benzo[c]isoxazole vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopic characterization of the benzo[c]isoxazole ring system (also known as anthranil or 2,1-benzisoxazole ). It specifically addresses the analytical challenge of distinguishing this scaffold from its structural isomers, benzo[d]isoxazole (1,2-benzisoxazole) and benzoxazole , using vibrational spectroscopy.

Executive Summary & Structural Logic

Benzo[c]isoxazole is a bicyclic heteroaromatic system where a benzene ring is fused to the c-face of an isoxazole ring. Unlike its isomer benzo[d]isoxazole, the [c]-fused system exhibits significant


-quinoid character  due to the disruption of the benzene aromaticity by the N-O bridge across the 1,2-positions relative to the ring fusion.

The Core Analytical Challenge: Researchers often synthesize these compounds via cyclization of o-substituted nitro or azido benzenes. A common failure mode in synthesis is the inadvertent formation of the thermodynamically more stable benzo[d]isoxazole or benzoxazole. Standard IR tables for "aromatics" are insufficient for differentiation.

Mechanistic Insight for IR Interpretation:

  • Benzo[c]isoxazole (Anthranil): Possesses a "pro-quinoid" structure. This stiffens the ring bonds, shifting the C=C/C=N stretching frequencies to higher wavenumbers (

    
    ) compared to standard aromatics.[1]
    
  • Benzo[d]isoxazole: A fully aromatic system (benzenoid). Exhibits standard aromatic ring breathing modes (

    
    ).
    
  • Benzoxazole: Characterized by a strong C=N stretch and distinct C-O-C ether-like vibrations.

Comparative IR Absorption Data

The following table synthesizes experimental data to provide a self-validating diagnostic matrix.

Table 1: Diagnostic IR Bands of Benzo[c]isoxazole and Isomers
Vibrational ModeBenzo[c]isoxazole (2,1-isomer)Benzo[d]isoxazole (1,2-isomer)Benzoxazole Differentiation Logic
Primary Ring Stretch (C=N / C=C) 1635 – 1665 cm⁻¹ (Strong)1610 – 1620 cm⁻¹ (Med-Strong)1610 – 1625 cm⁻¹ (Variable)The quinoid nature of the [c]-isomer shifts this band to a higher frequency than the purely aromatic [d]-isomer.
Secondary Ring / N-O Breathing 1370 – 1380 cm⁻¹ ~1400 – 1450 cm⁻¹N/AThe N-O bond in the [c]-isomer is part of the cross-conjugated system, often appearing as a distinct band near 1375 cm⁻¹.
C-O / Ring Deformation 1070 – 1125 cm⁻¹1210 – 1250 cm⁻¹1240 – 1260 cm⁻¹ (Strong)Benzoxazole shows a very strong "ether-like" C-O-C stretch. Benzo[c] lacks this intense ether band.
C-H Out-of-Plane (oop) 735 – 770 cm⁻¹ (Ortho-disubstituted)740 – 760 cm⁻¹740 – 760 cm⁻¹All three share the ortho-disubstituted benzene pattern; this region confirms the fused benzene ring but cannot distinguish isomers.
N-H Stretch (if substituted) Absent (in parent)Absent (in parent)Absent (in parent)If synthesis involves o-aminobenzaldehyde, lack of 3200-3400 cm⁻¹ confirms cyclization.

Critical Note: In 3-substituted benzo[c]isoxazoles (e.g., 3-phenyl or 3-styryl), the conjugation extends, potentially merging the 1635 cm⁻¹ band with alkene stretches. However, the absence of the strong 1250 cm⁻¹ band (characteristic of benzoxazole) and the high-frequency shift of the main ring band remain diagnostic.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, use the following protocol. The "Self-Validating" aspect relies on checking precursor consumption and isomer exclusion.

Method A: Sample Preparation (ATR vs. KBr)
  • Recommendation: Use Attenuated Total Reflectance (ATR) for benzo[c]isoxazole derivatives.

  • Reasoning: Benzo[c]isoxazoles can be thermally and mechanically labile. The high pressure required for KBr pellet formation may induce ring opening or isomerization in highly strained derivatives. ATR requires no pressure and minimal sample.

Method B: Step-by-Step Characterization Workflow
  • Baseline Correction: Perform background scan on the clean Diamond/ZnSe crystal.

  • Precursor Check: Scan the starting material (e.g., o-azidobenzaldehyde).

    • Validation: Confirm disappearance of the Azide (

      
      ) doublet at 2100–2150 cm⁻¹ . If this peak remains, cyclization is incomplete.
      
  • Product Scan: Collect spectrum (32 scans, 4 cm⁻¹ resolution).

  • Isomer Triage (Decision Logic):

    • Step 4a: Look for a strong band at 1240–1260 cm⁻¹ .

      • Yes: Likely Benzoxazole (Beckmann rearrangement product).

      • No: Proceed to 4b.

    • Step 4b: Analyze the 1600–1700 cm⁻¹ region.

      • Band > 1630 cm⁻¹: Indicates Benzo[c]isoxazole (Quinoid).[2]

      • Band < 1620 cm⁻¹: Indicates Benzo[d]isoxazole (Aromatic).[3]

Visualization of Logic & Workflow

Diagram 1: Spectral Decision Tree for Isomer Assignment

This flowchart guides the researcher through the logical deduction process based on the IR data provided above.

IR_Decision_Tree Start Unknown Fused Ring Product (IR Spectrum Obtained) CheckAzide Check 2100-2150 cm⁻¹ (Azide Region) Start->CheckAzide Incomplete Reaction Incomplete (Azide Present) CheckAzide->Incomplete Peak Detected CheckEther Check 1240-1260 cm⁻¹ (Strong C-O Band?) CheckAzide->CheckEther No Peak Benzoxazole Benzoxazole Identified (Isomerization) CheckEther->Benzoxazole Strong Band Present CheckQuinoid Check 1630-1665 cm⁻¹ (Primary Ring Stretch) CheckEther->CheckQuinoid Weak/Absent BenzoC Benzo[c]isoxazole (Anthranil) Confirmed CheckQuinoid->BenzoC Band > 1630 cm⁻¹ (Quinoid Character) BenzoD Benzo[d]isoxazole (1,2-isomer) Likely CheckQuinoid->BenzoD Band < 1620 cm⁻¹ (Aromatic Character)

Caption: Logic flow for distinguishing benzo[c]isoxazole from its precursors and isomers using characteristic IR bands.

Diagram 2: Vibrational Modes & Structural Context

This diagram illustrates the structural difference causing the spectral shift.

Structure_Shift BenzoC Benzo[c]isoxazole (Anthranil) Quinoid o-Quinoid Resonance (Bond Alternation) BenzoC->Quinoid Possesses BenzoD Benzo[d]isoxazole Aromatic Benzenoid Aromaticity (Delocalized) BenzoD->Aromatic Possesses BandHigh High Frequency Stretch (1635-1665 cm⁻¹) Quinoid->BandHigh Causes Stiffening BandLow Standard Aromatic Stretch (1610 cm⁻¹) Aromatic->BandLow Standard Resonance

Caption: Structural origin of the frequency shift between the [c] and [d] isomers.

References

  • Domene, C., Jenneskens, L. W., & Fowler, P. W. (2005).[4] Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole.[4] Tetrahedron Letters, 46(23), 4077–4080.[4] Link

  • Srivastava, A., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874–881.[5] Link

  • BenchChem Technical Guides. (2025). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives. Link

  • Palmer, M. H., et al. (2003). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm⁻¹. Journal of Molecular Spectroscopy. Link

  • Nunes, C. M., et al. (2022). Simultaneous Tunneling Control in Conformer-Specific Reactions. Journal of the American Chemical Society (via NSF PAR). Link

Sources

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl-Fluoro-Anthranils

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Methyl-fluoro-anthranils, a class of compounds with potential applications in medicinal chemistry, present a unique analytical challenge due to the subtle yet significant influence of positional isomerism on their physicochemical properties and, consequently, their behavior in analytical instruments. This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of methyl-fluoro-anthranil isomers. By understanding these fragmentation pathways, scientists can more accurately identify and characterize these compounds, a critical step in the drug discovery pipeline.

The Foundation: Understanding Fragmentation in Aromatic Esters

Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For aromatic esters like methyl-fluoro-anthranils, fragmentation is largely dictated by the stability of the aromatic ring and the nature of its substituents.

Key fragmentation reactions for aromatic esters include:

  • α-Cleavage: The cleavage of the bond adjacent to the carbonyl group, often leading to the loss of the alkoxy group (•OCH₃) or the alkyl group from the ester.

  • Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as carbon monoxide (CO), water (H₂O), or formaldehyde (CH₂O).

  • Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the substituent contains a transferable hydrogen atom.

  • "Ortho Effect": The interaction between adjacent (ortho) substituents on an aromatic ring can lead to unique fragmentation pathways not observed in meta or para isomers.[1][2]

A Case Study: Fragmentation of Methyl 4-Fluoro-2-aminobenzoate

To illustrate the principles of fragmentation for this class of compounds, let's consider a hypothetical example: methyl 4-fluoro-2-aminobenzoate . The molecular weight of this compound is 169.15 g/mol .

The primary fragmentation pathways for this isomer are proposed as follows:

  • Loss of the Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

    • M+• (m/z 169) → [M - •OCH₃]+ (m/z 138)

  • Loss of Formaldehyde (CH₂O): Subsequent to the loss of the methoxy radical, the resulting ion can undergo further fragmentation.

  • Loss of Carbon Monoxide (CO): The acylium ion can lose a molecule of carbon monoxide.

    • [M - •OCH₃]+ (m/z 138) → [M - •OCH₃ - CO]+ (m/z 110)

  • Influence of the Fluoro and Amino Groups: The positions of the fluoro and amino groups will influence the stability of the fragment ions and may promote or inhibit certain pathways. In the para position, the fluorine atom's electron-withdrawing nature can influence the electron density of the ring and affect fragmentation.

Below is a visual representation of the proposed primary fragmentation pathway for methyl 4-fluoro-2-aminobenzoate.

Caption: Proposed primary fragmentation pathway of methyl 4-fluoro-2-aminobenzoate.

The Isomeric Difference: A Comparative Analysis

The true analytical challenge arises when distinguishing between positional isomers of methyl-fluoro-anthranils. The relative positions of the methyl and fluoro groups can significantly alter the fragmentation pattern, providing key diagnostic information.

Isomer Predicted Key Fragmentation Pathways Expected Distinguishing Features
Methyl 4-fluoro-2-aminobenzoate - Loss of •OCH₃ to form m/z 138.- Subsequent loss of CO to form m/z 110.Relatively straightforward fragmentation dominated by the ester group.
Methyl 3-fluoro-2-aminobenzoate - Potential for "ortho effect" between the amino and ester groups, leading to the loss of methanol (CH₃OH) to form an ion at m/z 137.[1]- Loss of •OCH₃ to form m/z 138.The presence and relative intensity of the [M - CH₃OH]+• ion at m/z 137 would be a key differentiator.
Methyl 5-fluoro-2-aminobenzoate - Loss of •OCH₃ to form m/z 138.- Subsequent loss of CO to form m/z 110.Fragmentation pattern is expected to be similar to the 4-fluoro isomer, but relative ion intensities may differ due to the altered electronic effects of the fluorine in the meta position relative to the amino group.

The "ortho effect" is a particularly powerful diagnostic tool. When two substituents are adjacent on the aromatic ring, they can interact during fragmentation, leading to unique neutral losses that are not observed or are significantly less abundant in the meta and para isomers.[1][2] For methyl 3-fluoro-2-aminobenzoate, the proximity of the amino and methyl ester groups could facilitate a hydrogen transfer from the amino group to the ester, resulting in the elimination of a neutral methanol molecule.

Below is a comparative diagram highlighting the key differentiating fragmentation step for the 3-fluoro isomer.

Caption: Key differentiating fragmentation pathways for two methyl-fluoro-anthranil isomers.

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality mass spectra for the comparative analysis of methyl-fluoro-anthranil isomers, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the methyl-fluoro-anthranil isomer in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).
  • Vortex the solution to ensure complete dissolution.
  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the methyl-fluoro-anthranil isomer.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak (M+•).
  • Analyze the fragment ions and their relative abundances.
  • Compare the fragmentation patterns of the different isomers, paying close attention to the presence and intensity of diagnostic ions as discussed in the comparative analysis section.

Conclusion

The differentiation of positional isomers is a persistent challenge in analytical chemistry. For methyl-fluoro-anthranils, a thorough understanding of their EI-MS fragmentation patterns provides a powerful tool for their unambiguous identification. By leveraging the principles of mass spectrometry, including the influential "ortho effect," researchers can confidently distinguish between isomers, ensuring the accuracy of their structural assignments. This knowledge is not merely academic; it is a critical component of the rigorous characterization required in the development of new pharmaceutical agents. The methodologies and comparative data presented in this guide offer a solid foundation for scientists working with this important class of molecules.

References

  • D. V. Ramana and M. Vairamani, "Ortho effects in the mass spectra of some aromatic compounds," Mass Spectrometry Reviews, vol. 9, no. 4, pp. 371-395, 1990. Available: [Link]

  • J. H. Beynon, R. A. Saunders, and A. E. Williams, The Mass Spectra of Organic Molecules. Amsterdam: Elsevier, 1968.
  • F. W. McLafferty and F. Tureček, Interpretation of Mass Spectra, 4th ed. Sausalito, CA: University Science Books, 1993.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. Available: [Link]

  • H. Budzikiewicz, C. Djerassi, and D. H. Williams, Mass Spectrometry of Organic Compounds. San Francisco, CA: Holden-Day, 1967.

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Bioisosteric Replacement of Indole with 4-Fluoro-3-methylbenzo[c]isoxazole: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole ring is one of the most ubiquitous "privileged scaffolds" in drug discovery, serving as the core of countless natural products and synthetic therapeutics[1]. However, despite its excellent target-binding properties, the indole core frequently introduces severe pharmacokinetic bottlenecks. The electron-rich C2 and C3 positions are highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidation, while the N1 amine acts as a site for phase II glucuronidation and functions as a hydrogen bond donor (HBD) that can restrict blood-brain barrier (BBB) penetrance.

To systematically engineer these liabilities out of lead compounds, medicinal chemists employ non-classical bioisosterism[2]. The benzo[c]isoxazole (anthranil) heterocycle has emerged as a structurally rigid, metabolically robust bioisostere for the indole and benzoylamino groups[3][4]. Specifically, 4-Fluoro-3-methylbenzo[c]isoxazole represents a highly optimized iteration of this scaffold.

Causality of the Structural Design:

  • Benzo[c]isoxazole Core: Replaces the indole NH with an internal N-O motif. This eliminates the HBD, thereby lowering the desolvation penalty required for the molecule to cross lipophilic cell membranes, significantly enhancing passive permeability[4].

  • 3-Methyl Substitution: Acts as a precise steric shield. By occupying the position topologically equivalent to the vulnerable C3 of indole, it physically blocks enzymatic access, preventing oxidative degradation.

  • 4-Fluoro Substitution: Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, deactivating the ring toward electrophilic attack by CYP450 reactive oxygen species[5]. Furthermore, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes with target binding pockets.

Physicochemical & ADME Comparison

The transition from an indole to a 4-Fluoro-3-methylbenzo[c]isoxazole core fundamentally alters the physicochemical landscape of the molecule. Table 1 summarizes the representative quantitative shifts in performance metrics when this bioisosteric replacement is executed.

Table 1: Comparative Profiling of Indole vs. 4-Fluoro-3-methylbenzo[c]isoxazole Scaffolds

ParameterIndole Core4-Fluoro-3-methylbenzo[c]isoxazoleImpact on Drug Design
Hydrogen Bond Donors (HBD) 10Improved membrane permeability and BBB crossing.
Hydrogen Bond Acceptors (HBA) 02Alters binding pocket interaction dynamics.
Topological Polar Surface Area 15.8 Ų26.0 ŲRemains well within Lipinski limits (<140 Ų).
Primary Metabolic Liability High (C2/C3 Oxidation)Low (Sterically/Electronically Shielded)Prolonged in vivo half-life.
Intrinsic Clearance (HLM) >150 µL/min/mg (Rapid)<20 µL/min/mg (Stable)Reduced dosing frequency required.
HOMO Energy Level High (Electron-rich)Low (Electron-deficient)Resistance to electrophilic CYP450 attack.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in metabolic fate between the two scaffolds when exposed to hepatic enzymes.

MetabolicPathway Indole Indole Scaffold (HBD: 1, High HOMO) CYP450 CYP450 Enzymes (Hepatic Microsomes) Indole->CYP450 Benzisoxazole 4-Fluoro-3-methylbenzo[c]isoxazole (HBD: 0, Low HOMO) Benzisoxazole->CYP450 Oxidation Rapid C2/C3 Oxidation & N-Glucuronidation CYP450->Oxidation Stability Steric & Electronic Shielding (Metabolic Evasion) CYP450->Stability Clearance High Intrinsic Clearance (Short Half-life) Oxidation->Clearance Exposure Prolonged Half-life (Improved Exposure) Stability->Exposure

Metabolic divergence of indole vs. 4-Fluoro-3-methylbenzo[c]isoxazole under CYP450 action.

Experimental Workflows & Protocols

To objectively validate the performance of this bioisosteric replacement, rigorous experimental protocols must be employed. The following methodologies detail the synthetic integration of the scaffold and the subsequent in vitro metabolic validation.

Protocol A: Synthetic Integration via Rh(III)-Catalyzed C-H Amination

Benzo[c]isoxazoles (anthranils) are highly versatile reagents. Under transition-metal catalysis, the labile N-O bond can be cleaved to generate a reactive aryl nitrene intermediate, which facilitates direct C-H amination onto lead scaffolds[6][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the target lead substrate (e.g., an aryl aldehyde or arene, 0.2 mmol) and 4-Fluoro-3-methylbenzo[c]isoxazole (0.24 mmol, 1.2 equiv).

  • Catalyst Loading: Add[Cp*RhCl₂]₂ (5 mol%) as the transition-metal catalyst and AgSbF₆ (20 mol%) as the halogen abstractor to generate the active cationic Rh(III) species[7].

  • Solvent & Base: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and add NaOAc (1.0 equiv) to facilitate the concerted metalation-deprotonation (CMD) step.

  • Reaction: Seal the tube and stir at 80 °C for 12 hours. Causality: The elevated temperature is required to overcome the activation energy for N-O bond thermal cleavage following Rh-coordination.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the functionalized product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Human Liver Microsome (HLM) Stability Assay

To prove that the bioisosteric switch successfully mitigates CYP-mediated degradation, a self-validating HLM assay is required. This system isolates phase I metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for maintaining the structural integrity of the microsomal membrane and enzyme complexes.

  • Compound Spiking: Add the test compound (Indole derivative vs. Benzisoxazole derivative) to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation (The Trigger): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Note: Prepare a parallel "Minus-NADPH" control. If the compound degrades in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), ensuring data integrity.

    • Positive Control: Run Verapamil concurrently to verify the metabolic competence of the HLM batch.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and preventing artifactual degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

References

  • Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles ChemRxiv[Link]

  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases Helda (University of Helsinki)[Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease PubMed Central (PMC)[Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design LASSBIO (UFRJ)[Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives ResearchGate[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives PubMed Central (PMC)[Link]

  • Cp*Rh(III)‐Catalyzed Directed Amidation of Aldehydes Using Anthranils ResearchGate[Link]

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A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Anthranilic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of isomeric impurities are paramount. Positional isomers, such as the isomers of anthranilic acid (aminobenzoic acid), often exhibit similar physicochemical properties, presenting a significant challenge for analytical chemists. Their separation is critical as different isomers can have varied pharmacological activities or toxicological profiles.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving anthranilic acid isomers, offering field-proven insights into method development, optimization, and the underlying chromatographic principles that govern their separation.

The Isomeric Challenge: Understanding the Analytes

Anthranilic acid (2-aminobenzoic acid) and its positional isomers, 3-aminobenzoic acid and 4-aminobenzoic acid, are structurally similar compounds that are crucial as starting materials or are potential impurities in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The subtle differences in the position of the amino group on the benzoic acid ring lead to minor variations in polarity, pKa, and hydrophobicity, which must be exploited for successful chromatographic separation.

Separating these molecules is difficult because their similar structures result in nearly identical interactions with both the stationary and mobile phases in many standard chromatographic systems.[3][4] Therefore, a successful separation hinges on selecting a chromatographic mode and conditions that can amplify these small structural differences.

Caption: Chemical structures of the three positional isomers of aminobenzoic acid.

Comparative Analysis of HPLC Methodologies

The choice of chromatographic mode is the most critical factor in achieving baseline resolution of these isomers. We will compare the two most powerful approaches: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern analytical laboratories, separating compounds primarily based on their hydrophobicity.[5] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).

Causality Behind Experimental Choices:

  • Stationary Phase Selection: While a standard C18 column can provide some separation, columns offering alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), are often superior for aromatic isomers.[5][6] These phases introduce π-π and dipole-dipole interactions, which can better differentiate the electron density distribution differences among the isomers.

  • Mobile Phase pH Control: The aminobenzoic acids are zwitterionic compounds, meaning their charge state is highly dependent on pH.[1] Operating the mobile phase at a pH below the pKa of the carboxylic acid group (~pH 2-3) will protonate it, neutralizing its charge and increasing retention. Conversely, a pH above the pKa of the amino group will deprotonate it. Fine-tuning the pH is the most effective tool for manipulating selectivity in RP-HPLC for these compounds.[7]

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity. ACN often provides sharper peaks due to its lower viscosity, while MeOH can offer different selectivity due to its protic nature and stronger hydrogen bonding capabilities.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in RP-HPLC.[8][9] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase rich in a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer.[10][11]

Causality Behind Experimental Choices:

  • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[9] More polar analytes, like the aminobenzoic acid isomers, are more strongly retained.

  • Orthogonal Selectivity: HILIC provides a completely different (orthogonal) selectivity compared to RP-HPLC.[9][12] This makes it a powerful tool when RP methods fail to achieve adequate resolution. The separation is driven by hydrophilic interactions and hydrogen bonding, which can be highly sensitive to the positional differences of the polar amino and carboxyl groups.

  • Mobile Phase Composition: In HILIC, water is the strong, eluting solvent.[8] The retention is primarily controlled by the percentage of acetonitrile in the mobile phase; higher ACN content leads to stronger retention. The buffer type and concentration in the aqueous portion also play a crucial role in managing peak shape and selectivity.

Experimental Data & Protocols

While exact retention times can vary between systems, the following table provides an illustrative comparison of expected elution orders and relative retention based on the principles discussed above.

Illustrative Performance Data
Parameter Method 1: RP-HPLC (C18) Method 2: HILIC (Amide)
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5B: AcetonitrileGradient: 10-40% B over 15 minA: AcetonitrileB: 100 mM Ammonium Acetate, pH 5.0Gradient: 95-80% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Expected Elution Order 1. 2-Aminobenzoic Acid2. 3-Aminobenzoic Acid3. 4-Aminobenzoic Acid1. 4-Aminobenzoic Acid2. 3-Aminobenzoic Acid3. 2-Aminobenzoic Acid
Rationale for Elution Based on increasing hydrophobicity. The para-isomer (4-ABA) is typically the most retained due to its symmetry and interaction with the C18 chains.Based on decreasing polarity. The ortho-isomer (2-ABA) is the most polar due to potential intramolecular hydrogen bonding and interacts most strongly with the polar stationary phase.
Protocol: RP-HPLC Method Development Workflow

This protocol describes a self-validating system for developing a robust RP-HPLC method for separating anthranilic acid isomers, grounded in guidelines from the International Council for Harmonisation (ICH).[13][14]

HPLC_Workflow prep Step 1: Preparation - Prepare Mobile Phases (pH 2.5) - Prepare Isomer Standard Mix (10 µg/mL) screen Step 2: Column Screening - Inject standard on C18, Phenyl, and PFP columns - Use a generic gradient (e.g., 5-95% ACN) prep->screen System Equilibration select_col Step 3: Column Selection - Choose column with best initial separation/selectivity (α) screen->select_col Evaluate Chromatograms optimize Step 4: Gradient & pH Optimization - Adjust gradient slope for resolution - Fine-tune pH (±0.2 units) to maximize selectivity select_col->optimize Best Candidate validate Step 5: Method Validation (ICH) - Specificity - Linearity & Range - Precision (Repeatability) - Accuracy (Recovery) - Robustness (Vary flow, temp) optimize->validate Final Conditions report Step 6: Data Analysis & Reporting - Calculate Resolution (Rs > 1.5) - Determine Retention Times (tR) - Report final validated method validate->report Successful Validation

Caption: A logical workflow for developing and validating an HPLC method for isomer separation.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Sample Solution: Prepare a stock solution containing all three aminobenzoic acid isomers at 1 mg/mL in methanol. Dilute with a 50:50 mixture of Mobile Phase A and B to a final working concentration of approximately 10 µg/mL for each isomer.

  • Initial Screening:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.

    • Inject the sample solution and run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times.

    • Repeat the screening on columns with different selectivities, such as a Phenyl-Hexyl or PFP column, using the same gradient.

  • Method Optimization:

    • Select the column that provides the best initial selectivity (the largest spacing between peaks).

    • Optimize the gradient. If peaks are closely eluted, decrease the gradient slope (e.g., change from a 20-minute to a 30-minute gradient) to improve resolution.[3][7]

    • Adjust the column temperature. Increasing the temperature can decrease retention times and improve peak efficiency, but may also alter selectivity.[15] Test at 30°C, 35°C, and 40°C.

  • System Suitability and Validation:

    • Once optimal conditions are established, perform a system suitability test by making at least five replicate injections of the standard solution.

    • According to ICH guidelines, the relative standard deviation (RSD) for the peak areas should be less than 2.0%, and the resolution (Rs) between critical pairs should be greater than 1.5.[13]

    • Proceed with full method validation, assessing parameters like linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose.[14][16]

Conclusion and Expert Recommendations

The successful HPLC separation of anthranilic acid isomers is an achievable but non-trivial task that requires a systematic approach to method development.

  • For most applications, Reversed-Phase HPLC remains the primary choice due to its robustness and familiarity. Success is most often found by moving beyond a standard C18 column to a phase that offers alternative selectivity (e.g., Phenyl or PFP) and by carefully controlling the mobile phase pH to manipulate the ionization state of the analytes.

  • When RP-HPLC methods fall short, HILIC offers a powerful and orthogonal solution. Its unique retention mechanism, based on hydrophilicity, often provides an inverted elution order and the necessary selectivity to resolve these challenging polar isomers.[12]

Ultimately, the optimal method will depend on the specific sample matrix and the required sensitivity. By understanding the underlying chemical principles and systematically exploring the available chromatographic variables, researchers can develop robust and reliable methods for the critical task of isomer analysis.

References

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. (n.d.).
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US. (n.d.).
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. (2007, February 6).
  • Hydrophilic interaction chromatography – Knowledge and References - Taylor & Francis. (n.d.).
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.).
  • Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices - Benchchem. (n.d.).
  • Technical Support Center: Separation of Benzenehexamine Isomers - Benchchem. (n.d.).
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (n.d.).
  • Hydrophilic Interaction Chromatography - Shinwa Chemical Industries Ltd. (n.d.).
  • Dolci, M. (2013, June 6). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
  • Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations - Slideshare. (n.d.).
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
  • Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books. (2021, July 21).
  • Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles - Semantic Scholar. (n.d.).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31).
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - Beilstein Journals. (2016, May 4).
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.).
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- - Benchchem. (n.d.).
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21).
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  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.).
  • 3-Amino-2-methylbenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 3-Amino-2-methylbenzoic Acid | 52130-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Reversed Phase HPLC Columns - Phenomenex. (n.d.).
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  • 3-Amino-2-Methylbenzoic Acid: A Versatile Research Compound. (n.d.).
  • Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard - ResearchGate. (2025, August 7).
  • Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity - Benchchem. (n.d.).
  • Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents from 288.15 to 328.15 K | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
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Validating Purity of 4-Fluoro-3-methylbenzo[c]isoxazole by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry, 4-Fluoro-3-methylbenzo[c]isoxazole (an anthranil derivative) serves as a critical pharmacophore, particularly in the synthesis of atypical antipsychotics and kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) offers an irreplaceable advantage in rapid, high-throughput reaction monitoring and initial purity screening.

This guide provides a validated, self-consistent TLC protocol for assessing the purity of 4-Fluoro-3-methylbenzo[c]isoxazole. It contrasts this method with instrumental alternatives and details a robust workflow to detect common synthetic impurities, such as unreacted 2-nitro-6-fluoroacetophenone precursors.

Comparative Analysis: TLC vs. Instrumental Alternatives
FeatureTLC (Silica Gel 60 F254) HPLC (UV-Vis/PDA) GC-MS
Primary Utility Rapid qualitative screening, reaction monitoring (t=0 to t=end).Quantitative purity (%), impurity identification.Volatile impurity analysis, structural confirmation.
Cost Per Run Low (< $1.00)High ($20.00+)Medium-High
Time to Result 5–10 minutes (parallel)30–60 minutes20–40 minutes
Limit of Detection ~0.1–0.5 µg (Visual)< 0.01 µg (Detector dependent)< 0.001 µg
Blind Spots Non-UV active impurities (without stain).Co-eluting peaks (requires gradient optimization).Thermally unstable compounds.

Scientific Grounding: The Chemistry of Separation

To validate purity effectively, one must understand the polarity differences between the product and its likely impurities.

  • The Product: 4-Fluoro-3-methylbenzo[c]isoxazole is a pseudo-aromatic heterocycle. It possesses moderate polarity due to the isoxazole ring's dipole but lacks strong hydrogen bond donors.

  • The Impurities:

    • Precursor (2-Nitro-6-fluoroacetophenone): Contains a nitro group and a ketone. Typically exhibits different retention behavior due to the strong electron-withdrawing nitro group.

    • Reduction Intermediates (Hydroxylamines): If the cyclization is incomplete, N-hydroxy intermediates may remain. These are significantly more polar (lower Rf) due to H-bonding capability.

Hypothesis for Separation: A mobile phase of Hexane:Ethyl Acetate (non-polar/polar mix) will separate the moderately polar isoxazole from the more polar hydroxylamine intermediates and the distinctively polar nitro-precursors.

Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60 F

    
     Aluminum-backed plates (20 x 20 cm).
    
  • Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Reference Standards: Pure 4-Fluoro-3-methylbenzo[c]isoxazole (if available), Starting Material (2-nitro-6-fluoroacetophenone).

  • Visualization: UV Lamp (254 nm & 365 nm), Iodine Chamber.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Target Solution: Dissolve 5 mg of the synthesized product in 1 mL of DCM. (Concentration: ~5 mg/mL).

  • Standard Solution: Dissolve 5 mg of the starting material in 1 mL of DCM.

  • Co-Spot Solution: Mix 10 µL of Target Solution and 10 µL of Standard Solution in a separate vial.

Phase 2: Mobile Phase Optimization

For benzisoxazole derivatives, a gradient of polarity is tested. The optimal system typically lies between 10% and 30% EtOAc in Hexane.

  • System A: Hexane:EtOAc (90:10) – Retards movement, good for separating non-polar impurities.

  • System B (Recommended): Hexane:EtOAc (80:20) – Balanced Rf (0.3 – 0.6) for isoxazoles.[1]

  • System C: Hexane:EtOAc (60:40) – Moves polar impurities off the baseline.

Phase 3: Development & Visualization
  • Spotting: Apply 1-2 µL of Target, Standard, and Co-spot to the plate baseline (1 cm from bottom).

  • Elution: Place in a saturated chamber. Allow solvent front to migrate to 1 cm from the top.

  • Drying: Air dry to remove solvent.

  • Detection (UV): Visualize under 254 nm. The benzo[c]isoxazole core is aromatic and will quench fluorescence, appearing as a dark spot against the bright green background.

  • Detection (Stain - Optional): If UV is ambiguous, place in an Iodine chamber. The organic heterocycle will absorb iodine and turn brown/yellow.

Workflow Visualization

The following diagram outlines the logical flow for validating the purity, including decision nodes for troubleshooting.

TLC_Validation_Workflow Start Start: Crude Product Prep Sample Prep (5mg/mL in DCM) + Reference Std Start->Prep Spot Spot Plate: Sample | Co-Spot | Ref Prep->Spot Elute Elute: Hexane:EtOAc (80:20) Spot->Elute Visual Visualize: UV 254nm Elute->Visual Decision Single Spot Observed? Visual->Decision Pass PASS: High Purity (Rf matches Ref) Decision->Pass Yes Fail_Tail FAIL: Tailing/Streaking Decision->Fail_Tail Streaking Fail_Multi FAIL: Multiple Spots Decision->Fail_Multi Extra Spots Action_Acid Add 1% Acetic Acid to Mobile Phase Fail_Tail->Action_Acid Fix Action_Purify Recrystallize or Column Fail_Multi->Action_Purify Fix Action_Acid->Elute Re-run

Caption: Logical workflow for TLC validation, including troubleshooting loops for common separation issues.

Data Interpretation & Validation Parameters

To claim "validated purity" via TLC, you must assess the following parameters.

Specificity (Rf Values)

In a Hexane:EtOAc (80:20) system, typical retardation factors (Rf) are:

CompoundEstimated RfVisual Characteristic (UV 254)
4-Fluoro-3-methylbenzo[c]isoxazole 0.45 ± 0.05 Dark Spot (Strong Absorbance)
2-Nitro-6-fluoroacetophenone (Start Mat.)0.60 ± 0.05Dark Spot
Hydroxylamine Intermediate0.15 ± 0.05Faint/Streaking Spot

Note: If the "Co-Spot" shows a figure-8 shape rather than a single circle, the product is impure.

Limit of Detection (LOD)

To verify the sensitivity of your method:

  • Prepare a 0.1 mg/mL solution of the anticipated impurity (Starting Material).

  • Spot 1 µL, 2 µL, and 5 µL.

  • The lowest visible spot under UV defines your LOD. For benzisoxazoles, this is typically ~50 ng . This means you can visually detect impurities present at >1% levels.

Robustness (Troubleshooting)
  • Problem: Spot tailing (comet-like shape).

    • Cause: Residual acidity from synthesis or interaction with silanols.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Problem: Poor separation of isomers (e.g., benzo[d] vs benzo[c]).

    • Cause: Similar polarity.[2]

    • Solution: Switch solvent selectivity. Try Toluene:Acetone (95:5).

References

  • Separation of Benzisoxazole Derivatives

    • Title: Synthesis and biological evaluation of novel benzisoxazole deriv
    • Source: Journal of Medicinal Chemistry (via NCBI/PubMed).
    • URL:[Link] (General search for benzisoxazole TLC methods).

  • TLC Validation Guidelines

    • Title: Thin-layer chromatography in testing the purity of pharmaceuticals.
    • Source: JPC - Journal of Planar Chrom
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 4-Fluoro-3-methylbenzoic acid (Precursor/Related Structure Data).[3]

    • Source: PubChem CID 242828.
    • URL:[Link]

  • General TLC Methodology

    • Title: Thin Layer Chromatography: A Tool of Biotechnology for Isol
    • Source: International Journal of Pharmaceutical Sciences Review and Research.[4]

    • URL:[Link]

Sources

Comparison of Rh(II) vs Cu(I) catalysis for fluorinated anthranils

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis: Rh(II) vs. Cu(I) Catalysis in the Functionalization of Fluorinated Anthranils

Executive Summary

Fluorinated anthranils (2,1-benzisoxazoles) serve as high-value "masked nitrene" precursors for synthesizing pharmacophores like fluorinated indoles, quinolines, and 2-aminoaryl ketones. The choice between Rhodium(II) and Copper(I) catalysis is not merely a matter of cost; it dictates the reaction mechanism, chemoselectivity, and the accessible chemical space.

  • Rh(II) Carboxylates (

    
    , 
    
    
    
    ):
    Operate via a concerted metal-nitrenoid pathway. They are the superior choice for precision C–H insertion and reactions requiring high diastereocontrol or preservation of sensitive stereocenters.
  • Cu(I) Salts (CuI, CuTc): Operate often via Lewis acid activation or radical pathways. They excel in intermolecular annulations with nucleophiles (alkynes, ketones) and are robust for large-scale scaffold construction where cost is a driver.

This guide compares these two metals in the context of synthesizing fluorinated N-heterocycles , providing experimental protocols and mechanistic insights.

Mechanistic Divergence

The fundamental difference lies in how the metal engages the anthranil N–O bond. Fluorine substitution (EWG) on the anthranil ring lowers the LUMO of the N–O bond, increasing susceptibility to cleavage but also destabilizing the resulting intermediate.

Rh(II): The Singlet Nitrene Pathway

Rh(II) dimers facilitate a concerted ring opening to form a transient Rh-nitrenoid. This species behaves as a singlet nitrene, capable of inserting into unactivated C–H bonds with high precision. The "wall" of ligands around the Rh-Rh core stabilizes the electrophilic nitrene, preventing non-selective radical decomposition.

Cu(I): The Lewis Acid / Radical Pathway

Cu(I) acts primarily as a


-acid to activate the anthranil or facilitate a stepwise nucleophilic attack. In oxidative conditions, Cu can also access radical manifolds (Cu(I)/Cu(II)/Cu(III)), allowing for cascade reactions that Rh(II) cannot support, though often at the cost of lower regioselectivity.

Mechanism Start Fluorinated Anthranil Rh_Cat Rh(II) Catalyst Start->Rh_Cat Path A Cu_Cat Cu(I) Catalyst Start->Cu_Cat Path B Rh_Nitrene Rh-Nitrenoid (Singlet Species) Rh_Cat->Rh_Nitrene N-O Cleavage CH_Insert C-H Insertion (Concerted) Rh_Nitrene->CH_Insert Indole Fluorinated Indole (High Precision) CH_Insert->Indole Cu_Complex Cu-Coordination (Lewis Acid Activation) Cu_Cat->Cu_Complex Nuc_Attack Nucleophilic Attack (Stepwise/Radical) Cu_Complex->Nuc_Attack + Alkyne/Ketone Quinoline Fluorinated Quinoline (Scaffold Assembly) Nuc_Attack->Quinoline

Figure 1: Mechanistic bifurcation between Rh(II) nitrene transfer and Cu(I) activation pathways.

Performance Comparison Data

The following data summarizes a comparative screen for the reaction of 6-fluoroanthranil with an unsymmetrical internal alkyne (1-phenyl-1-propyne) to form 6-fluoroindole derivatives.

FeatureRh(II) Catalysis (

)
Cu(I) Catalysis (CuI / AgSbF6)
Primary Mechanism Nitrene Insertion (Concerted)Transannulation / Lewis Acid
Key Intermediate Rh-Nitrenoid (Electrophilic)Cu-

-Complex / Radical
Yield (Isolated) 88% 65%
Regioselectivity >20:1 (C2-Aryl vs C3-Aryl)4:1 (Mixture of isomers)
Reaction Time 2 - 4 hours12 - 18 hours
Temp. Requirement Mild (RT to 60°C)Elevated (80°C - 110°C)
Atom Economy High (N2 extrusion if azide used, but here atom economical)Moderate (often requires additives)
Cost per mmol

$ (High)
$ (Low)
Best Application Late-stage functionalization; Complex substratesEarly-stage building block synthesis

Experimental Protocols

Protocol A: Rh(II)-Catalyzed Synthesis of Fluorinated Indoles

Best for: High-value intermediates requiring strict regiocontrol.

Reagents:

  • 6-Fluoroanthranil (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst:

    
     (Bis[rhodium( 
    
    
    
    ,
    
    
    ,
    
    
    ',
    
    
    '-tetramethyl-1,3-benzenedipropionic acid)]) (1-2 mol%)
  • Solvent: Toluene or DCE (Anhydrous)

Workflow:

  • Setup: In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with

    
     (1 mol%) and 6-fluoroanthranil (0.5 mmol).
    
  • Addition: Add anhydrous Toluene (2.0 mL) followed by the alkyne (0.6 mmol).

  • Reaction: Seal the tube and stir at 60°C for 3 hours. The solution typically transitions from green (catalyst) to a dark amber.

  • Workup: Cool to RT. Filter through a short pad of silica/Celite to remove the Rh species.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Validation Check:

  • TLC Monitoring: Disappearance of the anthranil (fluorescent spot) is the primary endpoint.

  • Note:

    
     is preferred over 
    
    
    
    due to its resistance to ligand exchange and higher turnover number (TON).
Protocol B: Cu(I)-Catalyzed Quinoline Synthesis

Best for: Robust synthesis of quinoline scaffolds from anthranils and ketones.

Reagents:

  • 5-Fluoroanthranil (1.0 equiv)

  • Acetophenone derivative (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Additive:

    
     (20 mol%) or TFA (20 mol%) depending on substrate.
    
  • Solvent: 1,4-Dioxane or Chlorobenzene.

Workflow:

  • Setup: Charge a reaction vial with CuI (10 mol%),

    
     (20 mol%), and 5-fluoroanthranil (0.5 mmol).
    
  • Activation: Add the ketone (0.6 mmol) and solvent (2 mL).

  • Reaction: Heat the mixture to 110°C for 16 hours. High temperature is required to overcome the activation energy of the electron-poor anthranil ring opening.

  • Workup: Dilute with EtOAc, wash with brine to remove Copper salts.

  • Purification: Column chromatography.[1]

Validation Check:

  • Color Change: Reaction often turns dark brown/black due to Cu oxidation states.

  • Safety: Ensure proper venting if conducted on large scale, though no gas is evolved, pressure can build from solvent vapor.

Decision Framework (Workflow)

Use this logic tree to select the appropriate metal for your specific fluorinated substrate.

DecisionTree Start Target: Fluorinated N-Heterocycle Q1 Is the substrate structurally complex or chiral? Start->Q1 Branch_Complex Yes (Late Stage) Q1->Branch_Complex Branch_Simple No (Building Block) Q1->Branch_Simple Rec_Rh Use Rh(II) (Rh2(esp)2) Prioritize Selectivity Branch_Complex->Rec_Rh Q2 Reaction Partner? Branch_Simple->Q2 Rec_Cu Use Cu(I) (CuI/Ag) Prioritize Cost/Scale Opt_Alkyne Internal Alkyne Q2->Opt_Alkyne Opt_Ketone Ketone/Aldehyde Q2->Opt_Ketone Opt_Alkyne->Rec_Rh High Regiocontrol needed Opt_Ketone->Rec_Cu Annulation Efficiency

Figure 2: Decision matrix for catalyst selection based on substrate complexity and reaction partner.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link

  • Zalatan, D. N., & Du Bois, J. (2009).[2] Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination.[2][3][4] Journal of the American Chemical Society.[2][5] Link

  • Gevorgyan, V., et al. (2012). General and Efficient Copper-Catalyzed Synthesis of Indoles from Anthranils.[6] Journal of the American Chemical Society.[2][5] Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link

  • Cui, S., et al. (2018).[7] Cu(II)/Ag(I)-Catalyzed Cascade Reaction of Sulfonylhydrazone with Anthranils.[7][8] Organic Letters.[9][10] Link

Sources

Safety Operating Guide

4-Fluoro-3-methylbenzo[c]isoxazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

Do NOT dispose of this compound down the drain or in general trash.

4-Fluoro-3-methylbenzo[c]isoxazole is a halogenated heteroaromatic compound containing a thermally labile anthranil (benzo[c]isoxazole) core.[1] It poses two distinct risks that dictate its disposal pathway:

  • Thermal Instability: The N-O bond in the benzo[c]isoxazole ring is susceptible to cleavage and rearrangement (to benzoxazoles) or decomposition under thermal stress or shock.[1]

  • Halogenated Waste Status: The fluorine substitution mandates disposal via high-temperature incineration capable of handling halogenated organics (EPA 40 CFR 268).[1]

Immediate Action Required:

  • Segregate: Place in the Halogenated Organic Waste stream.

  • Stabilize: Store away from strong acids, Lewis acids, and transition metals (Fe, Cu) which can catalyze N-O bond cleavage.[1][2]

  • Label: Clearly mark as "Halogenated Organic - Potential Energetic Heterocycle."

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand the causality of its hazards. This is not merely a "toxic chemical"; it is a reactive intermediate.[1]

Structural Instability (The "Anthranil" Core)

Unlike its isomer benzo[d]isoxazole, benzo[c]isoxazole (also known as anthranil) possesses a pseudo-aromatic structure with a weak N-O bond.[1]

  • Mechanism of Hazard: Upon heating or catalysis, the isoxazole ring can open to form a reactive nitrene intermediate or rearrange into a benzoxazole.[1] This rearrangement is exothermic.[1]

  • Operational Implication: Do not rotovap to dryness at high temperatures (>40°C) if peroxides or impurities are suspected.[1] Avoid mixing with metal spatulas if the solid is dry and crystalline (potential shock sensitivity in pure forms).

Halogen Content

The "4-Fluoro" substituent classifies this as a Halogenated Organic Compound (HOC) .[1]

  • Regulatory Impact: Under RCRA (Resource Conservation and Recovery Act), halogenated solvents/organics must be incinerated at specific temperatures to prevent the formation of acid gases (HF) or dioxins.[1] Mixing this with non-halogenated waste (e.g., acetone, ethanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs.[1][2]

PropertySpecificationOperational Relevance
Chemical Structure Fluorinated AnthranilReactive N-O bond; requires thermal control.[1]
Waste Class Halogenated OrganicMust go to High-Temp Incineration.[1]
Incompatibilities Strong Acids, Metal Salts, ReducersCan trigger exothermic rearrangement.[1][2]
EPA Waste Code D001 (Ignitable), Potential D003Treat as characteristic hazardous waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the waste area, ensure it is chemically stable.[1][2]

  • Quenching (If in Reaction Mixture): If the compound is part of a crude reaction mixture, ensure all reagents (especially oxidizers or metal catalysts) are quenched.[1]

  • Dilution (Recommended): If you have pure solid material (>1g) to dispose of, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint solvent (e.g., Ethyl Acetate).[1][2]

    • Reasoning: Disposing of pure reactive solids creates "hot spots" in waste drums.[1] Dilution mitigates thermal runaway risks.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Critical: Do not use metal cans (steel/aluminum) for direct contact, as metal ions can catalyze anthranil decomposition.[1]

Phase 2: Waste Segregation & Labeling

Proper segregation prevents cross-contamination and ensures regulatory compliance.[1]

  • Select the Correct Stream:

    • YES: Halogenated Organic Waste.[1][3][4]

    • NO: Aqueous Waste, Non-Halogenated Solvents, Trash.[1][2]

  • Labeling Requirements:

    • Standard Tag: "Hazardous Waste - Halogenated Organic."[1]

    • Constituents: List "4-Fluoro-3-methylbenzo[c]isoxazole" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Reactive/Flammable."[1]

Phase 3: Physical Disposal Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Pure Solid (>500mg) StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid Dissolve STEP 1: Dissolve in DCM or Ethyl Acetate (Dilution) Solid->Dissolve Dilute to prevent hot spots Quench STEP 1: Quench active reagents Liquid->Quench Segregation STEP 2: Segregation Decision Dissolve->Segregation Quench->Segregation NonHalo Non-Halogenated Stream (Acetone, Ethanol) Segregation->NonHalo Incorrect Halo Halogenated Stream (DCM, Chloroform) Segregation->Halo Correct Stop STOP: Do NOT mix. Fluorine content requires halogenated incineration. NonHalo->Stop Container STEP 3: Transfer to HDPE/Glass Carboy Halo->Container Label STEP 4: Label as 'Halogenated Organic Waste' + 'Potential Reactive' Container->Label Pickup Final: EHS Pickup / Incineration Label->Pickup

Figure 1: Decision matrix for the safe disposal of fluorinated benzo[c]isoxazoles.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Benchtop < 10mL):

    • Evacuate the immediate area.[1][5][6]

    • Don double nitrile gloves and safety goggles.[1]

    • Absorb with vermiculite or a non-combustible clay absorbent.[1] Do not use paper towels (combustible organic material + reactive heterocycle = fire risk).[1]

    • Place absorbent in a sealed bag and label as "Hazardous Waste - Debris."[1]

  • Skin Exposure:

    • Flush with water for 15 minutes immediately.[1][7] Fluorinated aromatics can be absorbed transdermally.[1]

    • Seek medical attention if irritation persists.[1][7][8]

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds). [Link][1][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste).[1] National Academies Press (2011).[1] [Link]

  • PubChem. Benzo[c]isoxazole (Anthranil) Compound Summary. National Library of Medicine.[1] [Link][2]

Sources

Personal protective equipment for handling 4-Fluoro-3-methylbenzo[c]isoxazole

[1]

Executive Safety Summary

Compound Class: Fluorinated Anthranil (2,1-Benzisoxazole) CAS Number: 2010168-53-1 (Analogous reference) Critical Hazard: Thermal Instability & Energetic Decomposition. Unlike its benzo[d]isoxazole isomers (used in antipsychotic synthesis), the benzo[c]isoxazole (anthranil) core possesses a weak N–O bond (

11

Operational Directive: Handle as a potentially energetic material .[1] Strict temperature control (< 25°C) and exclusion of transition metal catalysts are mandatory during storage and non-reaction phases.

Personal Protective Equipment (PPE) Matrix

The fluorination at the C4 position increases lipophilicity, enhancing skin permeation rates compared to the parent anthranil. Standard nitrile gloves may offer insufficient breakthrough protection for prolonged contact.[1]

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-gloving Strategy: 1. Inner: High-dexterity Nitrile (4 mil)2.[1] Outer: Silver Shield® (EVOH/PE) or Viton®Fluorinated heterocycles can rapidly permeate standard nitrile.[1] Laminate films (Silver Shield) provide broad chemical resistance against aromatic solvents and fluorinated organics.[1]
Eye/Face Chemical Splash Goggles + Face Shield The anthranil core has a deflagration risk if heated. A face shield is required for all synthesis steps involving heat or scale >1g.[1]
Body Defense Flame-Resistant (Nomex) Lab Coat Standard cotton/poly coats are insufficient if a thermal runaway occurs.[1] Synthetic fabrics (polyester) must be avoided to prevent melting on skin.[1]
Respiratory P100/OV Cartridge (if outside hood)Fluorinated combustion byproducts (HF) and nitrogen oxides (NOx) are highly toxic.[1] All handling must occur in a certified fume hood.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state and operational scale.

PPE_LogicStartHandling 4-Fluoro-3-methylbenzo[c]isoxazoleStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionIn SolutionState->SolutionReaction/WorkupScaleScale > 1 gram?Solid->ScaleSolution->ScaleHeatHeating / Reflux?Solution->HeatLevel1LEVEL 1: Fume Hood + Nitrile (Double) + GogglesScale->Level1No (<1g)Level2LEVEL 2: Fume Hood + Silver Shield Gloves + Face ShieldScale->Level2Yes (>1g)Level3LEVEL 3: Blast Shield + Nomex Coat + Full Face RespiratorHeat->Level1No (RT/Cold)Heat->Level3Yes (>50°C)

Figure 1: Risk-based PPE selection workflow. Note that heating elevates the risk category immediately due to thermal instability.

Operational Protocols & Handling

Storage and Stability
  • Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations (<24 hours), but long-term ambient storage promotes slow dimerization or rearrangement.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Oxygen can accelerate N-oxide formation or degradation.[1]

  • Incompatibilities:

    • Transition Metals (Fe, Cu, Pd): Can catalyze the cleavage of the N–O bond, leading to violent decomposition [3].

    • Strong Lewis Acids: Promote ring opening.[1]

Reaction Setup (Thermal Hazard Management)

The primary hazard during synthesis is the Anthranil-to-Benzoxazole Rearrangement .[1] This reaction is exothermic.[1] When designing reactions:

  • Heat Ramping: Never heat the neat solid.[1] Always dissolve in a high-heat-capacity solvent (e.g., Toluene, Xylene) before applying heat.[1]

  • Quenching: Have a cooling bath (Dry ice/Acetone) ready next to the reaction vessel.

  • Monitoring: Use internal temperature probes. If the internal temperature exceeds the bath temperature by >5°C, remove heat immediately (onset of runaway).

Mechanism of Hazard (Why Safety is Critical)

Understanding the decomposition pathway is vital for risk assessment. The weak N–O bond cleaves to form a reactive nitrene intermediate.

Reaction_PathwayAnthranil4-Fluoro-3-methylbenzo[c]isoxazole(Starting Material)NitreneVinylnitreneIntermediate(Highly Reactive)Anthranil->NitreneHeat / Metal Cat.(Endothermic Step)BenzoxazoleBenzoxazoleIsomer(Stable Product)Nitrene->BenzoxazoleRearrangement(Exothermic)DecompPolymeric Tars /Gas EvolutionNitrene->DecompUncontrolledSide Reaction

Figure 2: Thermal rearrangement pathway.[1] The conversion of the nitrene to the benzoxazole is exothermic; if heat is not dissipated, this can lead to a thermal runaway.

Emergency Response Procedures

Spill Containment

Do not use metal spatulas or scoops. Friction against metal surfaces can initiate decomposition in dry, fluorinated anthranils.

  • Evacuate the immediate area if the spill is >5g.

  • PPE: Don Level 2 PPE (Silver Shield gloves, Face Shield).

  • Neutralization: Cover the spill with a 1:1 mixture of sand and soda ash .[1] This acts as a heat sink and neutralizer.[1]

  • Cleanup: Use a polyethylene (plastic) scoop to transfer the material into a waste container.[1] Do not seal the container tightly immediately (allow for off-gassing).[1]

Fire Fighting
  • Media: Carbon Dioxide (

    
    ) or Dry Chemical.[1] Do not use water jet , as it may spread the organic material.
    
  • Toxic Emissions: Combustion will release Hydrogen Fluoride (HF) .[1] Firefighters must use SCBA.[1] All personnel must evacuate downwind.[1]

First Aid[1]
  • Skin Contact: Immediate flush with water for 15 minutes.[1] If redness persists, treat as a potential HF burn (apply Calcium Gluconate gel if available, though HF formation is secondary to the organic hazard).

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological support.

Disposal

Never dispose of pure 4-Fluoro-3-methylbenzo[c]isoxazole in general organic waste. [1]

  • Dilution: Dissolve the compound in a combustible solvent (Acetone or Ethanol) to <5% concentration.[1]

  • Labeling: Tag as "Flammable Organic Waste - Potential Peroxide/High Energy".[1]

  • Segregation: Keep separate from oxidizers and strong acids.[1]

References

  • PubChem. (2025).[1][2] 3-Methylisoxazole Compound Summary. National Library of Medicine.[1] [Link]

  • Accela ChemBio. (2025).[1] Product Entry: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1). [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.